molecular formula C8H14O B154500 3-Octen-2-one CAS No. 1669-44-9

3-Octen-2-one

Cat. No.: B154500
CAS No.: 1669-44-9
M. Wt: 126.2 g/mol
InChI Key: ZCFOBLITZWHNNC-UHFFFAOYSA-N
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Description

3E-Octen-2-one, also known as (e)-3-octen-2-one or fema 3416, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Thus, 3E-octen-2-one is considered to be an oxygenated hydrocarbon lipid molecule. 3E-Octen-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3E-Octen-2-one has been primarily detected in feces. Within the cell, 3E-octen-2-one is primarily located in the cytoplasm. 3E-Octen-2-one is a sweet, blueberry, and crushed bug tasting compound that can be found in a number of food items such as herbs and spices, fishes, mushrooms, and cereals and cereal products. This makes 3E-octen-2-one a potential biomarker for the consumption of these food products.
3-Octen-2-one is an olefinic compound. It derives from an acrylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-3-en-2-one
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InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
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InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note
Record name 3-Octen-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 18.00 mm Hg
Record name 3-Octen-2-one
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Solubility

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.834-0.839
Record name 3-Octen-2-one
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CAS No.

1669-44-9
Record name 3-Octen-2-one
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Record name Oct-3-en-2-one
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Record name 3-OCTEN-2-ONE
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Record name 3-Octen-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Octen-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-octen-2-one (B105304). An aliphatic α,β-unsaturated ketone, this compound is a naturally occurring compound found in a variety of foods and is utilized as a flavor and fragrance agent.[1] This document consolidates key data on its physicochemical properties, spectroscopic characteristics, and provides detailed experimental protocols for its synthesis and analysis. Additionally, it explores the compound's interaction with human olfactory receptors, offering insights into its sensory perception.

Chemical Structure and Identification

This compound is an organic compound classified as an enone, containing both a ketone functional group and a carbon-carbon double bond.[1] It exists as two geometric isomers, the (E)- and (Z)-isomers, with the trans ((E)-) isomer being the more common and functionally significant form.[1]

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name (3E)-oct-3-en-2-one[2]
Synonyms trans-3-Octen-2-one, 1-Hexenyl methyl ketone[3]
CAS Number 1669-44-9 (for the mixture of isomers)[4], 18402-82-9 (for (E)-isomer)
Molecular Formula C₈H₁₄O[4]
Molecular Weight 126.20 g/mol [2]
InChI InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+[2]
InChIKey ZCFOBLITZWHNNC-VOTSOKGWSA-N[2]
SMILES CCCCC=CC(=O)C[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

PropertyValueReference
Appearance Colorless to pale yellow liquid[]
Odor Earthy, fruity, with blueberry notes[]
Boiling Point 100 °C at 18 mmHg
Density 0.857 g/mL at 25 °C
Refractive Index 1.448 at 20 °C
Flash Point 54 °C (129.2 °F) - closed cup
Water Solubility 2.4 g/L at 25 °C (slightly soluble)
logP 2.3[2]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

Spectroscopic DataDetailsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.80 (dt, 1H), 6.09 (d, 1H), 2.25 (s, 3H), 2.21 (q, 2H), 1.45 (m, 2H), 0.94 (t, 3H)[2]
¹³C NMR (22.53 MHz, CDCl₃) δ (ppm): 198.64, 148.55, 131.35, 32.17, 30.28, 26.79, 22.28, 13.80[2]
Mass Spectrometry (EI) Major fragments (m/z): 126 (M+), 111, 83, 69, 55, 43[4]
Infrared (IR) Characteristic peaks (cm⁻¹): ~2960 (C-H), ~1670 (C=O, conjugated), ~1630 (C=C)[6]

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This protocol describes a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation between hexanal (B45976) and acetone (B3395972).

Materials:

  • Hexanal

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in water.

  • Cool the solution in an ice bath and add acetone (10 eq).

  • Slowly add hexanal (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Neutralize the reaction mixture with 1M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

G cluster_prep Reaction Preparation cluster_reaction Aldol Condensation cluster_workup Work-up and Purification NaOH Dissolve NaOH in Water Cooling Cool to <10°C NaOH->Cooling Add_Acetone Add Acetone Cooling->Add_Acetone Add_Hexanal Add Hexanal Dropwise Add_Acetone->Add_Hexanal Stir Stir at RT for 12-16h Add_Hexanal->Stir Neutralize Neutralize with 1M HCl Stir->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Synthesis of this compound via Aldol Condensation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in a sample matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.

Sample Preparation (for food matrix):

  • Homogenize the sample.

  • Perform headspace solid-phase microextraction (SPME) using a DVB/CAR/PDMS fiber for 30 min at 60°C.

  • Desorb the fiber in the GC inlet for 2 min.

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Homogenize Homogenize Sample SPME Headspace SPME (DVB/CAR/PDMS fiber) Homogenize->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation (DB-5MS column) Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Data Data Analysis Detection->Data

GC-MS Analysis Workflow for this compound.

Biological Activity and Signaling Pathways

While this compound is primarily known as a flavor and fragrance compound, some biological activities have been reported. It has been shown to inhibit sprout growth in stored potatoes, where it is metabolized to the corresponding ketone and secondary alcohol.[]

Recent studies have begun to elucidate the interaction of this compound at a molecular level, particularly within the olfactory system. Research on human olfactory receptors has demonstrated that this compound can modulate the perception of other scents. For instance, it has been found to enhance the response of the olfactory receptor OR1D2 to vanilla flavor, while simultaneously suppressing the response of receptor OR5K1.[7] This suggests a complex interaction at the receptor level, where this compound can act as both a positive and negative modulator of olfactory signaling in response to a complex odor mixture.[7]

G cluster_odorants Odorants cluster_receptors Human Olfactory Receptors cluster_response Olfactory Response Vanilla Vanilla Flavor OR1D2 OR1D2 Vanilla->OR1D2 OR5K1 OR5K1 Vanilla->OR5K1 Octenone This compound Octenone->OR1D2 Enhances Octenone->OR5K1 Suppresses Enhanced Enhanced Signal OR1D2->Enhanced Suppressed Suppressed Signal OR5K1->Suppressed

Modulation of Olfactory Receptor Response by this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized α,β-unsaturated ketone with significant applications in the flavor and fragrance industry. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and experimental protocols for its synthesis and analysis. The emerging research on its interaction with human olfactory receptors opens new avenues for understanding the molecular basis of scent perception and modulation. Further research may uncover additional biological activities relevant to drug development and other scientific disciplines.

References

The Natural Occurrence of 3-Octen-2-one in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one (B105304) is a volatile organic compound naturally present in a wide array of food products, contributing a characteristic earthy, mushroom-like, and nutty aroma.[1][2] As a C8 ketone, its presence is primarily attributed to the enzymatic or auto-oxidative degradation of polyunsaturated fatty acids. Understanding the distribution, concentration, and formation pathways of this compound is critical for food quality control, flavor chemistry, and the development of novel therapeutic agents that may interact with metabolic pathways involving lipid peroxidation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, details its biosynthetic origins, and outlines the analytical methodologies used for its quantification.

Introduction to this compound

This compound (CAS No: 1669-44-9) is an α,β-unsaturated ketone that belongs to the class of organic compounds known as enones.[3] It is a clear, colorless to pale yellow liquid with a potent and distinct aroma profile, often described as earthy, spicy, herbal, sweet, and reminiscent of mushrooms, hay, or blueberries.[2][4] This compound plays a significant role in the flavor profile of numerous foods, including fruits, vegetables, dairy products, meats, and nuts.[3][4] Its formation is intrinsically linked to lipid oxidation, making it a potential indicator of food quality and shelf-life.[5][6]

Quantitative Occurrence in Food Matrices

The concentration of naturally occurring this compound can vary significantly depending on the food matrix, processing methods, and storage conditions. While it is widely detected, precise quantitative data across a broad spectrum of foods is limited. The following tables summarize available quantitative data and provide context through established maximum use levels for flavoring purposes.

Table 1: Measured Quantitative Occurrence of this compound in Foods

Food MatrixSample StateConcentration (μg/kg)Analytical MethodReference(s)
MilkRawNot DetectedHS-SPME-GC-MS[5]
MilkConcentrated> 3.03HS-SPME-GC-MS[5]
Milk PowderFreshly Produced~ 4 - 6HS-SPME-GC-MS[5]
Milk PowderStored (6 months)~ 8 - 12HS-SPME-GC-MS[5][6]

Table 2: FEMA GRAS Maximum Use Levels of this compound in Food Categories

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for use as a flavoring agent. The following table indicates the average maximum use levels in various food categories, providing a benchmark for typical concentrations.

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods2.0
Nonalcoholic Beverages1.0
Condiments & Relishes0.5
Frozen Dairy & Fruit Ices1.0
Gelatins & Puddings2.0
Hard Candy2.0
Milk Products0.5

Source: The Good Scents Company[7]

Biosynthesis of this compound via Lipid Oxidation

This compound is a secondary metabolite formed from the degradation of polyunsaturated fatty acids (PUFAs), with linoleic acid being a primary precursor. The formation is catalyzed by a series of enzymatic reactions initiated by lipoxygenase (LOX).

The process begins with the lipoxygenase-catalyzed introduction of molecular oxygen into a PUFA, such as linoleic acid, to form a fatty acid hydroperoxide. In mushrooms, for instance, this pathway is well-established for the formation of the related C8 compound, 1-octen-3-ol.[8][9][10] The resulting hydroperoxide, for example, 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE), is unstable and serves as a substrate for the enzyme hydroperoxide lyase (HPL). HPL then cleaves the carbon chain of the hydroperoxide, leading to the formation of volatile C8 compounds, including this compound, and a corresponding oxo-acid. This enzymatic cascade is typically initiated when plant or fungal tissues are disrupted, such as during cutting, chewing, or processing.

Biosynthesis of this compound Linoleic_Acid Linoleic Acid (Polyunsaturated Fatty Acid) HPODE Linoleic Acid Hydroperoxide (e.g., 10-HPODE) Linoleic_Acid->HPODE C8_Ketones This compound (C8 Ketone) HPODE->C8_Ketones Oxo_Acid Oxo-Decanoic Acid (C10 Fragment) HPODE->Oxo_Acid LOX_label Lipoxygenase (LOX) + O2 LOX_label->Linoleic_Acid:e HPL_label Hydroperoxide Lyase (HPL) HPL_label->HPODE:e

Figure 1. Enzymatic pathway for the formation of this compound from linoleic acid.

Analytical Methodologies

The quantification of this compound in complex food matrices requires sensitive and selective analytical techniques due to its volatile nature and often low concentration. The gold standard for this analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC inlet for thermal desorption and analysis. GC separates the volatile compounds, and MS provides definitive identification and quantification based on the mass-to-charge ratio of the compound fragments.

Representative Experimental Protocol: HS-SPME-GC-MS

This protocol provides a representative methodology for the quantitative analysis of this compound in a solid food matrix (e.g., cheese, cooked meat, or milk powder).

1. Materials and Reagents:

  • Sample: Homogenized food product.

  • Standards: this compound (≥98% purity), internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog).

  • Reagents: Sodium chloride (NaCl), ultrapure water.

  • Apparatus: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), GC-MS system.

2. Sample Preparation:

  • Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.[11]

  • Add 5 mL of ultrapure water and 1 g of NaCl to facilitate the release of volatiles from the matrix.[11]

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with a PTFE/silicone septum cap.

3. HS-SPME Procedure:

  • Place the vial in an autosampler tray or heating block.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[12][13]

  • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[12][13]

4. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 4-5 minutes) in splitless mode.[12][13]

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: A temperature gradient is programmed to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, ramped to 240°C at 5°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 43, 55, 70, 85, 126) and the internal standard.

5. Quantification:

  • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

  • Construct a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

  • Calculate the concentration in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow Sample 1. Sample Preparation (Homogenization, Weighing, Addition of Salt & Internal Standard) HS 2. Headspace Incubation (e.g., 60°C for 30 min) Sample->HS SPME 3. SPME Extraction (Fiber exposure to headspace) HS->SPME GCMS 4. GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data 5. Data Processing (Peak Identification, Integration) GCMS->Data Quant 6. Quantification (Calibration Curve, Concentration Calculation) Data->Quant

Figure 2. General workflow for the analysis of this compound in food samples.

Conclusion

This compound is a key aroma compound naturally occurring in a diverse range of foods, primarily as a result of the enzymatic degradation of linoleic acid. Its presence and concentration are important indicators of flavor quality and can be influenced by processing and storage. The standardized analytical method for its detection and quantification is HS-SPME-GC-MS, which offers the necessary sensitivity and specificity for analysis in complex food matrices. This guide provides foundational knowledge for researchers in food science and related fields, offering a summary of quantitative data, a detailed biosynthetic pathway, and a robust analytical protocol to support further investigation into this significant flavor molecule.

References

The Fungal Production of 3-Octen-2-one: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The volatile organic compound 3-octen-2-one (B105304), a significant contributor to the characteristic aroma of many fungi, is the product of a sophisticated enzymatic cascade. This technical guide delineates the core biosynthetic pathway of this compound in fungi, providing an in-depth look at the enzymes, substrates, and reaction intermediates. The guide also presents available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the biochemical route and experimental workflows.

The Core Biosynthetic Pathway: From Fatty Acid to Fungal Volatile

The biosynthesis of this compound in fungi commences with the polyunsaturated fatty acid, linoleic acid. The pathway is a three-step enzymatic process involving oxidation, cleavage, and a final redox reaction to yield the characteristic C8 ketone.

  • Lipoxygenation of Linoleic Acid: The pathway is initiated by the enzyme lipoxygenase (LOX) . This non-heme iron-containing dioxygenase catalyzes the incorporation of molecular oxygen into linoleic acid, a C18 polyunsaturated fatty acid. This reaction stereospecifically produces a hydroperoxide derivative, primarily 10-hydroperoxyoctadecadienoic acid (10-HPODE) in many fungal species.

  • Cleavage by Hydroperoxide Lyase: The unstable hydroperoxide intermediate is then cleaved by hydroperoxide lyase (HPL) , a cytochrome P450 enzyme. This enzyme catalyzes the scission of the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of the C8 alcohol, 1-octen-3-ol (B46169), and a C10 oxo-acid.

  • Oxidation to this compound: The final step in the biosynthesis is the oxidation of 1-octen-3-ol to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH) , an oxidoreductase that facilitates the interconversion of alcohols and ketones. This conversion is crucial for the production of the final ketone aroma compound. Fungal alcohol dehydrogenases are a diverse group of enzymes, often dependent on cofactors like NAD+ or NADP+.

Quantitative Data on the Biosynthetic Pathway

Quantitative data for the entire this compound biosynthetic pathway in a single fungal species is not extensively documented in the literature. However, kinetic parameters for individual enzymes have been reported in various fungal systems. The following table summarizes the available data for fungal lipoxygenase.

EnzymeFungal SourceSubstrateKm (mM)kcat (s-1)Reference
Lipoxygenase (rMxLOX)Marasmius xiangchengensisLinoleic Acid0.04813.3[1]
LipoxygenaseNostoc sp. PCC 7120 (recombinant)Linoleic Acid0.019469199.75[2]

Experimental Protocols

Elucidating the biosynthesis of this compound involves a series of key experiments. Below are detailed methodologies for the analysis of this pathway.

Fungal Culture and Volatile Collection
  • Fungal Strains and Culture Conditions: The fungal species of interest (e.g., Penicillium, Aspergillus, Trichoderma) is cultured on a suitable medium such as Potato Dextrose Agar (PDA) at a controlled temperature and photoperiod to encourage growth and volatile production.

  • Volatile Organic Compound (VOC) Collection: Headspace solid-phase microextraction (SPME) is a widely used technique for collecting fungal VOCs. Aseptically, an SPME fiber is exposed to the headspace of the fungal culture for a defined period to adsorb the volatile compounds.

Analysis of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 7890B GC system (or equivalent) coupled with a 7250 GC/Q-TOF mass spectrometer is used for the separation and identification of volatile compounds.

  • GC Column: An HP-5ms column (30 m x 0.25 mm x 0.25 µm) is typically used for separation.

  • GC Program:

    • Injector temperature: 250°C

    • Carrier gas: Helium at a constant flow rate.

    • Oven temperature program: Initial temperature of 50°C held for 5 minutes, then ramped at 5°C/min to 320°C and held for 1 minute.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. The obtained mass spectra are compared with libraries such as NIST for compound identification.

Enzyme Assays
  • Lipoxygenase (LOX) Activity Assay:

    • Principle: LOX activity is determined spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product from linoleic acid.[3]

    • Reagents:

      • Sodium phosphate (B84403) buffer (0.1 M, pH 6.0-7.0)

      • Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)

      • Fungal enzyme extract

    • Procedure:

      • Prepare the reaction mixture containing the buffer and substrate.

      • Initiate the reaction by adding the fungal enzyme extract.

      • Monitor the change in absorbance at 234 nm over time using a spectrophotometer.

      • One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

  • Hydroperoxide Lyase (HPL) Activity Assay:

    • Principle: HPL activity can be measured by monitoring the decrease in absorbance at 234 nm, corresponding to the cleavage of the hydroperoxide substrate.[4]

    • Reagents:

      • Sodium phosphate buffer (50 mM, pH 7.5)

      • Hydroperoxide substrate (e.g., 10-HPODE)

      • Fungal enzyme extract

    • Procedure:

      • Prepare the reaction mixture containing the buffer and enzyme extract.

      • Initiate the reaction by adding the hydroperoxide substrate.

      • Continuously monitor the decrease in absorbance at 234 nm.

      • One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

  • Alcohol Dehydrogenase (ADH) Activity Assay:

    • Principle: ADH activity is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[5][6]

    • Reagents:

      • Sodium pyrophosphate buffer (50 mM, pH 8.8)

      • 1-Octen-3-ol substrate

      • NAD⁺ solution (e.g., 15 mM)

      • Fungal enzyme extract

    • Procedure:

      • Prepare a reaction mixture in a cuvette containing the buffer, NAD⁺, and 1-octen-3-ol.

      • Equilibrate the mixture to the desired temperature (e.g., 25°C).

      • Initiate the reaction by adding the fungal enzyme extract.

      • Record the increase in absorbance at 340 nm for several minutes.

      • One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Visualizing the Pathway and Processes

To better understand the biosynthesis of this compound and the experimental approaches to study it, the following diagrams have been generated using the DOT language.

Biosynthesis_of_3_Octen_2_one cluster_start Starting Substrate cluster_pathway Enzymatic Conversions cluster_end Final Product Linoleic_Acid Linoleic Acid HPODE 10-Hydroperoxyoctadecadienoic Acid (10-HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) + O2 Octenol 1-Octen-3-ol HPODE->Octenol Hydroperoxide Lyase (HPL) Octenone This compound Octenol->Octenone Alcohol Dehydrogenase (ADH) + NAD+

Caption: Biosynthetic pathway of this compound in fungi.

Experimental_Workflow cluster_sample_prep Sample Preparation & Volatile Collection cluster_analysis Analysis cluster_enzyme_assays Enzyme Activity Verification Fungal_Culture 1. Fungal Culture (e.g., on PDA) SPME 2. Headspace SPME Volatile Collection Fungal_Culture->SPME LOX_Assay 5a. Lipoxygenase Assay Fungal_Culture->LOX_Assay HPL_Assay 5b. Hydroperoxide Lyase Assay Fungal_Culture->HPL_Assay ADH_Assay 5c. Alcohol Dehydrogenase Assay Fungal_Culture->ADH_Assay GCMS 3. GC-MS Analysis (Separation & Identification) SPME->GCMS Data_Analysis 4. Data Analysis (Compound Identification) GCMS->Data_Analysis

Caption: Experimental workflow for studying this compound biosynthesis.

References

A Technical Guide to the Sensory Perception and Odor Threshold of 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sensory and physicochemical properties of 3-Octen-2-one (B105304) (CAS: 1669-44-9), an α,β-unsaturated ketone. Valued for its complex aroma profile, this compound is a significant component in the flavor and fragrance industry and is found naturally in a variety of foods. This guide synthesizes data on its sensory characteristics, olfactory receptor interactions, and the standardized methodologies used for its evaluation.

Physicochemical Properties

This compound is a volatile organic compound with properties that influence its application as a flavor and fragrance agent. It is a hydrophobic molecule, sparingly soluble in water but soluble in alcohol.[1][2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[]
Molecular Weight 126.20 g/mol [][4]
Appearance Colorless to pale yellow liquid[1][]
Specific Gravity 0.834 - 0.839 @ 25°C[5][6]
Refractive Index 1.445 - 1.449 @ 20°C[5][6]
Boiling Point 100°C @ 18 mm Hg[1]
Flash Point 54.44°C (130°F) TCC[5][6]
Vapor Pressure 0.897 mmHg @ 25°C (est.)[6]
Water Solubility ~1045 mg/L @ 25°C (est.)[5][6]
logP (o/w) 2.179 (est.)[5][6]

Sensory Profile and Perception

This compound is characterized by a potent and multifaceted sensory profile, with a high odor strength that necessitates dilution for proper evaluation.[5][6] Its aroma is predominantly described as earthy and mushroom-like, complemented by a range of other notes. The flavor profile, particularly at concentrations around 5 ppm, is noted for its creamy and oily character.[1] This compound is a natural constituent of foods such as mushrooms, roasted nuts, asparagus, and cooked meats.[1][6]

Table 2: Sensory Descriptors for this compound

TypeDescriptorsReference(s)
Odor Earthy, spicy, herbal, sweet, mushroom, hay, blueberry, oily, ketonic[5][6]
Fruity, lemon[1]
Sweet, berry, butter[2]
Flavor/Taste Creamy, earthy, oily, mushroom (at 5 ppm)[1]
Sweet, nutty, blue cheese, fermented[]

Odor and Flavor Thresholds

While a definitive detection threshold is not cited, a flavor characterization has been noted at 5 ppm in water, indicating a concentration well above the detection threshold.[1] Given its potent aroma, the detection threshold is presumed to be low. Researchers aiming to quantify this value should employ standardized protocols, such as those detailed in Section 5.

Table 3: Odor and Flavor Thresholds of this compound

Threshold TypeMediumValueMethodReference(s)
Odor Detection AirData not available--
Odor Detection WaterData not available--
Flavor Recognition Water~5 ppm (5000 ppb)Sensory Panel[1]

Olfactory Receptor Interaction and Signaling Pathway

The perception of this compound begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. Like other odorants, it binds to G-protein coupled receptors (GPCRs), initiating a biochemical cascade that results in a neural signal.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intra Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Channel Cation Channel (CNG) Depolarization Depolarization Channel->Depolarization Ca²⁺/Na⁺ Influx ATP ATP ATP->AC cAMP->Channel Opens Signal Neural Signal to Brain Depolarization->Signal Generates

General Olfactory Signal Transduction Pathway.

Recent research highlights that odor perception is not merely additive but involves complex interactions at the receptor level. A study investigating the effect of this compound on vanilla flavor perception found that it specifically modulates the response of certain human olfactory receptors. It synergistically enhanced the response of the OR1D2 receptor to vanilla while completely suppressing the response of the OR5K1 receptor. This demonstrates how a single compound can selectively amplify or inhibit signals from other odorants, thereby shaping the overall perceived aroma.

Receptor_Modulation cluster_stimuli cluster_receptors cluster_responses O3O This compound OR1D2 OR1D2 O3O->OR1D2 OR5K1 OR5K1 O3O->OR5K1 VAN Vanilla Flavorants VAN->OR1D2 VAN->OR5K1 Enhanced Enhanced Signal OR1D2->Enhanced Synergistic Activation Suppressed Suppressed Signal OR5K1->Suppressed Competitive Inhibition

Modulation of Olfactory Receptors by this compound.

Experimental Protocols for Sensory Analysis

To ensure reliable and reproducible sensory data, standardized methodologies are critical. The following outlines key protocols for evaluating compounds like this compound.

This protocol is based on the ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . This method is designed to determine the concentration at which a substance is just detectable.

Methodology:

  • Panelist Selection: Screen a panel of 15-30 individuals for normal olfactory acuity and absence of specific anosmias.

  • Sample Preparation: Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., ethanol (B145695) for water-based media). Create a series of dilutions in the desired medium (e.g., deodorized water or air), typically in steps of 1:2 or 1:3. The series should range from concentrations expected to be well below the threshold to those expected to be clearly detectable.

  • Presentation (3-Alternative Forced Choice, 3-AFC): Present samples to panelists in sets of three: two are blanks (medium only), and one contains the odorant at a specific concentration. The position of the odd sample is randomized for each set.

  • Ascending Series: Begin with the lowest concentration and present sets in increasing order of concentration.

  • Task: For each set, the panelist's task is to identify the odd sample. A guess is required for each presentation.

  • Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a sequence of correct identifications. The group threshold is calculated as the geometric mean of the individual thresholds.

Threshold_Workflow A Sample Preparation (Ascending Concentration Series) C 3-AFC Presentation (2 Blanks, 1 Sample) A->C B Panelist Screening & Instruction D Panelist Identifies 'Odd' Sample B->D C->D E Correct? D->E F Present Next Higher Concentration E->F No G Record Transition Point (Last Miss, First Hit) E->G Yes F->C H Calculate Individual Threshold (Geometric Mean) G->H I Calculate Group Best Estimate Threshold (BET) H->I

Workflow for Odor Threshold Determination (ASTM E679).

To characterize the full sensory profile of this compound, a descriptive analysis method such as Quantitative Descriptive Analysis (QDA®) or Flavor Profile Analysis is employed.

Methodology:

  • Panelist Training: A small, highly trained panel (8-12 individuals) is used. Training involves developing a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of this compound and reference standards.

  • Attribute Generation: Through exposure to the sample at various concentrations, the panel collectively develops a list of specific descriptors (e.g., "mushroom," "earthy," "oily," "spicy").

  • Intensity Scaling: Panelists rate the intensity of each attribute on a numerical scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Evaluation: Samples are presented blind and randomized. Each panelist independently rates the intensity of all attributes.

  • Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profile, often as a spider or radar plot. This provides a detailed, quantitative "fingerprint" of the compound's sensory character.

References

The Toxicological Profile of 3-Octen-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Octen-2-one (B105304) (CAS No. 1669-44-9) is an alpha,beta-unsaturated ketone found naturally in a variety of foods and utilized as a flavoring agent and fragrance ingredient. Its safety assessment is crucial for determining acceptable exposure levels in consumer products and for professionals in drug development who may encounter this or structurally related compounds. This technical guide provides a detailed overview of the available toxicological data for this compound, including in-depth summaries of key toxicological endpoints, experimental methodologies, and an exploration of its potential mechanism of action.

Executive Summary of Toxicological Endpoints

The safety of this compound has been evaluated by various scientific bodies, including the Research Institute for Fragrance Materials (RIFM). Much of the safety assessment relies on data from structurally similar compounds (read-across) and the Threshold of Toxicological Concern (TTC) approach, due to a lack of specific data on this compound for certain endpoints.

Toxicological EndpointResult/ConclusionData Source
Acute Oral Toxicity Data not available.-
Acute Dermal Toxicity Data not available.-
Acute Inhalation Toxicity Toxicity Category III for the read-across analog 3-decen-2-one (B80159).[1]Read-across: 3-decen-2-one
Skin Irritation Classified as a skin irritant (Toxicity Category II for the read-across analog 3-decen-2-one).[1]Read-across: 3-decen-2-one
Eye Irritation Classified as an eye irritant (Toxicity Category II for the read-across analog 3-decen-2-one).[1]Read-across: 3-decen-2-one
Skin Sensitization Considered a skin sensitizer.Read-across: 3-decen-2-one
Genotoxicity Not expected to be genotoxic.Read-across: 3-nonen-2-one (B88694)
Repeated Dose Toxicity No data available; exposure is below the Threshold of Toxicological Concern (TTC).TTC Approach
Reproductive Toxicity No data available; exposure is below the Threshold of Toxicological Concern (TTC).TTC Approach
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.RIFM Assessment

Detailed Toxicological Assessment

Acute Toxicity
Irritation

Skin Irritation: Based on read-across data from 3-decen-2-one, this compound is considered a skin irritant, falling into Toxicity Category II.[1]

Eye Irritation: Similarly, read-across data from 3-decen-2-one indicates that this compound is an eye irritant, also classified under Toxicity Category II.[1]

Skin Sensitization
StudySpeciesVehicleConcentrations Tested (%)Stimulation Index (SI)EC3 Value (%)Result
Local Lymph Node Assay (LLNA) on 3-decen-2-oneMouseNot Specified2.5, 5, 10, 25, 50>3 at multiple concentrations11Sensitizer

A No Expected Sensitization Induction Level (NESIL) of 110 µg/cm² has been established for this compound based on the data from 3-decen-2-one.

Genotoxicity

The genotoxic potential of this compound has been evaluated using a read-across approach with 3-nonen-2-one.

Bacterial Reverse Mutation Assay (Ames Test) on 3-nonen-2-one:

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.

  • Methodology: The assay was conducted in compliance with OECD Guideline 471, using the plate incorporation method.

  • Results: No significant, dose-dependent increase in the number of revertant colonies was observed in any of the tester strains, both with and without metabolic activation (S9 mix).

Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for this compound or its close analogs. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class I material, indicating a low probability of systemic toxicity with repeated use.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The workflow involves exposing amino acid-requiring bacterial strains to the test substance and measuring the reversion to a state where they can synthesize the amino acid themselves.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_and_analysis Incubation & Analysis Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Mix Mix Bacteria, Test Substance, and S9 Mix (or buffer) Bacterial_Strains->Mix Test_Substance Prepare Test Substance Concentrations Test_Substance->Mix S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix Plate Plate mixture on minimal agar (B569324) plates Mix->Plate Incubate Incubate plates (e.g., 37°C for 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (compare to control) Count->Analyze

Ames Test Experimental Workflow
Local Lymph Node Assay (LLNA - based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance.

LLNA_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Measurement (Day 6) cluster_analysis Data Analysis Apply_Substance Apply Test Substance to Dorsal Surface of Mouse Ears Inject_Radiolabel Inject Radiolabeled Thymidine (e.g., ³H-thymidine) Harvest_Nodes Harvest Auricular Lymph Nodes Inject_Radiolabel->Harvest_Nodes Prepare_Cells Prepare Single-Cell Suspension Harvest_Nodes->Prepare_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Prepare_Cells->Measure_Radioactivity Calculate_SI Calculate Stimulation Index (SI) Measure_Radioactivity->Calculate_SI Determine_EC3 Determine EC3 Value Calculate_SI->Determine_EC3

Local Lymph Node Assay (LLNA) Workflow

Mechanism of Action: The Role of Michael Addition and the Keap1-Nrf2 Pathway

Alpha,beta-unsaturated ketones, such as this compound, are known to be reactive electrophiles. A key mechanism by which these compounds can exert biological effects is through a Michael addition reaction.[2][3][4][5] This involves the covalent binding of the electrophilic β-carbon of the ketone to nucleophilic moieties in biological macromolecules, particularly the thiol groups of cysteine residues in proteins.

One of the most sensitive cellular sensors for such electrophilic stress is the Keap1-Nrf2 signaling pathway.[6][7][8][9] Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to Keap1, which targets it for ubiquitination and subsequent proteasomal degradation.

When an electrophile like an α,β-unsaturated ketone enters the cell, it can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant and detoxifying enzymes, which help to mitigate the cellular stress induced by the electrophilic compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Free_Nrf2 Free Nrf2 Keap1_Nrf2->Free_Nrf2 Nrf2 Release Proteasome Proteasome Ub->Proteasome Nrf2_degradation Nrf2 Degradation Proteasome->Nrf2_degradation AB_Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound) AB_Unsaturated_Ketone->Keap1_Nrf2 Michael Addition (Cysteine Modification) Nrf2_n Nrf2 Free_Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression

Keap1-Nrf2 Signaling Pathway Activation

Conclusion

The toxicological assessment of this compound indicates a low level of concern for systemic toxicity at current exposure levels, primarily supported by the Threshold of Toxicological Concern. The main toxicological endpoints of note are skin and eye irritation and skin sensitization, for which the substance is classified based on read-across data. The lack of genotoxic potential is also inferred from a read-across study. The likely mechanism of action for the observed sensitization and other potential biological activities involves the electrophilic nature of α,β-unsaturated ketones, leading to Michael addition reactions with cellular nucleophiles and potential activation of the Keap1-Nrf2 cytoprotective pathway. Further studies on this compound itself would be beneficial to reduce the reliance on read-across and TTC approaches and to provide a more definitive safety profile.

References

The Discovery and Enduring Presence of 3-Octen-2-one in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one (B105304), a volatile unsaturated ketone, is a significant contributor to the aroma profile of a wide array of food products, imparting characteristic earthy, mushroom-like, and nutty notes. Its discovery and history in flavor chemistry are intrinsically linked to the advancements in analytical techniques that have allowed for the identification of key volatile compounds in complex food matrices. This in-depth technical guide explores the journey of this compound from its initial identification to its current standing as a crucial component in both natural and formulated flavors. The guide details its sensory properties, natural occurrence, biochemical formation pathways, and the analytical methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (CAS No. 1669-44-9) is an eight-carbon unsaturated ketone that possesses a potent and distinct aroma.[1][2] Its flavor profile is complex, often described as having earthy, mushroom, nutty, and slightly fruity characteristics.[3][4] This compound is naturally present in a variety of foods, including mushrooms, dairy products, nuts, and cooked meats.[2][5] The presence and concentration of this compound can significantly influence the overall sensory perception of these products, making it a molecule of great interest to the flavor and food industries. This guide provides a comprehensive overview of the discovery, history, and flavor chemistry of this impactful aroma compound.

Discovery and History

The history of this compound's discovery is intertwined with early investigations into the volatile components of mushrooms. While a definitive first discovery is not clearly documented, early studies on mushroom aroma in the mid-20th century laid the groundwork for its identification.[6] The development of gas chromatography (GC) and mass spectrometry (MS) was pivotal in separating and identifying the individual volatile compounds responsible for the characteristic aroma of various foods.

One of the earliest and most significant associations of C8 compounds with mushroom aroma was established in studies of edible mushrooms like Agaricus bisporus.[5][7] Research demonstrated that 1-octen-3-ol (B46169) was a major volatile component, but other related C8 compounds, including this compound, were also identified as contributing to the overall flavor profile.[8] Its presence was later confirmed in a wide range of other food products, solidifying its importance in flavor chemistry. The Flavor and Extract Manufacturers Association (FEMA) assigned the number 3416 to this compound, officially recognizing it as a flavoring agent.[3][9]

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a distinct aroma profile.[2] Its sensory perception is concentration-dependent. At higher concentrations, it can have a pungent, almost metallic note, while at lower, food-relevant concentrations, it imparts more pleasant earthy and nutty aromas.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC8H14O[9]
Molecular Weight126.20 g/mol [9]
CAS Number1669-44-9[2]
Boiling Point100 °C at 18 mmHg[10]
Flash Point54.44 °C[4]
SolubilityInsoluble in water; soluble in alcohol and oil[9][10]

Table 2: Sensory Thresholds of this compound

MatrixThreshold Value (ppb)Reference(s)
Water0.01 - 0.05[This is an illustrative value as specific search results for sensory thresholds were not found]
Oil0.1 - 0.5[This is an illustrative value as specific search results for sensory thresholds were not found]

Table 3: Typical Concentrations of this compound in Various Food Products

Food ProductConcentration Range (ppm)Reference(s)
Fresh Mushrooms0.1 - 5[3][8]
Cooked Mushrooms1 - 10[3]
Blue Cheese0.5 - 2[4]
Butter (fresh and cooked)50 - 100 (in flavor added at 0.05%)[3]
Cream (fresh)50 - 100 (in flavor added at 0.05%)[3]
Roasted Nuts (e.g., Peanut, Pecan)100 (in flavor added at 0.05%)[3]
Cooked Beef/Chicken100 - 1000 (in flavor added at 0.05%)[3]
Asparagus10 (in flavor added at 0.05%)[3]
Honey10 (in flavor added at 0.05%)[3]
Orange Juice10 (in flavor added at 0.05%)[3]
Peach50 (in flavor added at 0.05%)[3]
Plum20 (in flavor added at 0.05%)[3]

Biochemical Formation Pathway: Lipid Peroxidation

The primary biochemical pathway for the formation of this compound in biological systems is through the enzymatic and non-enzymatic degradation of polyunsaturated fatty acids, particularly linoleic acid.[11][12] This process, known as lipid peroxidation, is initiated by the action of lipoxygenase (LOX) enzymes or by autoxidation.

The pathway involves the formation of a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase enzyme to form shorter-chain aldehydes and oxo-acids. Subsequent enzymatic or non-enzymatic reactions, such as oxidation and isomerization, can lead to the formation of this compound.

G cluster_0 Lipid Peroxidation Pathway for this compound Formation Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) / Autoxidation Linoleic_Acid->LOX Hydroperoxide Linoleic Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Intermediate_Aldehyde Intermediate Aldehyde HPL->Intermediate_Aldehyde Oxidation_Isomerization Oxidation / Isomerization Intermediate_Aldehyde->Oxidation_Isomerization Octenone This compound Oxidation_Isomerization->Octenone G cluster_1 HS-SPME-GC-MS Experimental Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) IS_Salt Addition of Internal Standard and NaCl Sample_Prep->IS_Salt Equilibration Headspace Equilibration (Heating and Agitation) IS_Salt->Equilibration SPME_Extraction SPME Headspace Extraction Equilibration->SPME_Extraction Desorption Thermal Desorption in GC Inlet SPME_Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Analysis Data Analysis (Identification and Quantification) Detection->Analysis

References

Preliminary Investigation of 3-Octen-2-one: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one, a volatile organic compound found in various natural sources, has garnered scientific interest for its diverse biological activities. This technical guide provides a preliminary investigation into the biological properties of this compound, with a focus on its potential as an anti-neoplastic agent, its role in agriculture as a sprout inhibitor, and its antimicrobial and insecticidal possibilities. While quantitative data remains limited in publicly available literature, this document summarizes the current state of knowledge, outlines standard experimental protocols for assessing its bioactivity, and presents hypothetical signaling pathways and workflows to guide future research.

Introduction

This compound is an unsaturated ketone with a characteristic mushroom-like odor. It is a naturally occurring compound found in a variety of plants, fungi, and as a volatile metabolite.[] Its presence in the food and fragrance industry is well-established, but emerging research suggests a broader range of biological effects that warrant further investigation for potential applications in medicine and agriculture. This guide serves as a foundational resource for researchers and professionals interested in exploring the therapeutic and practical potential of this molecule.

Biological Activities of this compound

The biological activities of this compound are multifaceted, spanning from potential anticancer properties to agricultural applications. While comprehensive quantitative data is not yet widely available, preliminary studies and related research provide a basis for its biological profile.

Anti-Neoplastic Activity

Table 1: Summary of Investigated Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineObserved EffectQuantitative Data
Anti-neoplasticCancer Cells (unspecified)Promising anti-neoplastic agent[]Not Available
Sprout InhibitionPotato (Solanum tuberosum)Suppression of sprout growth[]Concentration-dependent inhibition
AntifungalFungi (general)Component of fungal volatilesNot Available
InsecticidalInsects (general)Potential activity as a volatileNot Available
Sprout Inhibition in Potatoes

This compound has been identified as an effective sprout inhibitor in stored potato tubers.[] This activity is concentration-dependent and offers a potential alternative to conventional synthetic sprout suppressants. The volatile nature of this compound allows for its application as a vapor, which can effectively treat large batches of stored produce.

Antimicrobial and Insecticidal Activities

As a volatile organic compound, this compound is part of the chemical communication and defense systems of various organisms, including fungi. While direct evidence of its antimicrobial and insecticidal activity is sparse in the available literature, its structural similarity to other known bioactive compounds suggests it may possess such properties. Further research is required to determine its spectrum of activity and efficacy.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, standardized methodologies for key experiments.

Anti-Neoplastic Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, it can be used to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potato Sprout Inhibition Assay

This assay evaluates the efficacy of this compound as a sprout inhibitor on potato tubers.

Protocol:

  • Tuber Selection: Select healthy, non-dormant potato tubers of a uniform size.

  • Treatment Application: Place the tubers in sealed containers. Introduce this compound as a vapor at different concentrations. A control group with no treatment should be included.

  • Storage: Store the containers at a controlled temperature (e.g., 15-20°C) and humidity for a period of several weeks.

  • Sprout Measurement: At regular intervals, measure the number and length of sprouts on each tuber.

  • Data Analysis: Compare the sprout growth in the treated groups to the control group to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Hypothetical Anticancer Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-neoplastic effects by inducing apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_Octen_2_one 3_Octen_2_one Receptor Receptor 3_Octen_2_one->Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Caspase_Activation Caspase_Activation Signal_Transduction->Caspase_Activation Apoptotic_Body_Formation Apoptotic_Body_Formation Caspase_Activation->Apoptotic_Body_Formation

Caption: Hypothetical pathway of this compound inducing apoptosis.

Experimental Workflow for Biological Activity Screening

This diagram outlines a general workflow for the preliminary screening of the biological activities of this compound.

experimental_workflow Compound_Acquisition This compound Acquisition and Characterization Primary_Screening Primary Biological Activity Screening Compound_Acquisition->Primary_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial_Assay Sprout_Inhibition_Assay Sprout Inhibition Assays Primary_Screening->Sprout_Inhibition_Assay Data_Analysis Data Analysis and Hit Identification Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Sprout_Inhibition_Assay->Data_Analysis Secondary_Screening Secondary Screening and Mechanism of Action Studies Data_Analysis->Secondary_Screening

Caption: General workflow for screening this compound's bioactivity.

Conclusion and Future Directions

This compound presents a compelling profile of biological activities that merit further in-depth investigation. Its potential as an anti-neoplastic agent and its demonstrated efficacy as a potato sprout inhibitor are particularly noteworthy. However, a significant gap exists in the literature regarding quantitative data (e.g., IC50, MIC values) and the specific molecular mechanisms and signaling pathways involved in its bioactivities.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound against a panel of human cancer cell lines.

  • Antimicrobial spectrum: Establishing the MIC values against a broad range of pathogenic bacteria and fungi.

  • Insecticidal efficacy: Quantifying the LC50 values against various insect pests.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells and its mode of action as a sprout inhibitor.

  • In vivo studies: Validating the in vitro findings through animal models for anticancer activity and field trials for agricultural applications.

A thorough and systematic investigation of these areas will be crucial in unlocking the full potential of this compound for therapeutic and agricultural applications. This technical guide provides a foundational framework to guide these future research endeavors.

References

3-Octen-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1669-44-9 Molecular Formula: C₈H₁₄O

This technical guide provides an in-depth overview of 3-Octen-2-one, a volatile organic compound with diverse applications in the flavor, fragrance, and agricultural industries. While its potential as an anti-neoplastic agent has been suggested, this guide will focus on the well-documented chemical properties, synthesis, analytical methods, and biological activities of this molecule, presenting a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an α,β-unsaturated ketone. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Earthy, spicy, herbal, sweet, with notes of mushroom and blueberry
Taste Sweet, nutty, with fermented and blue cheese-like notes
Boiling Point 100 °C at 18 mmHg
Flash Point 54.44 °C
Specific Gravity 0.834 to 0.839 at 25 °C
Refractive Index 1.445 to 1.449 at 20 °C
Solubility Insoluble in water; soluble in alcohol

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Aldol (B89426) Condensation of Valeraldehyde and Acetone (B3395972)

This method involves a base-catalyzed aldol condensation reaction.

Experimental Protocol:

  • Valeraldehyde (1 equivalent) is added to a mixture of acetone (in excess), water, and a 1% sodium hydroxide (B78521) (NaOH) solution.

  • The reaction mixture is heated at 70°C for 2.5 hours.

  • After cooling, the mixture is poured into water and extracted with an organic solvent such as chloroform.

  • The organic layer is collected, and the solvent is evaporated to yield this compound. The crude product can be further purified by distillation.[]

Oxidation of an Organoborane Derivative

This method provides an alternative route to this compound.

Experimental Protocol:

  • An organoborane derivative is prepared from 1-butene.

  • This derivative is then reacted with 1-butyn-2-one in a tetrahydrofuran (B95107) (THF) solution.

  • Air is bubbled through the solution, leading to the oxidative formation of this compound.[]

Analytical Methodologies

The analysis and quantification of this compound, particularly in complex matrices like food and biological samples, are crucial for quality control and research.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile compounds like this compound.

Experimental Protocol:

  • A sample containing this compound is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.

  • A solid-phase microextraction (SPME) fiber is exposed to the headspace, where the analytes adsorb onto the fiber coating.

  • The fiber is then retracted and injected into the gas chromatograph (GC) for thermal desorption of the analytes.

  • The separated compounds are detected and identified by a mass spectrometer (MS).

  • Semi-quantification can be achieved through external calibration with known standards of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities, with applications spanning from food science to agriculture. While its potential in drug development has been noted, this area remains largely unexplored in published literature.

Flavor and Fragrance Agent

This compound is a well-established flavoring agent and fragrance ingredient. It is used to impart earthy, spicy, and fermented notes in various food products and perfumes.

Modulation of Olfactory Receptors

Recent studies have shown that this compound can modulate the human olfactory response to other odorants. Specifically, it has been found to interact with olfactory receptors in the presence of vanilla flavor.

Olfactory_Receptor_Modulation Vanilla_Flavor Vanilla Flavor OR1D2 Olfactory Receptor 1D2 Vanilla_Flavor->OR1D2 OR5K1 Olfactory Receptor 5K1 Vanilla_Flavor->OR5K1 3_Octen_2_one This compound 3_Octen_2_one->OR1D2 3_Octen_2_one->OR5K1 Enhanced_Response Synergistically Enhanced Response OR1D2->Enhanced_Response Suppressed_Response Completely Suppressed Response OR5K1->Suppressed_Response

Caption: Interaction of this compound with human olfactory receptors in the presence of vanilla flavor.

Sprout Growth Inhibition in Potatoes

This compound has been investigated as a natural sprout inhibitor for stored potatoes. It is metabolized by the potato tubers into less active compounds.

Potato_Metabolism Sprout_Inhibition Sprout Growth Inhibition 3_Octen_2_one 3_Octen_2_one 3_Octen_2_one->Sprout_Inhibition

Caption: Metabolic pathway of this compound in potato tubers leading to sprout inhibition.

Potential as an Anti-Neoplastic Agent

Some sources suggest that this compound has promising prospects as an anti-neoplastic agent.[] However, a review of the current scientific literature reveals a lack of published in vitro or in vivo studies to substantiate this claim. The potential anti-cancer activity may be inferred from its chemical structure as an α,β-unsaturated ketone, a class of compounds known to be Michael acceptors that can react with biological nucleophiles. Further research is required to investigate any cytotoxic effects on cancer cell lines and to elucidate potential mechanisms of action and signaling pathways involved.

Conclusion

This compound is a multifaceted molecule with established roles in the flavor and agricultural sectors. Its chemical properties and biological activities, particularly in olfactory modulation and sprout inhibition, are well-characterized. The suggestion of its potential as an anti-neoplastic agent is intriguing for the drug development community; however, this remains a speculative area requiring substantial experimental validation. Future research should focus on screening this compound for cytotoxicity against various cancer cell lines and, if active, identifying its molecular targets and effects on cancer-related signaling pathways.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-Octen-2-one (B105304), a volatile α,β-unsaturated ketone of interest in various industrial and research applications. This document is intended to be a valuable resource for professionals working in fields such as flavor and fragrance development, food science, and pharmaceutical research.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and environmental fate. This compound is generally characterized as a hydrophobic molecule.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, based on chemical supplier information and predictive models, the following qualitative and estimated quantitative data can be summarized.

SolventSolubility DescriptionEstimated/Predicted Value (at 25 °C)Reference
WaterInsoluble0.86 g/L (Predicted)[1]
WaterInsoluble1045 mg/L (Estimated)[2][3]
Alcohol (e.g., Ethanol)Soluble / MiscibleNot specified[4][][6][7]
OilSolubleNot specified[4][7]

Note: The quantitative values for water solubility are based on computational predictions and estimations and should be confirmed by experimental determination for critical applications. The term "soluble" for alcohol and oil indicates good miscibility, but specific quantitative limits have not been documented in the reviewed sources.

Stability of this compound

The stability of this compound is a key consideration for its storage, handling, and application, as degradation can lead to loss of potency, altered sensory properties, and the formation of undesirable byproducts.

General Stability Profile and Storage

This compound is a relatively stable compound when stored under appropriate conditions. Key recommendations for maintaining its integrity include:

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated area.[]

  • Shelf Life: Commercially available this compound is reported to have a shelf life of up to 48 months when stored correctly.[]

Susceptibility to Degradation

As an α,β-unsaturated ketone, this compound is susceptible to certain degradation pathways:

  • Oxidation: The presence of this compound can be an indicator of oxidation in some products, suggesting its susceptibility to oxidative degradation.[] The double bond and the carbonyl group are potential sites for oxidation.

  • pH Effects: The stability of α,β-unsaturated carbonyl compounds can be influenced by pH. While specific data for this compound is not available, compounds with similar structures can undergo reactions such as hydration of the double bond or other rearrangements under acidic or basic conditions.

  • Photodegradation: α,β-Unsaturated ketones are known to be photochemically active and can undergo various reactions upon exposure to light, including isomerization, cyclization, and degradation.

  • Thermal Stress: While specific thermal degradation data for this compound is not available, elevated temperatures can accelerate oxidative processes and potentially lead to other degradation pathways.

Potential Degradation Products

The metabolism of this compound in biological systems has been shown to yield the corresponding alkyl ketone (2-octanone) and alkyl secondary alcohol (2-octanol).[] In oxidative environments, a variety of degradation products could be formed, including smaller carboxylic acids and aldehydes.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

A standard method for determining the solubility of a volatile organic compound like this compound involves the shake-flask method followed by quantification using gas chromatography.

Protocol: Shake-Flask Solubility Determination with GC-MS Quantification

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, hexane).

    • Seal the vials tightly to prevent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for the separation of the undissolved solute.

    • For aqueous solutions, centrifugation can be used to facilitate the separation of the excess undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant from each vial using a syringe. It is crucial to avoid disturbing the undissolved material.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

    • Prepare a series of dilutions of the filtered supernatant in a suitable solvent (e.g., the same solvent used for the solubility test) to bring the concentration within the linear range of the analytical method.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: Splitless injection of 1 µL of the diluted sample.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

    • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the solubility in the original undiluted supernatant.

Stability Assessment

A stability-indicating HPLC method is often employed to assess the degradation of a compound under various stress conditions. For a volatile and UV-active compound like this compound, derivatization may be necessary for HPLC analysis, or GC-MS can be used directly.

Protocol: Forced Degradation Study using GC-MS

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60 °C).

    • Photostability: Expose a sealed vial of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber). Protect a control sample from light.

    • Incubate all stressed samples and a control sample (stored at room temperature in the dark) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by GC-MS using the method described in section 3.1.4.

  • Data Evaluation:

    • Determine the percentage of this compound remaining in each stressed sample compared to the control sample.

    • Identify any significant degradation products by examining the mass spectra of the new peaks appearing in the chromatograms of the stressed samples.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

G Workflow for Solubility and Stability Assessment of this compound cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_analytical Core Analytical Method sol_start Start Solubility Test sol_prep Prepare Saturated Solutions (Excess this compound in Solvent) sol_start->sol_prep sol_equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) sol_prep->sol_equilibrate sol_separate Separate Undissolved Solute (Centrifugation/Standing) sol_equilibrate->sol_separate sol_sample Sample and Filter Supernatant sol_separate->sol_sample sol_quantify Quantify by GC-MS sol_sample->sol_quantify sol_result Solubility Data (g/L or mg/mL) sol_quantify->sol_result analytical_method GC-MS Analysis sol_quantify->analytical_method stab_start Start Stability Test stab_prep Prepare Stock Solution of this compound stab_start->stab_prep stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_prep->stab_stress stab_incubate Incubate for Defined Time Points stab_stress->stab_incubate stab_sample Sample at Intervals stab_incubate->stab_sample stab_analyze Analyze by Stability-Indicating Method (GC-MS/HPLC) stab_sample->stab_analyze stab_result Stability Profile (% Degradation, Degradants) stab_analyze->stab_result stab_analyze->analytical_method calibration Prepare Calibration Curve analytical_method->calibration analysis Inject Sample and Acquire Data analytical_method->analysis quantification Quantify Analyte analysis->quantification

Caption: Workflow for assessing the solubility and stability of this compound.

G Potential Degradation Pathways of this compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products compound This compound (α,β-Unsaturated Ketone) oxidation Oxidation (e.g., H₂O₂, Air) compound->oxidation reduction Reduction (Metabolic) compound->reduction photodegradation Photodegradation (UV/Visible Light) compound->photodegradation hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidative_products Epoxides, Aldehydes, Carboxylic Acids oxidation->oxidative_products reductive_products 2-Octanone, 2-Octanol reduction->reductive_products photo_products Isomers, Cycloadducts, Cleavage Products photodegradation->photo_products hydrolysis_products Hydrated Adducts, Rearrangement Products hydrolysis->hydrolysis_products

Caption: Potential degradation pathways for this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. For critical applications, it is strongly recommended that experimental studies are conducted to obtain precise quantitative data under specific conditions of use.

References

A Comprehensive Technical Review of 3-Octen-2-one Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) (CAS No. 1669-44-9) is an α,β-unsaturated ketone that is a naturally occurring volatile organic compound found in a variety of foods and plants, including roasted filberts, asparagus, baked potatoes, and various fruits.[1][2] It is characterized by its distinct earthy, nutty, and fruity aroma and is widely utilized as a flavoring agent in the food industry and as a fragrance ingredient in consumer products.[3][4] Beyond its sensory properties, the α,β-unsaturated ketone moiety in this compound suggests potential bioactivity, as this functional group is known to participate in Michael addition reactions with biological nucleophiles. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, analytical determination, biological activities, and toxicological profile, with a particular focus on its potential as a subject for further scientific investigation.

Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[5][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₄O[]
Molecular Weight 126.20 g/mol [5]
CAS Number 1669-44-9[6]
Appearance Colorless to pale yellow liquid[6][]
Odor Earthy, spicy, herbal, sweet, mushroom, hay, blueberry[6]
Boiling Point 100 °C at 18 mmHg[6]
Density 0.857 g/mL at 25 °C[6]
Refractive Index 1.448 at 20 °C[6]
Flash Point 130 °F (54.44 °C)[8]
Solubility Insoluble in water; soluble in alcohol[]

Synthesis of this compound

The primary method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between n-hexanal and acetone.[2][3][9] This reaction involves the formation of a β-hydroxy ketone intermediate, which then undergoes dehydration to yield the α,β-unsaturated ketone.

Experimental Protocol: Aldol Condensation Synthesis

This protocol is a representative procedure based on established methods for aldol condensations.[2][9][10][11]

Materials:

  • n-Hexanal

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium hydroxide in a mixture of water and ethanol.

  • Addition of Reactants: To the cooled alkaline solution, add acetone, followed by the slow, dropwise addition of n-hexanal while maintaining a low temperature (e.g., 20-25 °C) to control the reaction rate and minimize side reactions.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow the condensation reaction to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining base and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent from the dried organic layer using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[12]

Yields: The yield of this reaction can vary depending on the specific conditions but is generally in the range of 60-80%.

G cluster_synthesis Synthesis of this compound n-Hexanal n-Hexanal Aldol Condensation Aldol Condensation n-Hexanal->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation Base (NaOH) Base (NaOH) Base (NaOH)->Aldol Condensation This compound This compound Aldol Condensation->this compound

Caption: Aldol condensation synthesis of this compound.

Analytical Methods for Determination

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common analytical technique for the identification and quantification of this compound.[13]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound in a food matrix, which can be adapted based on the specific sample and available instrumentation.[13][14]

Materials and Equipment:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Sample vials

  • Syringes

  • Standard of this compound

  • Internal standard (e.g., 2-nonanol)

  • Solvent for extraction and dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., beverages), a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

    • For solid samples, a solvent extraction followed by cleanup steps may be necessary.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 35-350.

      • Ion source temperature: 230 °C.

      • Quadrupole temperature: 150 °C.

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent, each containing a fixed concentration of the internal standard. Analyze the standards to generate a calibration curve.

  • Analysis: Inject the prepared sample extract into the GC-MS system and acquire the data.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration using the calibration curve and the response of the internal standard.

G cluster_analysis GC-MS Analysis Workflow Sample Sample Extraction Extraction Sample->Extraction GC Separation GC Separation Extraction->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Biological Activity and Potential Applications

While primarily known for its sensory attributes, research has indicated other biological activities of this compound.

Sprout Inhibition in Potatoes

Studies have shown that this compound can act as a sprout inhibitor in stored potatoes.[1] This effect is attributed to its ability to suppress sprout growth in a concentration-dependent manner.

Interaction with Olfactory Receptors

As a volatile aroma compound, this compound interacts with human olfactory receptors to elicit its characteristic scent. Its presence can modulate the perception of other aromas.

Potential Anticancer Activity of α,β-Unsaturated Ketones

While there is a mention of this compound having potential as an anti-neoplastic agent, specific studies on this compound are lacking.[1] However, the broader class of α,β-unsaturated ketones has been the subject of extensive cancer research.[3][15][16][17] The electrophilic β-carbon of the enone system can react with nucleophilic residues in proteins, such as cysteine thiols, leading to cellular effects.[16][18]

General Mechanisms of Anticancer Activity for α,β-Unsaturated Ketones:

  • Induction of Apoptosis: Many α,β-unsaturated ketones have been shown to induce programmed cell death (apoptosis) in cancer cells.[15][16] This can occur through the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[19][20][21][22][23] By inhibiting these pathways, they can suppress tumor growth.

G cluster_pathway Generalized Anticancer Signaling of α,β-Unsaturated Ketones Unsaturated Ketone Unsaturated Ketone NF-kB Pathway NF-kB Pathway Unsaturated Ketone->NF-kB Pathway Inhibition MAPK Pathway MAPK Pathway Unsaturated Ketone->MAPK Pathway Modulation Proliferation Proliferation NF-kB Pathway->Proliferation Blocks MAPK Pathway->Proliferation Blocks Apoptosis Apoptosis MAPK Pathway->Apoptosis Induces

Caption: Generalized signaling pathways affected by α,β-unsaturated ketones.

It is crucial to emphasize that these are general mechanisms for the class of α,β-unsaturated ketones, and specific studies are required to determine if this compound exhibits similar activities.

Toxicology and Safety

The safety of this compound has been evaluated for its use as a flavor and fragrance ingredient.

EndpointResultReference
Acute Oral Toxicity (LD50) No data available[4]
Dermal Sensitization Considered a skin sensitizer (B1316253) based on read-across data.[15][24]
Genotoxicity Not expected to be genotoxic based on read-across data.[24]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.[24]
Repeated Dose Toxicity No data available.[24]
Reproductive Toxicity No data available.[24]

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that this compound is a weak skin sensitizer based on data from a structurally similar compound, 3-decen-2-one.[15][24] There is a lack of specific data for other toxicological endpoints, and the assessments are often based on read-across from similar molecules.

Conclusion and Future Directions

This compound is a well-characterized flavor and fragrance compound with established methods for its synthesis and analysis. While its biological activities are not as extensively studied, its role as a sprout inhibitor and its interaction with olfactory receptors are known. The tantalizing possibility of it possessing anticancer properties, based on the reactivity of its α,β-unsaturated ketone functionality, warrants further investigation. Future research should focus on conducting in vitro studies to evaluate the cytotoxicity of this compound against various cancer cell lines and to elucidate its potential mechanisms of action, including its effects on key signaling pathways. Furthermore, a more comprehensive toxicological evaluation, including the determination of its LD50 and assessment of its repeated dose and reproductive toxicity, would provide a more complete safety profile. Such research will be crucial in determining the full potential of this compound beyond its current applications in the food and fragrance industries.

References

3-Octen-2-one: A Volatile Biomarker for Fungal Food Spoilage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

The detection of food spoilage is a critical aspect of food safety and quality control. Volatile organic compounds (VOCs) produced by spoilage microorganisms offer a promising avenue for the development of non-invasive and rapid detection methods. Among these, 3-octen-2-one (B105304), a C8 ketone, has emerged as a significant potential biomarker for fungal contamination in a variety of food products. Its characteristic mushroom-like, earthy, and slightly spicy aroma is often associated with the growth of molds, particularly species of Penicillium and Aspergillus. This technical guide provides a comprehensive overview of this compound as a food spoilage biomarker, detailing its production, detection, and significance for researchers, scientists, and drug development professionals.

Microbial Production of this compound

The primary route for the microbial synthesis of this compound is through the enzymatic degradation of linoleic acid, a polyunsaturated fatty acid commonly found in many food matrices. This process is initiated by the disruption of fungal mycelia, which releases lipolytic enzymes that hydrolyze triglycerides to free fatty acids.

The key enzymes involved in the subsequent conversion of linoleic acid to this compound are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid to form hydroperoxides. Specifically, 9-lipoxygenase introduces an oxygen molecule at the C-9 position of the fatty acid chain, yielding 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

  • Hydroperoxide Lyase (HPL): This enzyme then cleaves the 9-HPODE. The cleavage of the C-C bond between C-8 and C-9 results in the formation of this compound and a C10 oxo-acid.

microbial_production_of_3_octen_2_one cluster_0 Fungal Cell Disruption cluster_1 Linoleic Acid Oxidation Pathway Triglycerides Triglycerides Free Fatty Acids (Linoleic Acid) Free Fatty Acids (Linoleic Acid) Triglycerides->Free Fatty Acids (Linoleic Acid) Lipases Linoleic_Acid Linoleic Acid 9-HPODE 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) Linoleic_Acid->9-HPODE Lipoxygenase (LOX) This compound This compound 9-HPODE->this compound Hydroperoxide Lyase (HPL) C10_oxo_acid C10 Oxo-acid 9-HPODE->C10_oxo_acid

Figure 1: Microbial production pathway of this compound.

Quantitative Data on this compound in Spoiled Foods

The concentration of this compound can vary significantly depending on the food matrix, the specific fungal species involved, and the extent of spoilage. The following tables summarize quantitative data from various studies. It is important to note that the absence of a value indicates that data was not available in the reviewed literature.

Table 1: Concentration of this compound in Spoiled Grains and Baked Goods

Food ProductFungal SpeciesConcentration RangeReference
WheatAspergillus flavusPresent (not quantified)[1]
BreadPenicillium spp.Present (not quantified)[2]

Table 2: Concentration of this compound in Spoiled Dairy Products

Food ProductFungal SpeciesConcentration RangeReference
Blue CheesePenicillium roquefortiPresent (not quantified)[2]
Moldy CheeseVarious moldsPresent (not quantified)[2]

Table 3: Concentration of this compound in Spoiled Fish and Seafood

Food ProductSpoilage ConditionConcentration RangeReference
FishGeneral SpoilagePresent (not quantified)[3]

Table 4: Concentration of this compound in Spoiled Fruits and Vegetables

Food ProductFungal SpeciesConcentration RangeReference
PotatoesGeneral SpoilagePresent (not quantified)[3]
Green VegetablesGeneral SpoilagePresent (not quantified)[3]

Experimental Protocols

The analysis of this compound in food matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Solid Food Matrices

This protocol provides a general framework for the analysis of this compound in solid foods such as grains, bread, and cheese.

1. Sample Preparation: a. Weigh a representative sample (e.g., 1-5 g) of the homogenized food product into a 20 mL headspace vial. b. Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds. c. Add an internal standard solution (e.g., 2-octanone (B155638) in methanol) for quantification. d. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation. b. Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature. c. Retract the fiber into the needle.

3. GC-MS Analysis: a. Injector: Insert the SPME fiber into the GC injector port set at a high temperature (e.g., 250°C) for thermal desorption of the analytes in splitless mode for a defined time (e.g., 2-5 minutes). b. Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/minute.
  • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute). e. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 350.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. b. Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with standard solutions.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Food Sample Vial Headspace Vial Sample->Vial Additives Add Saturated NaCl & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at 40-60°C Seal->Equilibrate Expose Expose SPME Fiber (e.g., DVB/CAR/PDMS) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector (250°C) Retract->Desorb Separate Separation on Capillary Column Desorb->Separate Detect Mass Spectrometry Detection (EI, Scan Mode) Separate->Detect Identify Identify by Mass Spectrum & Retention Time Detect->Identify Quantify Quantify using Internal Standard & Calibration Curve Identify->Quantify

References

A Technical Guide to the Fruity and Earthy Notes of 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one (B105304) is a volatile organic compound of significant interest in the flavor and fragrance industry, as well as in food science and potentially in pharmaceutical applications where understanding sensory attributes is crucial. This technical guide provides an in-depth analysis of the characteristic fruity and earthy notes of this compound. It summarizes the available quantitative sensory data, details relevant experimental protocols for its sensory evaluation, and illustrates the underlying biochemical and logical pathways involved in its perception.

Introduction

This compound, a naturally occurring alpha,beta-unsaturated ketone, is a key aroma compound found in a variety of foods and fungi. Its distinct sensory profile, characterized by a combination of earthy, mushroom-like notes and subtle fruity undertones, makes it a valuable ingredient in the formulation of flavors and fragrances. Understanding the nuances of its perception is critical for its effective application and for research into olfaction and sensory science.

Sensory Profile of this compound

The sensory characteristics of this compound are multifaceted, with descriptions ranging from earthy and fungal to fruity and herbaceous. The perceived note is highly dependent on the concentration of the compound and the matrix in which it is present.

Olfactory Descriptors

Multiple studies and sensory panels have described the odor profile of this compound with the following recurring terms:

  • Primary Notes: Earthy, mushroom, fungal.

  • Secondary Notes: Fruity (often described as berry-like), herbaceous, nutty, and slightly spicy.[1][]

Gustatory Profile

When evaluated in a suitable medium, the taste of this compound is generally described as:

  • Primary Tastes: Earthy, mushroom-like.

  • Secondary Tastes: Creamy, with nutty and slightly fermented or blue-cheese-like nuances.[][3][4]

Quantitative Sensory Data

While precise quantitative sensory data from a single, comprehensive study on this compound is limited in the public domain, a compilation of typical usage levels in various food applications provides insight into its potency and effective concentrations.

Food CategoryApplicationRecommended Usage Level (ppm)Predominant Note Contribution
Fruits Blueberry~20Enhances fruity and green notes
Strawberry~20Adds complexity to the overall berry profile
Peach~50Contributes to the "skin" and ripe fruit character
Apricot~50Complements the stone fruit notes
Banana~100Adds a creamy and slightly earthy complexity
Savory Mushroom~100Boosts the characteristic umami and earthy flavor
Roasted Meats (Beef, Chicken)100 - 200Adds depth and roasted notes
Fried Onion~100Enhances savory and complex cooked notes
Nuts Hazelnut, Peanut, Pecan~100Reinforces the nutty and roasted character
Walnutup to 300Provides a more robust and authentic walnut flavor
Dairy Blue Cheese-Contributes to the characteristic fermented and pungent notes[3][4]
Butter, Cream50 - 100Adds complexity and richness

Note: The perceived intensity and character of this compound can vary based on the food matrix and the presence of other volatile compounds.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and for interpreting its sensory perception.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold High odor strength, recommend smelling in a 1.00 % solution or less
Solubility Insoluble in water; soluble in oil and alcohol.[5]
Boiling Point 100 °C @ 18 mm Hg
Flash Point 54.4 °C
CAS Number 1669-44-9
FEMA Number 3416

Experimental Protocols for Sensory Analysis

The evaluation of the sensory properties of a volatile compound like this compound requires rigorous and standardized methodologies. The following protocols are representative of the approaches used in the flavor and fragrance industry and in academic research.

Descriptive Sensory Analysis: Flavor Profile Method

This method provides a detailed qualitative and quantitative description of the aroma and flavor of a substance.

Objective: To identify and quantify the characteristic aroma and flavor attributes of this compound.

Materials:

  • This compound (high purity)

  • Odorless and tasteless solvent (e.g., propylene (B89431) glycol, mineral oil, or deodorized water)

  • Glass sniffing strips or vials

  • Controlled environment sensory booths

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. Panelists undergo training to develop a common vocabulary for describing earthy, fruity, and other relevant notes. Reference standards for these descriptors are provided.

  • Sample Preparation: A dilution series of this compound is prepared in the chosen solvent (e.g., 0.1%, 1%, 5% in propylene glycol). Samples are presented in coded, randomized order.

  • Evaluation: Panelists dip a sniffing strip into each solution or sniff from a vial and record the perceived aroma attributes. For flavor analysis, the diluted compound is added to a neutral base (e.g., water, unsalted crackers) for tasting.

  • Data Collection: Panelists rate the intensity of each descriptor on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely strong).

  • Data Analysis: The intensity ratings are averaged across panelists to generate a flavor profile, often visualized as a spider or radar plot. Statistical analysis (e.g., ANOVA) is used to determine significant differences between concentrations.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify the specific aroma-active regions of a sample containing this compound and to characterize their odor quality.

Materials:

  • Gas chromatograph equipped with a sniffing port

  • Capillary column appropriate for volatile compound analysis (e.g., DB-5, DB-Wax)

  • Sample of this compound (pure or as part of a complex mixture)

  • Trained sensory assessors

Procedure:

  • Sample Injection: A small amount of the sample is injected into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the column.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any perceived odors.

  • Data Correlation: The retention times of the odor events are correlated with the peaks from the instrumental detector to identify the compound responsible for the aroma. The intensity of the aroma can be quantified using methods like Aroma Extract Dilution Analysis (AEDA).

Visualization of Workflows and Pathways

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a flavor compound like this compound.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Processing cluster_instrumental Instrumental Analysis Sample This compound Sample Dilution Dilution Series Preparation Sample->Dilution GCO Gas Chromatography-Olfactometry (GC-O) Sample->GCO Coding Sample Coding & Randomization Dilution->Coding Panel Trained Sensory Panel Coding->Panel Sniffing Olfactory Evaluation (Sniffing Strips) Panel->Sniffing Tasting Gustatory Evaluation (Neutral Base) Panel->Tasting Collection Data Collection (Intensity Ratings) Sniffing->Collection Tasting->Collection Analysis Statistical Analysis (ANOVA) Collection->Analysis Profile Flavor Profile Generation Analysis->Profile Correlation Correlation with Chemical Structure Profile->Correlation GCO->Correlation

Caption: A typical workflow for the sensory evaluation of a flavor compound.

General Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events leading to a neural signal being sent to the brain.

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) Activation OR->G_protein Conformational Change AC Adenylyl Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP ATP to cAMP Ion_channel Cation Channel Opening (Na+, Ca2+ influx) cAMP->Ion_channel Binding Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal to Brain (Olfactory Bulb) Action_potential->Brain

Caption: A simplified diagram of the general olfactory signaling pathway.

Recent research has shown that this compound can modulate the response of certain human olfactory receptors. For instance, it has been observed to synergistically enhance the response of the OR1D2 receptor to vanilla flavor, while suppressing the response of the OR5K1 receptor.[6] This suggests that the perception of this compound's own fruity and earthy notes is likely due to its specific interaction with a unique combination of olfactory receptors, a subject that warrants further investigation.

Conclusion

This compound is a versatile aroma compound with a complex sensory profile dominated by earthy and fruity notes. Its perception is concentration-dependent and can be influenced by the surrounding matrix. A thorough understanding of its sensory characteristics, achieved through standardized descriptive analysis and instrumental techniques like GC-O, is crucial for its effective utilization in flavor and fragrance creation. Further research into the specific olfactory receptors that bind to this compound will provide deeper insights into the molecular basis of its distinct aroma and could have implications for the targeted design of flavors and for understanding the mechanisms of olfaction in broader scientific and medical contexts.

References

Methodological & Application

Synthesis of 3-Octen-2-one: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of 3-octen-2-one (B105304), an α,β-unsaturated ketone with applications in the flavor and fragrance industry and as a potential anti-neoplastic agent. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of hexanal (B45976) and acetone (B3395972). This document outlines the detailed experimental procedure, including reaction setup, workup, and purification by vacuum distillation. Quantitative data is summarized, and a visual representation of the reaction workflow is provided to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The Claisen-Schmidt condensation, a variant of this reaction, involves the reaction of an aldehyde or ketone with an aromatic or, as in this case, an aliphatic carbonyl compound that lacks α-hydrogens on one side, such as acetone.[1][2] This reaction proceeds via an enolate intermediate and is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1] The initial β-hydroxy ketone product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.[1] This protocol details the synthesis of this compound from hexanal and acetone, a method adaptable for the synthesis of various other enones.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Hexanal40 mmol (4.01 g, 4.9 mL)Adapted from[3]
Acetone200 mmol (11.62 g, 14.7 mL)Adapted from[4]
Catalyst
10% Aqueous Potassium Hydroxide10 mLAdapted from[4]
Reaction Conditions
Temperature30 °C[4]
Time100 minutes[4]
Product Information
Product NameThis compound
Molecular FormulaC₈H₁₄O[5]
Molecular Weight126.20 g/mol [5]
Boiling Point100 °C @ 18 mmHg[5][6][7][8]
Expected Yield~80%Based on similar reactions[4]

Experimental Protocol

Materials and Reagents
  • Hexanal (≥98%)

  • Acetone (ACS grade)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel (250 mL)

  • Distillation apparatus (including a vacuum adapter and fractionating column)

  • Heating mantle or oil bath

Reaction Procedure
  • Preparation of Catalyst: Prepare a 10% (w/v) aqueous solution of potassium hydroxide by dissolving 1.0 g of KOH in 9.0 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetone (14.7 mL, 200 mmol). Begin stirring the acetone.

  • Addition of Aldehyde: In a dropping funnel, place hexanal (4.9 mL, 40 mmol). Add the hexanal dropwise to the stirring acetone over a period of 10-15 minutes.

  • Catalyst Addition and Reaction: After the complete addition of hexanal, slowly add the 10% aqueous KOH solution (10 mL) to the reaction mixture. Maintain the temperature of the reaction mixture at approximately 30°C using a water bath if necessary. Let the reaction stir for 100 minutes at this temperature. The solution will likely turn yellow.

Workup and Purification
  • Quenching and Extraction: After the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water to the funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification by Vacuum Distillation: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 100 °C at 18 mmHg.[5][6][7][8]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_catalyst Prepare 10% aq. KOH start->prep_catalyst mix_reagents Mix Acetone and Hexanal start->mix_reagents add_catalyst Add KOH solution prep_catalyst->add_catalyst mix_reagents->add_catalyst react Stir at 30°C for 100 min add_catalyst->react quench_extract Quench with H₂O & Extract with Et₂O react->quench_extract wash Wash with H₂O and Brine quench_extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill end Pure this compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetone Acetone Enolate Enolate Anion Acetone->Enolate Deprotonation OH_minus OH⁻ Enolate_2 Enolate Anion H2O_1 H₂O Hexanal Hexanal Alkoxide Alkoxide Intermediate Hexanal->Alkoxide Alkoxide_2 Alkoxide Intermediate Enolate_2->Hexanal Nucleophilic Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide_2->Beta_Hydroxy_Ketone Protonation H2O_2 H₂O Beta_Hydroxy_Ketone_2 β-Hydroxy Ketone OH_minus_2 OH⁻ Enone This compound Beta_Hydroxy_Ketone_2->Enone Elimination H2O_3 H₂O

Caption: Mechanism of the base-catalyzed Aldol condensation.

References

quantification of 3-Octen-2-one using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantification of 3-Octen-2-one using Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

Introduction

This compound is a volatile organic compound (VOC) and a key aroma constituent found in various natural products, including mushrooms, dairy products, and some plants.[1][2] It is often described as having a mushroom-like, earthy, or metallic aroma and can significantly influence the sensory profile of food and beverages.[3] As a product of lipid peroxidation, its presence and concentration can also serve as an indicator of food quality and stability.[3] Accurate quantification of this compound is therefore crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and solvent-free approach for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5] This application note provides a detailed protocol for the quantification of this compound using Headspace SPME (HS-SPME) with GC-MS, intended for researchers, scientists, and professionals in relevant fields.

Experimental Protocols

This section details the methodology for the quantification of this compound. Optimization of these parameters may be required for different sample matrices.

Materials and Reagents
  • Standard: this compound (CAS: 1669-44-9)

  • Internal Standard (IS): 2-Octanol or a deuterated analogue of this compound for optimal accuracy.[3][6]

  • Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.

  • Salt: Sodium Chloride (NaCl), analytical grade.

  • SPME Assembly: Manual or autosampler-ready SPME holder.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[6] Other fibers like 65 µm PDMS/DVB can also be effective.[7][8]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Preparation of Standards and Samples
  • Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol. Prepare a separate stock solution for the internal standard (e.g., 100 µg/mL).

  • Calibration Standards: Create a series of working calibration standards by serially diluting the stock solution. A typical concentration range might be 0.5 - 100 ng/mL. Each standard should be spiked with a constant concentration of the internal standard.

  • Sample Preparation:

    • Place a precise amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

    • For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analyte.[3][6]

    • Spike the sample with the internal standard solution to the same final concentration used in the calibration standards.

    • Immediately seal the vial.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial into a heating block or an autosampler's incubator. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 20 minutes) with agitation to facilitate the release of volatiles into the headspace.[4][5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature as the incubation.[3]

  • Desorption: After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption of the analytes onto the GC column.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injection Port: 250°C, Splitless mode (hold for 2-4 minutes).[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][10]

    • Column: A mid-polarity column such as a DB-WAX (60 m x 0.25 mm x 0.25 µm) or equivalent is suitable.[6][10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at 5 °C/min.

      • Ramp 2: Increase to 230°C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.[11]

    • Interface Temperature: 240°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][11]

    • Acquisition Mode: For identification, use Full Scan mode (e.g., m/z 35-400). For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12] The quantifying and qualifying ions for this compound and the internal standard must be predetermined.

Calibration and Quantification
  • Analyze the prepared calibration standards using the established SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the linearity of the curve by calculating the coefficient of determination (R²), which should ideally be >0.99.[10][11]

  • Analyze the unknown samples and use the generated calibration curve to calculate the concentration of this compound.

Data Presentation

Quantitative data should be systematically organized for clarity and comparison.

Table 1: Optimized SPME-GC-MS Method Parameters

ParameterValue
SPME
Fiber Type50/30 µm DVB/CAR/PDMS
Extraction TypeHeadspace (HS)
Equilibration Temp.60°C
Equilibration Time20 min
Extraction Time30 min
Desorption Temp.250°C
Desorption Time4 min
GC
ColumnDB-WAX (60 m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Oven Program40°C (3 min), then 5°C/min to 150°C, then 10°C/min to 230°C (5 min)
MS
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temp.230°C

Table 2: Method Validation and Performance Data

ParameterResult
Calibration
Linear Range0.5 - 100 ng/mL
Correlation Coefficient (R²)>0.995
Limits
Limit of Detection (LOD)~0.1 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ)~0.4 ng/mL (S/N ≥ 10)
Precision (RSD%)
Intra-day Precision< 10%
Inter-day Precision< 15%
Accuracy
Recovery85 - 110%

Note: The values presented are typical and should be experimentally determined for each specific application and matrix.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind the quantification process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample in Vial Add_Salt Add Salt (optional) Sample->Add_Salt Add_IS Spike Internal Standard (IS) Seal Seal Vial Add_IS->Seal Add_Salt->Add_IS Equilibrate Equilibrate & Heat (e.g., 60°C, 20 min) Seal->Equilibrate Standard Calibration Standards + IS in Vials Calibrate Build Calibration Curve Standard->Calibrate Extract Expose Fiber (e.g., 30 min) Equilibrate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peaks (Analyte & IS) Detect->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.

quantification_logic cluster_input Inputs cluster_process Processing cluster_output Output Area_Analyte Peak Area (this compound) Calc_Ratio Calculate Area Ratio (Analyte / IS) Area_Analyte->Calc_Ratio Area_IS Peak Area (Internal Standard) Area_IS->Calc_Ratio Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Interpolate Interpolate on Calibration Curve Cal_Curve->Interpolate Calc_Ratio->Interpolate Final_Conc Final Concentration of this compound Interpolate->Final_Conc

Caption: Logical relationship for the quantification of this compound.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, accurate, and reliable tool for the quantification of this compound in various matrices. The solvent-free nature of SPME makes it an environmentally friendly and efficient sample preparation technique.[4] The use of an internal standard is critical for achieving high-quality quantitative data by correcting for matrix effects and procedural variations.[3] This application note serves as a comprehensive guide for establishing a robust analytical method for this important volatile compound.

References

Application Notes and Protocols for the Extraction of 3-Octen-2-one from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) is a volatile organic compound (VOC) belonging to the class of enones, characterized by an earthy, mushroom-like aroma.[1][2][3] This C8 ketone is a secondary metabolite produced by various fungal species, including those from the genera Penicillium, Aspergillus, and Fusarium.[4][5] The presence and concentration of this compound and related C8 compounds can be indicative of fungal growth and metabolic activity. These compounds are of significant interest due to their potential applications as flavor and fragrance agents, as well as their role in fungal ecology and interactions with other organisms.[1][] Furthermore, understanding the production of such volatiles can be crucial in the development of antifungal agents and in monitoring food spoilage.

This document provides detailed application notes and experimental protocols for the extraction, quantification, and analysis of this compound from fungal cultures. The methodologies covered include Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and solvent extraction for broader metabolite profiling.

Fungal Species and Culture Conditions

Several fungal species have been reported to produce this compound or related C8 volatile compounds. The production of these metabolites is often influenced by the fungal species, strain, and culture conditions such as the growth medium and incubation time.

Table 1: Fungal Species known to produce C8 Volatile Organic Compounds

Fungal GenusSpecific SpeciesReported C8 VOCs
AspergillusA. flavus, A. oryzae1-Octen-3-ol (B46169), other C8 compounds
PenicilliumP. roquefortiVolatile metabolites including ketones
FusariumF. graminearumOct-3-en-2-ol, other ketones
TalaromycesT. purpureogenus1-Octen-3-one (B146737)
TrichodermaT. atroviride1-Octen-3-ol, 3-octanone

Note: The production of specific C8 VOCs can be strain-dependent.

For the production of this compound, fungi can be cultivated on standard laboratory media such as Potato Dextrose Agar (B569324) (PDA), Yeast Extract Sucrose (YES) agar, or in liquid cultures like Potato Dextrose Broth (PDB). Incubation is typically carried out at temperatures between 25-30°C for a period of 7 to 21 days, depending on the fungal growth rate and the desired metabolic stage for extraction.

Experimental Protocols

Two primary methods for the extraction of this compound from fungal cultures are detailed below: Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of volatile compounds and Solvent Extraction for the recovery of a broader range of metabolites including semi-volatiles.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and non-invasive technique ideal for the analysis of volatile compounds in the headspace of a fungal culture.[7]

Materials:

  • Fungal culture grown on solid agar medium in a sealed vial or in a liquid broth.

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Heated magnetic stirrer or water bath.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • 20 mL headspace vials with PTFE/silicone septa.

  • Saturated NaCl solution (optional, to increase analyte volatility).

  • Internal standard (e.g., 2-octanol).[8]

Procedure:

  • Sample Preparation:

    • For solid cultures, a plug of agar with fungal mycelium is excised and placed into a 20 mL headspace vial.

    • For liquid cultures, an aliquot (e.g., 5 mL) of the fungal broth is transferred to a 20 mL headspace vial.

  • Internal Standard and Salt Addition (Optional):

    • Add a known amount of internal standard (e.g., 2 µL of 0.08 µg/µL 2-octanol (B43104) in methanol) to each vial for semi-quantification.[8]

    • To enhance the release of volatiles, add 1-2 mL of saturated NaCl solution to the liquid culture samples.

  • Equilibration:

    • Seal the vial with the septum cap.

    • Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 55°C) and allow the sample to equilibrate for a defined period (e.g., 35 minutes) with gentle agitation.[8]

  • Extraction:

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the sample.

    • Expose the fiber to the headspace for a fixed time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes onto the GC column for a set time (e.g., 5 minutes).[8]

    • The GC-MS analysis is then performed according to a suitable temperature program to separate the volatile compounds.

Workflow for HS-SPME Extraction of this compound

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Fungal Culture (Solid or Liquid) prep2 Place in Headspace Vial prep1->prep2 prep3 Add Internal Standard & Saturated NaCl (optional) prep2->prep3 ext1 Equilibrate Sample (e.g., 55°C, 35 min) prep3->ext1 ext2 Expose SPME Fiber to Headspace ext1->ext2 ana1 Desorb Fiber in GC Injector ext2->ana1 ana2 GC-MS Analysis ana1->ana2

Caption: Workflow for the extraction of this compound using HS-SPME.

Protocol 2: Solvent Extraction

Solvent extraction is suitable for recovering a wider range of metabolites, including less volatile compounds, from the fungal biomass and culture medium.

Materials:

  • Fungal culture (liquid or solid).

  • Centrifuge and centrifuge tubes (for liquid cultures).

  • Freeze-dryer or oven (for drying fungal mycelium).

  • Homogenizer or mortar and pestle.

  • Extraction solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

  • Rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel with filter paper).

  • GC-MS for analysis.

Procedure:

  • Biomass Separation and Drying:

    • For liquid cultures, separate the fungal mycelium from the culture broth by centrifugation or filtration.

    • Wash the mycelium with distilled water to remove residual media components.

    • Freeze-dry or oven-dry the mycelium at a low temperature (e.g., 40-50°C) to a constant weight.

  • Extraction:

    • Grind the dried mycelium into a fine powder using a homogenizer or mortar and pestle.

    • Suspend the powdered mycelium in the chosen extraction solvent (e.g., ethyl acetate) at a ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at room temperature for an extended period (e.g., 24 hours).

  • Filtration and Concentration:

    • Filter the mixture to separate the fungal debris from the solvent extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Sample Preparation for GC-MS:

    • Redissolve a known amount of the crude extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

    • Add an internal standard if quantitative analysis is required.

Workflow for Solvent Extraction of this compound

Solvent_Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis prep1 Harvest Fungal Mycelium prep2 Wash and Dry Biomass prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 ext1 Suspend Powder in Solvent prep3->ext1 ext2 Agitate for 24 hours ext1->ext2 ana1 Filter Extract ext2->ana1 ana2 Concentrate with Rotary Evaporator ana1->ana2 ana3 Prepare for GC-MS Analysis ana2->ana3

Caption: Workflow for the solvent extraction of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC): A typical GC setup would include a capillary column suitable for volatile compound analysis (e.g., a VF-WAXms column).[8] The oven temperature is programmed to ramp up to separate compounds based on their boiling points and polarity.

  • Mass Spectrometer (MS): The MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be compared to spectral libraries for identification.

Biosynthesis of this compound

The biosynthesis of C8 volatile compounds in fungi, including this compound, is primarily initiated from the polyunsaturated fatty acid, linoleic acid, through the lipoxygenase (LOX) pathway.[9][10]

Proposed Biosynthetic Pathway:

  • Lipoxygenase (LOX) Action: Linoleic acid is oxidized by a lipoxygenase enzyme to form a hydroperoxide intermediate, typically 10-hydroperoxyoctadecadienoic acid (10-HPODE).[11]

  • Hydroperoxide Lyase (HPL) Cleavage: The 10-HPODE intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of 1-octen-3-ol and 10-oxodecanoic acid.[11]

  • Oxidation to Ketone: It is proposed that 1-octen-3-ol can be further oxidized to this compound. Alternatively, some studies suggest that 1-octen-3-one can be an initial product of HPL action, which can then be reduced to 1-octen-3-ol.[11]

Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_pathway Lipoxygenase (LOX) Pathway linoleic Linoleic Acid hpode 10-Hydroperoxyoctadecadienoic Acid (10-HPODE) linoleic->hpode Lipoxygenase (LOX) octenol 1-Octen-3-ol hpode->octenol Hydroperoxide Lyase (HPL) octenone This compound octenol->octenone Oxidation

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Quantitative Data Summary

Quantitative data for this compound production by fungi is not widely available in the literature. The following table provides illustrative data based on qualitative and semi-quantitative reports for C8 compounds from fungal cultures to provide a comparative context. Actual yields will vary significantly based on the fungal strain, culture conditions, and extraction method.

Table 2: Illustrative Quantitative Data for C8 Volatile Production in Fungi

Fungal SpeciesCulture MediumExtraction MethodC8 CompoundRelative Abundance / Concentration
Talaromyces purpureogenusGYESAHS-SPME1-Octen-3-oneHigher relative abundance compared to CA medium
Fusarium graminearumYES AgarHS-SPMEKetones (general)Variable, chemotype-dependent
Trichoderma atroviridePDAHS-SPME3-OctanoneLox1-dependent production in darkness
Aspergillus oryzae-HS-SPME1-Octen-3-ol~4.53 fold higher than other C8 VOCs

Note: This table is for illustrative purposes. GYESA: Glucose Yeast Extract Sucrose Agar; CA: Czapek-Dox Agar; PDA: Potato Dextrose Agar. Relative abundance refers to the peak area of the compound in the chromatogram relative to other detected volatiles.

Conclusion

The extraction and analysis of this compound from fungal cultures provide valuable insights into fungal metabolism and can be applied in various research and industrial settings. HS-SPME coupled with GC-MS offers a sensitive and efficient method for the analysis of this volatile compound, while solvent extraction can be employed for broader metabolite profiling. The production of this compound is linked to the lipoxygenase pathway, highlighting a key metabolic route for the generation of C8 volatiles in fungi. Further research is needed to quantify the production of this compound across a wider range of fungal species and to fully elucidate the regulatory mechanisms of its biosynthesis.

References

Application Notes and Protocols for the Derivatization of 3-Octen-2-one for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) is a volatile organic compound of significant interest across various fields, including food science, environmental analysis, and clinical research, due to its distinct mushroom-like aroma and potential role as a biomarker.[1][2] However, its direct analysis can be challenging due to its volatility and the potential for poor chromatographic resolution. Chemical derivatization is a crucial technique employed to enhance the analytical properties of this compound, improving its thermal stability, chromatographic behavior, and detectability for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4][5]

This document provides detailed application notes and experimental protocols for the derivatization of this compound using three common and effective reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Girard's Reagent T. These methods convert the ketone functional group of this compound into a more stable and readily detectable derivative.

Derivatization Strategies for this compound

The choice of derivatization reagent depends on the analytical technique to be employed and the specific requirements of the study.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent for GC-MS analysis. It reacts with ketones to form stable oxime derivatives that are amenable to gas chromatography.[6] The pentafluorobenzyl group significantly enhances the sensitivity of detection by electron capture detection (ECD) and provides a characteristic mass spectrum for confident identification. PFBHA derivatization offers advantages over DNPH, as it reacts quantitatively with conjugated aliphatic aldehydes and ketones, and the resulting derivatives do not decompose at elevated temperatures.[6]

  • 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the analysis of aldehydes and ketones by HPLC with UV-Vis or mass spectrometry detection.[7][8] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and can be readily detected at around 360 nm.[9][10] This method is particularly useful for quantifying carbonyl compounds in various matrices, including air, water, and biological samples.[11]

  • Girard's Reagents , such as Girard's Reagent T, are cationic hydrazide reagents that introduce a permanently charged quaternary ammonium (B1175870) group onto the analyte.[12][13] This "charge-tagging" approach significantly enhances the ionization efficiency of the derivative for analysis by electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity.[14][15]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the derivatization and analysis of ketones using the described reagents. Please note that specific values for this compound may vary depending on the experimental conditions and the analytical instrumentation used.

Derivatization ReagentAnalytical TechniqueTypical Limit of Detection (LOD)Key Advantages
PFBHA GC-MS, GC-ECDSub-µg/m³ to pg range[16]High sensitivity with ECD, thermally stable derivatives, suitable for volatile compounds.[6]
DNPH HPLC-UV, LC-MSµg/mL to ng/mL range[10]Forms highly UV-absorbent derivatives, well-established methodology.[7][8]
Girard's Reagent T LC-MS/MSfmol to pmol range[14]Significantly enhances ESI-MS sensitivity through charge-tagging.[12][14]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from established methods for carbonyl compound analysis.[6][17]

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381) (HPLC grade)

  • Reagent water

  • Potassium hydrogen phthalate (B1215562) (KHP) buffer (pH 4)

  • Sodium sulfate (B86663) (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). For aqueous samples, adjust the pH to 4 using KHP buffer.[17]

  • Derivatization Reaction:

    • To 1 mL of the sample (or standard solution), add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.[17]

    • Seal the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 2 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the final hexane extract into the GC-MS system.

    • The PFBHA derivative of this compound will typically elute as two geometric isomers (syn and anti).[16]

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis prep Prepare this compound Standard/Sample deriv Add PFBHA Solution & Heat (60°C, 1h) prep->deriv 1 mL Sample extract Liquid-Liquid Extraction with Hexane deriv->extract Formed PFBHA-Oxime analysis GC-MS Analysis extract->analysis Hexane Extract

Caption: Workflow for PFBHA derivatization of this compound.

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is based on the widely used EPA Method 8315A.[18]

Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Reagent water

  • Vials with PTFE-lined caps

Procedure:

  • Preparation of DNPH Reagent:

    • Prepare a saturated solution of recrystallized DNPH in acetonitrile.[9]

    • Acidify the DNPH solution by adding a small amount of concentrated HCl (e.g., 1 mL of 2M HCl per 100 mL of DNPH solution).

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix 1 mL of the this compound solution with 1 mL of the acidified DNPH reagent.

    • Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour, or at 40°C for 30 minutes, protected from light.

  • HPLC-UV Analysis:

    • Following the reaction, the sample is ready for direct injection into the HPLC system.

    • Separate the DNPH derivative using a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water.

    • Detect the derivative at approximately 360 nm.

DNPH_Derivatization_Reaction cluster_product Product ketone This compound plus + dnph 2,4-Dinitrophenylhydrazine (DNPH) arrow H+ catalyst dnph->arrow hydrazone This compound-2,4-dinitrophenylhydrazone arrow->hydrazone

Caption: Chemical reaction of this compound with DNPH.

Protocol 3: Derivatization of this compound with Girard's Reagent T for LC-MS/MS Analysis

This protocol is based on methods for derivatizing ketones to enhance ESI-MS detection.[12][14]

Materials and Reagents:

  • This compound standard

  • Girard's Reagent T (GirT)

  • Methanol (LC-MS grade)

  • Acetic acid, glacial

  • Ammonium hydroxide (B78521)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in methanol.

  • Derivatization Reaction:

    • To 100 µL of the this compound solution, add 500 µL of a freshly prepared solution of Girard's Reagent T (10 mg/mL in methanol containing 5% acetic acid).

    • Seal the vial and heat at 60°C for 1 hour.

  • Neutralization (Optional but Recommended):

    • After cooling, the reaction mixture can be diluted with the initial mobile phase for LC-MS analysis. For some applications, a neutralization step with a small amount of ammonium hydroxide may be beneficial.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reaction mixture into the LC-MS/MS system.

    • Use a suitable reversed-phase column and a mobile phase containing a volatile buffer (e.g., ammonium formate (B1220265) or ammonium acetate).

    • Monitor for the specific precursor and product ions of the Girard's T-hydrazone derivative of this compound in positive ion mode.

Conclusion

The derivatization protocols presented here provide robust and sensitive methods for the analysis of this compound. The choice of the appropriate derivatization strategy will depend on the available instrumentation and the specific analytical goals. PFBHA derivatization is ideal for high-sensitivity GC-MS analysis, DNPH is a reliable method for HPLC-UV quantification, and Girard's Reagent T offers significantly enhanced sensitivity for LC-MS/MS applications. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes & Protocols: 3-Octen-2-one as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) is a volatile organic compound (VOC) naturally present in a variety of foods, including mushrooms, nuts, and dairy products.[1] It is a significant contributor to the flavor and aroma profiles of these foods, often described as having an earthy, mushroom-like, and nutty scent. In the food and fragrance industries, it is used as a flavoring agent and fragrance component. From an analytical perspective, the accurate quantification of this compound is crucial for quality control, flavor profiling, and authenticity studies. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an analytical standard, primarily focusing on its determination in a food matrix by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
Chemical Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2]
CAS Number 1669-44-9[2]
Boiling Point 100 °C at 18 mmHg
Density 0.857 g/mL at 25 °C
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in alcohol

Application: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS

This protocol outlines a validated method for the quantification of this compound in a solid food matrix (e.g., mushrooms, cheese, or nuts). The method utilizes HS-SPME for the extraction and pre-concentration of the analyte, followed by separation and quantification using GC-MS.

Experimental Workflow

Analytical_Workflow_for_3_Octen_2_one cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing & Quantification Standard_Prep Preparation of this compound Standard Solutions Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Homogenization and Aliquoting Spiking Spiking of Internal Standard (optional) Sample_Prep->Spiking HS_Vial Transfer to Headspace Vial with Saturated Salt Solution Spiking->HS_Vial Incubation Incubation and HS-SPME Extraction HS_Vial->Incubation GC_MS GC-MS Analysis Incubation->GC_MS Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS->Data_Acquisition Peak_Integration Peak Identification and Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration->Quantification

Analytical workflow for this compound.
Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound analytical standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Internal Standard (IS) Stock Solution (optional but recommended): Prepare a 100 µg/mL stock solution of an appropriate internal standard (e.g., 2-heptanone (B89624) or a deuterated analog of this compound) in methanol.

2. Sample Preparation

  • Homogenize the solid food sample to a fine powder or paste.

  • Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

  • If using an internal standard, spike the sample with a known amount of the IS stock solution.

3. HS-SPME Procedure

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Place the vial in a heating block or autosampler incubator set to 60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 minutes).

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-250) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantification.

      • Quantifier Ion: m/z 111

      • Qualifier Ions: m/z 43, 55

Data Presentation: Method Validation Parameters (Illustrative Examples)

The following tables summarize typical quantitative data for a validated method for this compound analysis. These values are illustrative and should be determined for each specific application and laboratory.

Table 1: Linearity

ParameterValue
Calibration Range 0.5 - 500 ng/g
Number of Points 6
Correlation Coefficient (r²) > 0.995

Table 2: Limits of Detection and Quantification

ParameterValue (ng/g)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Table 3: Accuracy (Recovery)

Spiked Level (ng/g)Mean Recovery (%)RSD (%)
1.092.56.8
10.095.24.5
100.098.13.2

Table 4: Precision

ParameterRSD (%)
Repeatability (Intra-day) < 10%
Intermediate Precision (Inter-day) < 15%

Signaling Pathways and Logical Relationships

Currently, there is no established direct involvement of this compound in specific signaling pathways in the context of drug development or disease. Its primary relevance is as a volatile biomarker and flavor compound. The logical relationship in its analysis follows a structured workflow as depicted in the diagram above.

Conclusion

This compound serves as a critical analytical standard for the quality control and flavor profiling of food and fragrance products. The detailed HS-SPME-GC-MS protocol provided, along with the illustrative validation data, offers a robust framework for researchers and scientists to accurately quantify this important volatile compound. Adherence to proper standard preparation and method validation is paramount to ensure reliable and reproducible results.

References

Application Notes and Protocols for Studying the Biological Effects of 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one is a volatile organic compound (VOC) with a characteristic earthy and nutty aroma, making it a common ingredient in flavorings and fragrances.[1][2] Beyond its sensory properties, emerging research suggests potential biological activities, including anti-neoplastic properties, warranting further investigation for its application in drug development and cellular biology.[] This document provides detailed experimental designs and protocols for studying the biological effects of this compound in a research setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReference
CAS Number 1669-44-9[4]
Molecular Formula C8H14O[4]
Molecular Weight 126.20 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Odor Earthy, spicy, herbal, sweet[1]
Boiling Point 170.18 °C[]
Solubility Insoluble in water; soluble in alcohol and oil[1][][5]
Purity ≥97% (research grade)[4]

I. Application Note: Investigating the Cytotoxic Effects of this compound

This application note describes a general workflow for assessing the cytotoxicity of this compound on various cell lines. Given its volatile nature, specialized exposure methods are recommended to ensure accurate and reproducible results.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., A549, HepG2, Fibroblasts) compound_prep This compound Preparation (Dilution Series) ali_exposure Air-Liquid Interface (ALI) Exposure compound_prep->ali_exposure mts_assay MTS Assay (Metabolic Activity) ali_exposure->mts_assay nru_assay Neutral Red Uptake (NRU) Assay (Lysosomal Integrity) ali_exposure->nru_assay ldh_assay LDH Assay (Membrane Integrity) ali_exposure->ldh_assay dose_response Dose-Response Curve Generation mts_assay->dose_response nru_assay->dose_response ldh_assay->dose_response ic50 IC50 Determination dose_response->ic50 G compound This compound cell Cellular Exposure compound->cell ros Increased ROS Production cell->ros stress_response Oxidative Stress Response ros->stress_response apoptosis Apoptosis ros->apoptosis lipid_peroxidation Lipid Peroxidation stress_response->lipid_peroxidation antioxidant_depletion Antioxidant Depletion (e.g., GSH) stress_response->antioxidant_depletion nrf2 Nrf2 Activation stress_response->nrf2 antioxidant_depletion->apoptosis are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes G cluster_prep Preparation & Exposure cluster_analysis Analysis cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) exposure Exposure to this compound +/- Inflammatory Stimulus (e.g., LPS) cell_culture->exposure elisa ELISA for Cytokine Secretion (e.g., IL-6, TNF-α) exposure->elisa qpcr qPCR for Gene Expression (e.g., COX-2, iNOS) exposure->qpcr western_blot Western Blot for Signaling Proteins (e.g., p-NF-κB, p-MAPK) exposure->western_blot

References

Application Notes and Protocols for Investigating 3-Octen-2-one in Fungal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial for intercellular communication in fungi, influencing processes such as sporulation, germination, and pathogenesis. Among these, the C8 volatile 3-octen-2-one (B105304) is of significant interest due to its potential role as a signaling molecule. These application notes provide a comprehensive framework and detailed protocols for investigating the biosynthesis, perception, and signal transduction of this compound in fungi. The methodologies outlined here will enable researchers to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential targets for antifungal drug development.

I. Biosynthesis of this compound

The biosynthesis of C8 volatiles in fungi is generally understood to originate from the oxidative breakdown of fatty acids, primarily linoleic acid. While the specific enzymatic pathway for this compound is not fully elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of the related C8 compound, 1-octen-3-ol.

Hypothetical Biosynthetic Pathway

The proposed pathway involves the following key steps:

  • Lipoxygenase (LOX) action on linoleic acid to form a hydroperoxide intermediate.

  • Hydroperoxide lyase (HPL) cleavage of the intermediate to yield C8 compounds.

  • Alcohol dehydrogenase (ADH) or a related oxidoreductase activity to convert an alcohol precursor to the ketone, this compound.

G cluster_0 Biosynthesis of this compound Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate C8 Aldehyde/Alcohol Precursor C8 Aldehyde/Alcohol Precursor This compound This compound

Protocol 1: Identification of Biosynthetic Genes

This protocol describes a transcriptomic approach to identify candidate genes involved in this compound biosynthesis.

1. Fungal Culture and VOC Collection:

  • Grow the fungal species of interest on a suitable medium (e.g., Potato Dextrose Agar - PDA) that promotes VOC production.
  • Collect VOCs from the headspace of the fungal culture using Solid Phase Microextraction (SPME) at different time points corresponding to varying levels of this compound production.
  • Analyze the collected VOCs by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound levels.

2. RNA Extraction and Sequencing:

  • Harvest fungal mycelia at time points correlating with low and high this compound production.
  • Extract total RNA using a suitable kit and assess its quality and quantity.
  • Perform RNA sequencing (RNA-seq) to obtain the transcriptome profiles under both conditions.

3. Bioinformatic Analysis:

  • Perform differential gene expression analysis to identify genes that are significantly upregulated during high this compound production.
  • Annotate the differentially expressed genes and search for candidates with homology to lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases/oxidoreductases.

4. Gene Knockout and Functional Verification:

  • Generate knockout mutants for the candidate genes using techniques like CRISPR-Cas9.
  • Analyze the VOC profiles of the knockout mutants by GC-MS to confirm the loss or reduction of this compound production.

II. Perception of this compound

Fungi are known to perceive extracellular signals through G-protein coupled receptors (GPCRs). It is hypothesized that a specific GPCR is involved in recognizing this compound.

Hypothetical Signaling Pathway

G cluster_1 This compound Signaling Pathway This compound This compound GPCR GPCR G-protein G-protein MAPK Cascade MAPK Cascade Transcription Factor Transcription Factor Gene Expression Gene Expression Physiological Response Physiological Response

Protocol 2: Identification of the this compound Receptor

This protocol outlines a strategy to identify the putative GPCR for this compound.

1. Candidate GPCR Selection:

  • Analyze the fungal genome for genes encoding GPCRs.
  • Prioritize GPCRs that are differentially expressed in response to this compound exposure (from transcriptomic data).

2. Heterologous Expression of Candidate GPCRs:

  • Clone the coding sequences of candidate GPCRs into a yeast expression vector.
  • Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) that lacks the endogenous receptor but possesses the necessary downstream signaling components.

3. Receptor-Ligand Binding Assay:

  • Prepare membrane fractions from the yeast cells expressing the candidate GPCRs.
  • Perform a competitive binding assay using a radiolabeled or fluorescently labeled analog of this compound.
  • Measure the displacement of the labeled ligand by unlabeled this compound to determine the binding affinity (Kd).

Table 1: Hypothetical Binding Affinity Data for Candidate GPCRs

Candidate GPCRBinding Affinity (Kd) for this compound (nM)
GPCR-1No specific binding
GPCR-250 ± 5
GPCR-3> 1000
GPCR-4150 ± 12

III. Downstream Signal Transduction

Upon ligand binding, GPCRs typically activate intracellular signaling cascades, often involving Mitogen-Activated Protein Kinase (MAPK) pathways, which ultimately lead to changes in gene expression and cellular responses.

Protocol 3: Characterization of the Downstream Signaling Pathway

This protocol details the steps to identify the MAPK pathway components involved in this compound signaling.

1. Fungal Exposure and Protein Extraction:

  • Expose fungal cultures to a known concentration of this compound for various time points.
  • Harvest mycelia and extract total proteins.

2. Western Blot Analysis:

  • Use phospho-specific antibodies to detect the activation (phosphorylation) of key MAPK proteins (e.g., Fus3, Hog1, Slt2 homologs) by Western blotting.

3. Gene Expression Analysis of Downstream Targets:

  • Expose fungal cultures to this compound.
  • Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of known downstream target genes of the identified MAPK pathway.

Table 2: Hypothetical qPCR Data for Downstream Gene Expression

GeneFold Change in Expression (this compound vs. Control)
Sporulation-related gene A5.2 ± 0.6
Germination-related gene B0.3 ± 0.1
Pathogenesis-related gene C8.9 ± 1.1

IV. Physiological Effects of this compound

The ultimate goal of studying the signaling pathway is to understand the physiological consequences of this compound exposure.

Protocol 4: Quantitative Analysis of Fungal Development

This protocol describes methods to quantify the effects of this compound on fungal sporulation and germination.

1. Sporulation Assay:

  • Grow fungal cultures on solid media containing different concentrations of this compound.
  • After a defined incubation period, harvest the spores and quantify them using a hemocytometer or by image analysis of the colony surface.

2. Germination Assay:

  • Incubate a known concentration of fungal spores in a liquid medium containing various concentrations of this compound.
  • At different time intervals, observe the spores under a microscope and determine the percentage of germinated spores (those with a visible germ tube).

Table 3: Hypothetical Effects of this compound on Fungal Development

This compound Conc. (µM)Sporulation (Spores/cm²)Germination Rate (%) after 6h
0 (Control)1.5 x 10⁶92 ± 5
101.2 x 10⁶75 ± 8
500.8 x 10⁶43 ± 6
1000.3 x 10⁶15 ± 4

V. Experimental Workflow Diagram

G

Conclusion

The protocols and application notes presented here provide a robust framework for the systematic investigation of this compound signaling in fungi. By following these methodologies, researchers can identify the key molecular players in the biosynthesis, perception, and transduction of this important volatile signal. A thorough understanding of this pathway will not only advance our knowledge of fungal communication but also pave the way for the development of novel antifungal strategies targeting these intricate signaling networks.

Headspace Analysis of 3-Octen-2-one in Plant Volatiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) is a volatile organic compound (VOC) found in the headspace of various plants and is known for its characteristic mushroom-like, earthy odor.[1] As a C8 ketone, it is a lipophilic molecule with a high vapor pressure, contributing to the complex aroma profiles of many plant species.[2] The emission of this compound can be influenced by various factors, including developmental stage, environmental conditions, and biotic or abiotic stress, making its analysis crucial for understanding plant physiology, chemical ecology, and for potential applications in agriculture and drug development. For instance, certain unsaturated carbonyl compounds, a class to which this compound belongs, have been investigated for their potential as sprout inhibitors in stored tubers.[] This document provides detailed application notes and protocols for the headspace analysis of this compound in plant volatiles.

Quantitative Data Summary

The quantification of this compound in the headspace of plant volatiles is essential for comparative studies. The following table summarizes hypothetical quantitative data to illustrate the typical results obtained from such analyses. Currently, there is a limited amount of publicly available, directly comparable quantitative data on this compound emission rates across different plant species and stress conditions. The data presented here are for illustrative purposes to guide researchers in their experimental design and data presentation.

Plant SpeciesTissue/OrganTreatment/ConditionHeadspace TechniqueThis compound Emission Rate (ng/g fresh weight/h)Reference
Solanum lycopersicum (Tomato)LeavesControl (Unharmed)Dynamic Headspace5.2 ± 1.1Fictional Data
Solanum lycopersicum (Tomato)LeavesHerbivory (Manduca sexta)Dynamic Headspace25.8 ± 4.3Fictional Data
Arabidopsis thalianaRosetteControlSPME2.1 ± 0.5Fictional Data
Arabidopsis thalianaRosetteDrought StressSPME8.9 ± 1.7Fictional Data
Mentha piperita (Peppermint)LeavesControlDynamic Headspace15.6 ± 2.9Fictional Data
Mentha piperita (Peppermint)LeavesFungal Pathogen (Puccinia menthae)Dynamic Headspace42.3 ± 6.8Fictional Data

Experimental Protocols

Accurate and reproducible analysis of this compound in plant volatiles relies on meticulous experimental protocols. Two common and effective methods for headspace sampling are Static Headspace-Solid Phase Microextraction (HS-SPME) and Dynamic Headspace Sampling.

Protocol 1: Static Headspace-Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a simple, fast, and solvent-free technique suitable for the qualitative and semi-quantitative analysis of plant volatiles.

1. Materials and Equipment:

  • Plant material (e.g., leaves, flowers)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with temperature control

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

2. Procedure:

  • Sample Preparation: Excise a known weight of fresh plant material (e.g., 0.5 - 2.0 g) and place it into a headspace vial. For comparative studies, ensure consistency in the tissue type, developmental stage, and handling.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum to prevent the loss of volatiles.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • SPME Fiber Exposure: Manually or with an autosampler, insert the SPME fiber through the vial's septum and expose it to the headspace for a predetermined time (e.g., 30-60 minutes) at the same temperature. The fiber should not touch the plant material.

  • Analyte Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS, typically set at 250 °C, for thermal desorption of the analytes for a period of 2-5 minutes.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at a rate of 5 °C/min, and hold for 5 min. This program should be optimized based on the specific instrument and the full range of expected volatiles.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-350.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST). For semi-quantification, use the peak area of the compound. For absolute quantification, a calibration curve prepared with a standard solution of this compound is required.

Protocol 2: Dynamic Headspace Sampling (Purge and Trap) Coupled with GC-MS

Dynamic headspace sampling is ideal for collecting larger amounts of volatiles over longer periods, allowing for more sensitive and quantitative analysis.

1. Materials and Equipment:

  • Intact plant or excised plant material

  • Glass collection chamber

  • Air pump or source of purified air (e.g., nitrogen or zero air)

  • Flow meters

  • Adsorbent traps (e.g., filled with Tenax® TA or a combination of adsorbents)

  • Thermal desorber coupled to a GC-MS system

  • Analytical balance

2. Procedure:

  • System Setup: Enclose the plant material in a glass chamber. Create a "push-pull" system where purified air enters the chamber at a controlled rate (e.g., 100 mL/min) and is pulled out through an adsorbent trap at a slightly lower rate (e.g., 80 mL/min) to maintain a slight positive pressure.

  • Volatile Collection: Purge the headspace of the chamber through the adsorbent trap for a defined period (e.g., 1-4 hours).

  • Trap Elution or Thermal Desorption:

    • Solvent Elution (less common for this setup): The trapped volatiles can be eluted with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane), and an aliquot of the eluate is injected into the GC-MS.

    • Thermal Desorption (preferred): The adsorbent trap is placed in a thermal desorber connected to the GC. The trap is rapidly heated to desorb the volatiles directly into the GC column.

  • GC-MS Analysis: The GC-MS parameters are similar to those described in the SPME protocol, with adjustments made for the introduction of the sample from the thermal desorber.

  • Quantification: For accurate quantification, an internal standard can be loaded onto the adsorbent trap before or after sampling. A calibration curve is generated by loading known amounts of a this compound standard onto adsorbent traps and analyzing them under the same conditions. The emission rate can then be calculated and expressed as mass per unit of plant fresh/dry weight per unit of time (e.g., ng g⁻¹ h⁻¹).

Visualizations

Biosynthesis and Signaling of C8 Volatiles

While the specific biosynthetic pathway of this compound in plants is not fully elucidated, it is generally understood to be derived from the oxidative cleavage of fatty acids. The lipoxygenase (LOX) pathway is a key process in the formation of many C6 and C9 volatiles, and it is plausible that C8 compounds like this compound are also products of this or a similar pathway. The signaling effects of related microbial volatiles, such as 3-octanone, have been shown to influence plant hormone pathways.

cluster_biosynthesis Biosynthesis of C8 Ketones (Hypothesized) cluster_signaling Potential Signaling Cascade (Analogous to 3-Octanone) fatty_acid Linolenic/Linoleic Acid hydroperoxide Fatty Acid Hydroperoxides fatty_acid->hydroperoxide LOX Pathway c8_ketone This compound hydroperoxide->c8_ketone Hydroperoxide Lyase & Other Enzymes octenone_signal This compound (External or Internal Signal) receptor Putative Receptor octenone_signal->receptor downstream Downstream Signaling (e.g., MAPK Cascade) receptor->downstream hormone Hormone Crosstalk (Auxin/Cytokinin) downstream->hormone response Physiological Response (e.g., Defense Gene Expression) hormone->response

Caption: Hypothesized biosynthesis and potential signaling pathway of this compound.

Experimental Workflow for Headspace Analysis

The general workflow for analyzing this compound in plant volatiles involves several key stages, from sample collection to data interpretation.

plant_sample Plant Material (Control vs. Stressed) headspace_collection Headspace Collection plant_sample->headspace_collection spme Static Headspace (SPME) headspace_collection->spme dynamic Dynamic Headspace (Purge & Trap) headspace_collection->dynamic analysis GC-MS Analysis spme->analysis dynamic->analysis identification Compound Identification (Mass Spectra, Retention Index) analysis->identification quantification Quantification (Internal/External Standard) analysis->quantification data_interpretation Data Interpretation & Reporting identification->data_interpretation quantification->data_interpretation

Caption: General experimental workflow for headspace analysis of plant volatiles.

Logical Relationship for Method Selection

The choice between HS-SPME and Dynamic Headspace Sampling depends on the specific research question and available resources.

research_question Research Question qualitative Qualitative/Screening research_question->qualitative quantitative Quantitative/Trace Analysis research_question->quantitative spme HS-SPME qualitative->spme Advantages: - Simple - Fast - Low Cost dynamic Dynamic Headspace quantitative->dynamic Advantages: - High Sensitivity - Accurate Quantification - Larger Sample Volume

Caption: Decision tree for selecting a headspace analysis method.

References

Application Notes and Protocols for Monitoring 3-Octen-2-one in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the monitoring of 3-octen-2-one (B105304), a key volatile organic compound (VOC) often associated with microbial fermentation and impacting flavor profiles and process outcomes. The following protocols offer guidance on sample preparation, analytical techniques, and data interpretation for the accurate quantification of this compound in complex fermentation broths.

Introduction

This compound is a C8-ketone known for its characteristic mushroom and earthy aroma and can be a significant indicator of microbial metabolic pathways in various fermentation processes.[1][2] Its presence and concentration can influence the sensory characteristics of food and beverage products and may serve as a biomarker for specific microbial activities or contamination. Accurate monitoring of this compound is therefore crucial for process control, quality assurance, and research in fermentation science.

This document outlines three primary analytical techniques for monitoring this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a conceptual framework for a Biosensor-based approach.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the described methods for this compound analysis.

FeatureHS-SPME-GC-MSHPLC-UVBiosensor (Conceptual)
Principle Volatile compounds are extracted from the headspace and separated by GC, with detection by MS.Separation of the analyte from the matrix on a chromatographic column with detection via UV absorbance.Specific binding of the analyte to a biological recognition element, transducing a measurable signal.
Sample Preparation Headspace extraction with an SPME fiber.[3]Direct injection after filtration or liquid-liquid extraction.[4]Minimal, potentially direct measurement in the sample matrix.
Limit of Detection (LOD) Low (ng/L to µg/L range).[5]Moderate (µg/L to mg/L range).[4]Potentially very low (pM to nM range).[6]
Limit of Quantitation (LOQ) Low (ng/L to µg/L range).[4]Moderate (µg/L to mg/L range).[4]Potentially very low (pM to nM range).
Linear Range Wide, typically 2-3 orders of magnitude.Typically 2-3 orders of magnitude.Dependent on sensor design, can be narrower.
Precision (%RSD) < 15%< 10%< 20%
Analysis Time per Sample 20-40 minutes (including extraction and GC run).[7]10-20 minutes.[4]Seconds to minutes.
Specificity High, based on retention time and mass spectrum.Moderate, dependent on chromatographic resolution.High, based on the specificity of the biological recognition element.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for this compound Analysis

This method is highly sensitive and specific for the analysis of volatile compounds like this compound in complex matrices.

1. Sample Preparation (HS-SPME)

  • Transfer 5 mL of the fermentation broth into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • If an internal standard is used, add a known concentration (e.g., 10 µL of a 10 mg/L solution of 2-heptanone (B89624) in methanol).

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Place the vial in a heating block or the autosampler's incubator and equilibrate at 60°C for 15 minutes with gentle agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.[3]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification (target ions for this compound: m/z 55, 70, 85, 126).

3. Quantification

  • Create a calibration curve by analyzing standard solutions of this compound in a matrix similar to the fermentation broth (e.g., sterile growth medium) at concentrations ranging from 1 µg/L to 100 µg/L.

  • Quantify the this compound in the samples by comparing the peak area of the target ion(s) to the calibration curve.

Protocol 2: HPLC-UV for this compound Analysis

This method is suitable for quantifying higher concentrations of this compound and other α,β-unsaturated ketones.

1. Sample Preparation

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells and particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For trace analysis, a liquid-liquid extraction can be performed:

    • Mix 10 mL of the filtered supernatant with 5 mL of hexane (B92381) or dichloromethane.

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Carefully collect the organic phase and evaporate it to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • HPLC System Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detector Conditions:

    • Wavelength: 220 nm (based on the chromophore of α,β-unsaturated ketones).

3. Quantification

  • Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 mg/L to 10 mg/L.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: Conceptual Biosensor for this compound Monitoring

While specific biosensors for this compound are not yet commercially widespread, a conceptual design based on existing technologies for VOC detection can be proposed. This approach offers the potential for real-time, in-situ monitoring.

1. Biosensor Principle

  • Recognition Element: An olfactory receptor or a specific antibody immobilized on a transducer surface. These biological components would have a high affinity and specificity for this compound.

  • Transducer: An electrochemical or optical transducer.

    • Electrochemical: The binding of this compound to the recognition element could cause a change in impedance, current, or potential, which is then measured.[9]

    • Optical: Techniques like Surface Plasmon Resonance (SPR) could detect the change in refractive index upon binding of the analyte to the sensor surface.[10]

2. Conceptual Experimental Workflow

  • Immobilize the chosen biorecognition element onto the surface of the transducer (e.g., a gold electrode or an optical fiber).

  • Introduce the fermentation broth (or a diluted and filtered sample) to the sensor surface.

  • The binding of this compound to the recognition element generates a signal.

  • The magnitude of the signal is proportional to the concentration of this compound.

  • A calibration curve would be established using standard solutions of this compound.

Mandatory Visualizations

G Workflow for HS-SPME-GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 5 mL Fermentation Broth B Add 1.5g NaCl (Internal Standard optional) A->B C Seal Vial B->C D Equilibrate at 60°C for 15 min C->D E Expose SPME Fiber (30 min at 60°C) D->E F Desorb in GC Injector E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Identification H->I J Quantification I->J

Caption: HS-SPME-GC-MS experimental workflow.

G Workflow for HPLC-UV Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Fermentation Broth B Centrifuge & Filter A->B C Direct Injection or Liquid-Liquid Extraction B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: HPLC-UV experimental workflow.

G Conceptual Biosensor for this compound Detection cluster_sensor Biosensor A Biorecognition Element (e.g., Olfactory Receptor) B Transducer (Electrochemical or Optical) A->B Immobilized on D Binding Event A->D Specific Binding E Signal Generation (Change in Current, Voltage, or Light) B->E C This compound in Fermentation Broth C->D D->B Induces Change in F Signal Readout & Quantification E->F

Caption: Conceptual biosensor signaling pathway.

References

Application of 3-Octen-2-one in Insect Semiochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octen-2-one (B105304) is a volatile organic compound found in a variety of natural sources, including plants, fungi, and insects. In the field of insect semiochemical research, it is investigated for its role in mediating insect behavior, acting as an attractant, repellent, or a component of more complex chemical cues. Understanding the effects of this compound on insect behavior is crucial for the development of novel pest management strategies and for professionals in drug development targeting insect vectors of disease. These application notes provide an overview of the current understanding of this compound as a semiochemical, along with detailed protocols for its evaluation.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Earthy, spicy, herbal, sweet, mushroom, hay, blueberry[2]
Boiling Point 175-177 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol

Application Notes

The application of this compound in insect semiochemical research is primarily focused on its potential to modify insect behavior. As a volatile compound, it can be detected by insect olfactory systems and elicit responses such as attraction or repulsion. Its structural similarity to other known semiochemicals, such as 1-octen-3-ol (B46169) and 3-octanone (B92607), suggests its potential for a broad range of effects on various insect species.

1. Attractant for Pest Monitoring and Trapping:

This compound can be utilized as a lure in traps to monitor and control pest populations. By attracting insects to a specific location, it is possible to assess population density, and when combined with an insecticide or a trapping mechanism, it can aid in reducing pest numbers. Research on the closely related compound 3-octanone has shown slight attraction for the western corn rootworm (Diabrotica virgifera virgifera) at a low dose[3]. Further research is needed to fully characterize the attractant properties of this compound for a wider range of pest insects.

2. Repellent for Crop and Health Protection:

Conversely, this compound may act as a repellent for certain insect species. This application is valuable for protecting crops from herbivorous pests and for preventing bites from disease-carrying insects. For example, a high dose of 3-octanone was found to be repellent to western corn rootworms and wireworms (Agriotes lineatus)[3]. The development of repellents based on naturally occurring compounds like this compound is a promising area for creating safer and more environmentally friendly pest control solutions.

3. Component of Kairomonal and Allomonal Blends:

In nature, insect behavior is often mediated by complex blends of volatile compounds rather than single molecules. This compound may act as a kairomone, a chemical signal that benefits the receiver (e.g., a predator or parasitoid) to the detriment of the emitter (e.g., a pest insect)[4][5]. For instance, parasitoids may use this compound as a cue to locate their herbivorous hosts. Conversely, it could function as an allomone, benefiting the emitter (e.g., a plant) by deterring herbivores[6][7][8]. Research into the role of this compound in such blends can lead to the development of highly specific and effective pest management strategies.

4. Tool for Studying Insect Olfactory Systems:

This compound serves as a valuable chemical probe for investigating the structure and function of insect olfactory systems. By studying how insect olfactory receptor neurons (ORNs) respond to this and related ketones, researchers can gain insights into the mechanisms of odor coding and perception. This fundamental knowledge is essential for the rational design of new attractants and repellents.

Quantitative Data

Quantitative data on the behavioral and electrophysiological responses of insects specifically to this compound is limited in the current literature. The following tables present available data for the closely related compounds 3-octanone and 1-octen-3-ol, which can serve as a proxy for predicting the potential effects of this compound.

Table 1: Behavioral Responses of Subterranean Crop Pests to 3-Octanone and 1-Octen-3-ol

Insect SpeciesCompoundDoseResponseResponse Index (RI)¹
Western corn rootworm (Diabrotica virgifera virgifera)1-octen-3-ol100 µlSlight Attraction~ +0.1
200 µlSlight Attraction~ +0.15
3-octanone100 µlSlight Attraction~ +0.05
200 µlSlight Repulsion~ -0.1
Wireworm (Agriotes lineatus)1-octen-3-ol100 µlSlight Repulsion~ -0.1
200 µlSlight Repulsion~ -0.15
3-octanone100 µlSlight Attraction~ +0.05
200 µlRepulsion~ -0.2
Garden chafer (Phyllopertha horticola)1-octen-3-ol100 µlNo Significant Effect~ 0
200 µlNo Significant Effect~ 0
3-octanone100 µlNo Significant Effect~ 0
200 µlNo Significant Effect~ 0

¹Response Index (RI) calculated as (Number of insects in treatment - Number in control) / (Total number of insects). Positive values indicate attraction, negative values indicate repulsion. Data adapted from a study on fungal volatile organic compounds[3].

Table 2: Electroantennogram (EAG) Responses of Female Microplitis croceipes to 3-Octanone

CompoundMean EAG Response (mV) ± SEM (N=15)
3-Octanone ~0.45 ± 0.05
Decanal (Positive Control)0.82 ± 0.07
Hexane (Solvent Control)~0.05 ± 0.01

Data adapted from a study on host-related odors for the parasitoid Microplitis croceipes[9]. The study tested synthetic compounds at a dose of 1 µg.

Experimental Protocols

The following are detailed protocols for conducting key experiments to evaluate the semiochemical properties of this compound.

Protocol 1: Y-Tube Olfactometer Bioassay for Behavioral Response

This protocol is designed to assess the behavioral response (attraction or repulsion) of an insect to this compound in a two-choice paradigm.

Materials:

  • Glass Y-tube olfactometer (dimensions appropriate for the test insect)[10][11][12]

  • Air pump or compressed air source

  • Activated charcoal filter and humidification flask

  • Flow meters

  • Odor source chambers

  • Filter paper

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Test insects (of known age and physiological state)

  • Timer

  • Data recording sheets

Procedure:

  • Setup: Assemble the Y-tube olfactometer as shown in the diagram below. Ensure all glassware is thoroughly cleaned with a solvent (e.g., ethanol) and baked at a high temperature (e.g., 120°C) before each experiment to remove any residual odors.

  • Airflow: Connect the air source to the two arms of the olfactometer through the activated charcoal filter and humidification flask. Regulate the airflow to a constant rate (e.g., 200 mL/min) using flow meters.

  • Odor Preparation: Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1%).

  • Odor Application: Apply a standard amount (e.g., 10 µL) of the this compound solution to a piece of filter paper and place it in one of the odor source chambers (treatment arm). Apply the same amount of solvent alone to another piece of filter paper and place it in the other odor source chamber (control arm).

  • Insect Introduction: Gently introduce a single insect into the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a specified period (e.g., 1 minute).

  • Data Recording: Record the choice of each insect (treatment, control, or no choice).

  • Replication: Test a sufficient number of insects (e.g., 30-50) for each concentration. Rotate the position of the treatment and control arms between trials to avoid any positional bias.

  • Data Analysis: Use a Chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm compared to a 50:50 distribution.

Protocol 2: Electroantennography (EAG) for Olfactory Response

This protocol measures the electrical response of an insect's antenna to this compound, indicating whether the insect's olfactory system can detect the compound.

Materials:

  • Electroantennography (EAG) system (including amplifier, data acquisition system, and software)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Conductive gel or saline solution

  • This compound

  • Solvent (e.g., paraffin oil)

  • Odor delivery system (e.g., puff-air delivery)

  • Test insects

Procedure:

  • Antenna Preparation: Anesthetize an insect by chilling it on ice. Carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with conductive gel or saline solution. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna.

  • Odor Stimulus Preparation: Prepare a serial dilution of this compound in the solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (odor cartridge).

  • EAG Recording:

    • Pass a continuous stream of purified and humidified air over the mounted antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) from an odor cartridge through the continuous air stream, directed at the antenna.

    • Record the resulting electrical potential change (EAG response) from the antenna.

  • Controls: Use a solvent-only cartridge as a negative control and a known standard odorant (e.g., 1-octen-3-ol for some species) as a positive control.

  • Replication: Test multiple antennae (e.g., 5-10) for each concentration.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus. Normalize the responses to the solvent control. Use statistical tests (e.g., ANOVA) to compare the responses to different concentrations of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound as an insect semiochemical.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Insect Brain Odorant This compound Pore Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) OR Olfactory Receptor (OR) Complex OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction Pore->OBP Binds to PN Projection Neuron AL->PN Synapses with MB_LH Mushroom Bodies & Lateral Horn PN->MB_LH Transmits to Behavior Behavioral Response MB_LH->Behavior Initiates

Caption: Generalized insect olfactory signaling pathway for ketones.

Y_Tube_Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Olfactometer Clean & Assemble Y-Tube Olfactometer Introduce_Odor Introduce Odor & Control to Arms Prep_Olfactometer->Introduce_Odor Prep_Odor Prepare this compound & Control Solutions Prep_Odor->Introduce_Odor Prep_Insects Acclimatize Test Insects Introduce_Insect Release Insect at Y-Tube Base Prep_Insects->Introduce_Insect Introduce_Odor->Introduce_Insect Observe Observe & Record Insect Choice Introduce_Insect->Observe Calculate_Pref Calculate Preference Percentages Observe->Calculate_Pref Stats Statistical Analysis (e.g., Chi-square) Calculate_Pref->Stats Conclusion Determine Attraction or Repulsion Stats->Conclusion

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Prep_Antenna Excise & Mount Insect Antenna Deliver_Air Deliver Continuous Airflow Prep_Antenna->Deliver_Air Prep_Stimuli Prepare this compound Odor Cartridges Deliver_Stimulus Deliver Odor Puff to Antenna Prep_Stimuli->Deliver_Stimulus Deliver_Air->Deliver_Stimulus Record_Response Record EAG Response (mV) Deliver_Stimulus->Record_Response Measure_Amp Measure Response Amplitudes Record_Response->Measure_Amp Normalize Normalize to Control Measure_Amp->Normalize Analyze_Dose Dose-Response Analysis Normalize->Analyze_Dose

Caption: Experimental workflow for electroantennography (EAG).

References

Application Notes and Protocols for the Laboratory Synthesis of High-Purity 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of high-purity 3-Octen-2-one (B105304), an α,β-unsaturated ketone with applications as a flavoring agent and a versatile intermediate in organic synthesis.[1][2] The described protocol is based on the Claisen-Schmidt condensation of valeraldehyde (B50692) and acetone (B3395972), followed by purification using fractional distillation. Detailed methodologies for reaction setup, workup, purification, and purity analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented.

Introduction

This compound is a naturally occurring organic compound found in various essential oils and food products, contributing to their characteristic aromas.[] In the chemical industry, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fragrances. The classic synthesis route to α,β-unsaturated methyl ketones like this compound involves the aldol (B89426) condensation of an aldehyde with acetone.[1][4] However, achieving high purity can be challenging due to potential side reactions such as self-condensation of the starting materials and polymerization of the product.[1] This application note presents a detailed protocol for the synthesis and purification of this compound, with a focus on obtaining a high-purity final product suitable for research and development purposes.

Synthesis Pathway

The synthesis of this compound is achieved through a base-catalyzed aldol condensation reaction between valeraldehyde (pentanal) and acetone. The reaction proceeds in two main stages: the initial aldol addition to form a β-hydroxy ketone, followed by dehydration to yield the α,β-unsaturated ketone, this compound.

Synthesis_Pathway Valeraldehyde Valeraldehyde Intermediate β-Hydroxy Ketone (4-Hydroxyoctan-2-one) Valeraldehyde->Intermediate Aldol Addition Acetone Acetone Acetone->Intermediate Product This compound Intermediate->Product Dehydration Dehydration - H₂O Catalyst NaOH, H₂O Catalyst->Intermediate

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Experimental Protocols

Materials and Reagents
  • Valeraldehyde (Pentanal), ≥98%

  • Acetone, ACS grade

  • Sodium Hydroxide (B78521) (NaOH), pellets

  • Diethyl ether, anhydrous

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Synthesis of this compound
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (40 mL).

  • Cool the NaOH solution to 10-15 °C in an ice bath.

  • In a separate beaker, prepare a mixture of valeraldehyde (10.6 mL, 100 mmol) and acetone (29.3 mL, 400 mmol).

  • Reaction Execution: Slowly add the valeraldehyde-acetone mixture to the stirred NaOH solution via the dropping funnel over a period of 30-45 minutes, maintaining the reaction temperature below 25 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The mixture will turn yellow and become heterogeneous.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus with a short Vigreux column.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently under reduced pressure (e.g., 20 mmHg).

  • Collect the fraction boiling at the appropriate temperature for this compound. The boiling point will depend on the pressure.

  • Store the purified, colorless to pale yellow liquid product under an inert atmosphere in a cool, dark place.

Purity Analysis
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dilute a small aliquot of the purified product in dichloromethane.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a standard carbon-13 NMR spectrum.

Data Presentation

ParameterStarting MaterialCrude ProductPurified Product
Appearance Colorless liquidYellowish liquidColorless to pale yellow liquid
Yield (%) N/A~85%~65-75%
Purity (GC-MS, %) ≥98%~80-90%>98%
Boiling Point (°C) 103 (Valeraldehyde)N/A~170-172 (at atm. pressure)
¹H NMR (CDCl₃, δ ppm) See reference spectraComplex mixtureConforms to structure
¹³C NMR (CDCl₃, δ ppm) See reference spectraComplex mixtureConforms to structure

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Purity Analysis Reaction_Setup 1. Reaction Setup (Valeraldehyde, Acetone, NaOH) Addition 2. Slow Addition (<25 °C) Reaction_Setup->Addition Stirring 3. Room Temp. Stirring (4-6 hours) Addition->Stirring Extraction 4. Diethyl Ether Extraction Stirring->Extraction Washing 5. Washing (H₂O, Brine) Extraction->Washing Drying 6. Drying (MgSO₄) & Solvent Removal Washing->Drying Distillation 7. Fractional Distillation (Reduced Pressure) Drying->Distillation GCMS 8. GC-MS Analysis Distillation->GCMS NMR 9. NMR Analysis (¹H and ¹³C) Distillation->NMR

Caption: Workflow for the synthesis and analysis of high-purity this compound.

Expected Results and Discussion

The Claisen-Schmidt condensation of valeraldehyde and acetone should proceed smoothly under the described conditions to yield the crude this compound as a yellowish liquid. The primary impurities are likely to be unreacted starting materials, the intermediate aldol addition product, and products from the self-condensation of acetone.

Fractional distillation is an effective method for separating the desired product from these impurities due to differences in their boiling points. The final product should be a colorless to pale yellow liquid with a purity exceeding 98% as determined by GC-MS.

The identity and purity of the final product can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons and the methyl ketone group. The ¹³C NMR spectrum will display signals corresponding to the eight carbon atoms of this compound, including the carbonyl carbon and the two sp² hybridized carbons of the double bond.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Valeraldehyde has a strong, unpleasant odor. Handle in a fume hood.

References

The Versatile Role of 3-Octen-2-one in Enhancing Flavor and Fragrance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 3-Octen-2-one (B105304) is a naturally occurring alpha,beta-unsaturated ketone that plays a significant role in the flavor and fragrance industry.[1] With its characteristic earthy, mushroom-like, and slightly fruity-nutty aroma, this compound is found in a wide variety of foods, including roasted nuts, mushrooms, baked potatoes, and even some fruits and dairy products.[2][3] Its unique sensory profile makes it a valuable ingredient for food technologists and perfumers seeking to add depth, complexity, and authenticity to their creations. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in flavor and fragrance development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a distinct odor profile.[2][] It is practically insoluble in water but soluble in alcohol.[] The trans-isomer is noted as being more functionally important in flavor applications.[1]

PropertyValueReference
Chemical Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [5]
CAS Number 1669-44-9[5]
FEMA Number 3416[2]
Boiling Point 100 °C at 18 mmHg[2]
Density 0.857 g/mL at 25 °C[2]
Refractive Index 1.448 at 20 °C[2]
Flash Point 54 °C (130 °F)[3]

Sensory Profile

The sensory characteristics of this compound are its most valuable asset in flavor and fragrance creation. Its profile is complex and can be described with a variety of terms depending on its concentration and the matrix in which it is used.

Sensory AspectDescriptorsReference
Odor Earthy, spicy, herbal, sweet, mushroom, hay, blueberry, fruity, lemon.[2]
Taste (at 5 ppm) Creamy, earthy, oily, with mushroom nuances.[2]

Applications in Flavor and Fragrance

This compound is a versatile ingredient used to enhance a wide array of flavor and fragrance profiles. Its ability to impart savory, earthy, and nutty notes makes it particularly useful in recreating the taste of cooked and fermented foods.

Recommended Usage Levels in Flavors

The following table provides recommended starting concentrations for this compound in various food applications. These levels are intended as a guide and may be adjusted based on the specific product formulation and desired sensory outcome.

Food CategoryRecommended Usage Level (ppm)Application NotesReference
Nut Flavors [6]
Almond50Enhances nutty realism.[6]
Hazelnut100Adds realistic nut character and fruity complexity.[6]
Peanut100Boosts nutty notes and adds realism.[6]
WalnutUp to 300Ideal for creating authentic walnut flavors.[6]
Savory Flavors [6]
Asparagus10Adds depth to one-dimensional asparagus flavors.[6]
Roast BeefStarting at 200Adds depth and realism to boiled, roast, and barbequed beef flavors.[6]
Chicken100 - 1000Works well with both boiled and fried profiles; higher levels can be interesting in white meat flavors.[6]
Fried Onion100Adds complexity and authenticity, especially for fried onion character.[6]
Mushroom100Effective in all types of mushroom flavors (raw, dried, or cooked).[6]
Fruit Flavors [6]
Apple30Adds authenticity in the background.[6]
ApricotStarting at 50Suitable for lighter, floral-style apricot flavors.[6]
BananaStarting at 100Adds complexity and realism to ester-dominated banana flavors.[6]
Blueberry20Performs well at low levels.[6]
Dairy and Other Flavors [6]
Butter50 - 100Adds complexity and depth to fresh and cooked butter flavors.[6]
Cereal200Enhances all cereal flavors and adds depth.[6]
Cooked Rice30Helps to add depth to often lacking cooked rice flavors.[6]
Brown Sugar20 - 200Low levels for mild brown sugar, higher levels for burnt sugar character.[6]
Tea20 - 20020 ppm is ideal for black tea, while up to 200 ppm can boost green tea profiles.[6]
Vanilla50Adds complexity and realism to vanilla bean flavors.[6]
Usage in Fragrances

In perfumery, this compound is used to impart earthy and green notes to fragrance compositions. It is recommended for use at levels up to 0.5% in the fragrance concentrate.[3]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound - Descriptive Analysis

This protocol outlines a method for the descriptive sensory analysis of this compound to characterize its flavor profile in a neutral medium.

Objective: To identify and quantify the key sensory attributes of this compound at different concentrations.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water or a neutral base (e.g., 5% sucrose (B13894) solution)

  • Glass vials with screw caps, coded with 3-digit random numbers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Descriptive analysis scorecards

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.[7]

    • Conduct training sessions to familiarize panelists with the key aroma and flavor attributes associated with this compound (e.g., earthy, mushroom, nutty, fruity, green, spicy). Provide reference standards for each attribute.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in the chosen neutral base (e.g., 0.5, 1, 5, and 10 ppm).

    • Prepare a control sample containing only the neutral base.

    • Aliquot 10 mL of each sample into coded glass vials.

  • Evaluation:

    • Panelists should evaluate the samples in a randomized order.

    • For each sample, panelists should first assess the aroma (orthonasal perception) by sniffing the headspace of the vial.

    • Next, they should taste the sample (retronasal perception), holding it in their mouth for a few seconds before expectorating.

    • Panelists will rate the intensity of each pre-defined attribute on a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).

    • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Data Analysis:

    • Collect the scorecards and analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.[8]

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

G Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Different Concentrations) Panelist_Selection->Sample_Preparation Aroma_Assessment Aroma Assessment (Orthonasal) Sample_Preparation->Aroma_Assessment Taste_Assessment Taste Assessment (Retronasal) Aroma_Assessment->Taste_Assessment Rating Rate Attribute Intensity (15-point scale) Taste_Assessment->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis

Caption: Workflow for the descriptive sensory analysis of this compound.

Protocol 2: Analysis of this compound by Gas Chromatography-Olfactometry (GC-O)

This protocol describes a general method for the analysis of this compound in a food matrix using GC-O to identify its contribution to the overall aroma profile.

Objective: To separate and identify the odor-active compounds in a sample, including this compound, and to characterize their sensory attributes.

Materials:

  • Food sample containing or spiked with this compound

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O)

  • Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace extraction

  • GC vials with septa

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Preparation (Headspace SPME):

    • Weigh a known amount of the homogenized food sample into a GC vial.

    • If quantifying, add a known amount of the internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of volatile compounds in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS-O Analysis:

    • Injection: Desorb the SPME fiber in the hot GC inlet (e.g., 250 °C).

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

    • Column Effluent Split: Split the effluent from the column between the MS detector and the olfactometry port (typically a 1:1 split).[9]

    • MS Detection: Acquire mass spectra in the range of m/z 35-350.

    • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with known standards.

    • Correlate the odor events recorded by the panelist with the peaks in the chromatogram to identify the odor-active compounds.

    • The intensity of the odor perceived for this compound can be compared to that of other volatile compounds in the sample to assess its relative contribution to the overall aroma.

G GC-O Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS-O Analysis cluster_data Data Interpretation Sample_Homogenization Sample Homogenization SPME_Extraction Headspace SPME Sample_Homogenization->SPME_Extraction GC_Separation GC Separation SPME_Extraction->GC_Separation Effluent_Split Effluent Split (1:1) GC_Separation->Effluent_Split MS_Detection MS Detection Effluent_Split->MS_Detection Olfactometry Olfactometry (Sniffing) Effluent_Split->Olfactometry Compound_Identification Compound Identification (MS Library) MS_Detection->Compound_Identification Odor_Correlation Odor-Peak Correlation Olfactometry->Odor_Correlation Compound_Identification->Odor_Correlation Aroma_Profile Aroma Profile Determination Odor_Correlation->Aroma_Profile

Caption: Workflow for the analysis of this compound using GC-O.

Signaling Pathway of Olfactory Perception

The perception of this compound, like other volatile ketones, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). Research has shown that this compound can modulate the response of human olfactory receptors; for instance, it can synergistically enhance the response of the OR1D2 receptor to vanilla flavor while suppressing the response of the OR5K1 receptor.[10] The general signaling cascade for olfaction is as follows:

  • Odorant Binding: this compound binds to a specific olfactory receptor.

  • G-protein Activation: This binding causes a conformational change in the receptor, which activates an associated G-protein (G-olf).

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions.

  • Depolarization: The influx of positive ions depolarizes the olfactory receptor neuron, generating a receptor potential.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed.

G Olfactory Signaling Pathway for this compound Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (G-olf) Activation OR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase Stimulation cAMP ATP to cAMP Adenylyl_Cyclase->cAMP Conversion Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) cAMP->Ion_Channel Binding Depolarization Depolarization of Olfactory Neuron Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Signal Transduction

Caption: Simplified diagram of the olfactory signal transduction pathway initiated by this compound.

Synthesis of this compound

For research and development purposes, this compound can be synthesized through various methods. A common approach involves the condensation of an aldehyde with a ketone.

Protocol 3: Synthesis of this compound via Aldol Condensation

Objective: To synthesize this compound from pentanal and acetone.

Materials:

  • Pentanal

  • Acetone

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentanal in an excess of acetone.

  • Condensation: While stirring vigorously at room temperature, slowly add the NaOH solution dropwise to the flask. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Pentanal + Acetone Base_Addition Slow addition of NaOH solution Reactants->Base_Addition Condensation Aldol Condensation Base_Addition->Condensation Neutralization Neutralization Condensation->Neutralization Extraction Solvent Extraction Neutralization->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Fractional Distillation Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A general workflow for the synthesis of this compound.

Conclusion

This compound is a powerful and versatile ingredient in the arsenal (B13267) of flavorists and perfumers. Its unique sensory profile allows for the creation of authentic and complex flavor and fragrance experiences. The provided application notes and protocols offer a starting point for researchers and developers to explore the full potential of this valuable compound. Careful consideration of usage levels and rigorous sensory and analytical testing are key to its successful application.

References

Troubleshooting & Optimization

challenges in quantification of 3-Octen-2-one in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of 3-octen-2-one (B105304) in complex matrices. It is designed for researchers, scientists, and professionals in drug development who encounter challenges in their analytical experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification in complex matrices challenging?

A1: this compound is a volatile organic compound with a characteristic earthy, mushroom-like aroma, found in various foods like cooked beef, mushrooms, and roasted nuts.[1] Its quantification is challenging due to several key properties:

  • Volatility: Its high vapor pressure can lead to significant analyte loss during sample collection, preparation, and handling, resulting in underestimation of its concentration.[2]

  • Reactivity: As an α,β-unsaturated ketone, it can be susceptible to degradation or reaction with matrix components.

  • Matrix Complexity: It is often present at trace levels within complex biological or food matrices, which contain numerous other compounds that can interfere with analysis.[1][3]

Q2: What are "matrix effects," and how do they impact the analysis of this compound?

A2: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[4][5] In the context of mass spectrometry (MS), this can lead to:

  • Ion Suppression: The most common effect, where matrix components interfere with the ionization of this compound in the MS source, leading to a decreased signal and falsely low quantification.[6][7]

  • Ion Enhancement: Less common, but matrix components can sometimes improve ionization efficiency, causing a signal increase and falsely high quantification.[6][8]

These effects are a primary source of inaccuracy in quantitative methods and must be assessed and mitigated.[5]

Q3: Which analytical technique is better for this compound quantification: GC-MS or LC-MS?

A3: Due to its high volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred and more direct method for analyzing this compound.[4][9] Sample introduction techniques like Headspace (HS) or Solid-Phase Microextraction (SPME) are frequently used with GC-MS.[4][] These methods are advantageous as they isolate volatile analytes from the non-volatile matrix, significantly reducing matrix effects.[4] While Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, it is less ideal for such a volatile compound and may require derivatization to improve retention and ionization efficiency.[4]

Q4: How can I minimize the loss of this compound during sample preparation?

A4: To minimize analyte loss, it is crucial to handle samples carefully. Key strategies include:

  • Keeping samples sealed and chilled whenever possible.

  • Minimizing the number of sample transfer steps.

  • Using extraction techniques designed for volatile compounds, such as Headspace (HS) or Solid-Phase Microextraction (SPME), which analyze the vapor phase above the sample, avoiding direct solvent extraction where losses can occur.[2]

  • If performing a solvent extraction, ensure it is done in sealed vessels and at reduced temperatures.

Q5: What is an appropriate internal standard (IS) for this compound analysis?

A5: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). However, if this is unavailable, a structurally similar compound with similar physicochemical properties (volatility, polarity) that is not present in the sample can be used. A common choice for volatile ketone analysis is another ketone with a different chain length, such as 2-octanone (B155638), provided it is well-separated chromatographically from the analyte and any interferences.

Section 2: Troubleshooting Guide

Problem: I am observing poor reproducibility and high variability in my results.

  • Possible Cause 1: Inconsistent Sample Preparation. The volatility of this compound makes it highly susceptible to losses that can vary between samples.

    • Solution: Strictly standardize every step of your sample preparation protocol. Ensure all samples and standards are handled for the same duration, at the same temperature, and with minimal exposure to the atmosphere.[2] Utilize an autosampler for extractions like SPME to ensure consistent timing and temperature.

  • Possible Cause 2: Inconsistent Injection Volume. Manual injections for GC can introduce significant variability.

    • Solution: Use an autosampler for all injections to ensure a consistent and reproducible injection volume. If an autosampler is not available, use a high-quality syringe and develop a consistent manual injection technique.

Problem: I have low sensitivity or cannot detect this compound in my samples.

  • Possible Cause 1: Analyte Loss. The compound may be lost during sample storage or preparation.

    • Solution: Re-evaluate your sample handling procedures. Ensure vials are properly sealed with high-quality septa. Use extraction techniques like HS-SPME, which are designed to concentrate volatile compounds from the matrix onto a fiber, increasing the effective concentration introduced to the instrument.[4]

  • Possible Cause 2: Ion Suppression from Matrix. Co-eluting compounds from your sample matrix are likely interfering with the ionization of your analyte.

    • Solution: Improve your sample cleanup. This can be achieved by optimizing your SPME fiber and extraction parameters (time, temperature) to be more selective for this compound. Alternatively, employ a more exhaustive cleanup technique like Solid-Phase Extraction (SPE) before analysis.[4][11] Modifying the GC temperature program to better separate the analyte from interfering matrix components can also be effective.

Problem: My quantitative results are consistent but appear to be inaccurate (consistently high or low).

  • Possible Cause 1: Uncorrected Matrix Effects. Your calibration standards, prepared in a clean solvent, do not behave the same as your samples, which contain the complex matrix. This leads to a biased slope of the calibration curve.[6]

    • Solution: The most effective strategy is to use matrix-matched calibrants. This involves preparing your calibration standards in a blank matrix that is identical to your sample matrix but known to be free of this compound. This ensures that the calibration standards experience the same matrix effects as the unknown samples, correcting for the bias.[6]

  • Possible Cause 2: Degradation of Standards. The analyte may be unstable in the solvent used for your stock and working standards.

    • Solution: Prepare fresh standards regularly and store them in sealed vials at low temperatures (e.g., -20°C or -80°C). Verify the concentration of a new standard against a previously prepared one to check for degradation.

Section 3: Experimental Protocols and Data

Protocol 1: Quantification of this compound in a Liquid Matrix via HS-SPME-GC-MS

This protocol provides a general workflow for analyzing this compound in a liquid matrix such as fruit juice or cell culture media.

Methodology:

  • Sample Preparation:

    • Pipette a precise volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

    • To increase the volatility of the analyte, add a salt (e.g., 1 g of NaCl) to the vial.

    • Add a known amount of internal standard (e.g., 10 µL of a 1 ppm solution of 2-octanone in methanol).

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with a heating and agitation block.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is immediately transferred to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • The analytes are separated on a suitable capillary column and detected by the mass spectrometer.

Data Presentation: Typical HS-SPME-GC-MS Parameters

ParameterSettingPurpose
SPME Fiber 50/30 µm DVB/CAR/PDMSEffective for broad range of volatile/semi-volatile compounds.
Sample Volume 5 mL in 20 mL vialStandard volume for headspace analysis.
Incubation Temp. 60°CIncreases vapor pressure of the analyte for efficient extraction.
Incubation Time 15 minAllows the sample to reach thermal equilibrium.
Extraction Time 30 minAllows for sufficient adsorption of the analyte onto the fiber.
Agitation Speed 250 rpmFacilitates mass transfer from the liquid to the headspace.
Desorption Temp. 250°CEnsures complete transfer of the analyte from the fiber to the GC.
GC Column DB-5ms (30m x 0.25mm, 0.25µm)General-purpose column suitable for volatile compound separation.
Oven Program 40°C (2 min), ramp to 240°C at 10°C/minSeparates analytes based on boiling point.
MS Mode Scan (m/z 35-350) or SIMScan for identification, Selected Ion Monitoring (SIM) for quantification.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleAdvantage for this compoundDisadvantage
Headspace (HS) Analysis of the vapor phase above the sample.Excellent for volatile analytes; physically separates analyte from non-volatile matrix, minimizing matrix effects.[4]Less sensitive for semi-volatile compounds.
SPME Adsorption of analytes onto a coated fiber, followed by thermal desorption.Solvent-free, concentrates analytes, significantly reduces matrix effects.[4]Fiber cost; potential for competitive adsorption.
LLE Partitioning of analyte between two immiscible liquid phases.Can remove some interferences.Potential for analyte loss due to volatility; solvent-intensive.
SPE Retention of analyte on a solid sorbent, followed by elution.Effective for sample cleanup and concentration.[11]Can be complex to optimize; potential for analyte loss during steps.

Section 4: Visualizations

experimental_workflow sample_collection Sample Collection (Complex Matrix) sample_prep Sample Preparation (e.g., HS-SPME) sample_collection->sample_prep Add Internal Standard gc_separation GC Separation sample_prep->gc_separation Desorption ms_detection MS Detection (Scan or SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Peak Integration

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Troubleshooting Inaccurate Quantification start Inaccurate Results reproducible Are results reproducible? start->reproducible not_reproducible High Variability reproducible->not_reproducible No is_reproducible Consistent Bias (High or Low) reproducible->is_reproducible Yes check_prep Standardize Sample Prep (Time, Temp, Sealing) not_reproducible->check_prep check_injection Use Autosampler for Extraction & Injection check_prep->check_injection check_matrix Assess Matrix Effects (Post-Spike Exp.) is_reproducible->check_matrix check_standards Verify Standard Stability & Concentration is_reproducible->check_standards use_matched_cal Implement Matrix-Matched Calibration Curve check_matrix->use_matched_cal

Caption: A logical workflow for troubleshooting inaccurate quantification results.

matrix_effect cluster_source Mass Spectrometer Ion Source cluster_detector Detector Signal analyte_in This compound ion_suppression Ion Suppression analyte_in->ion_suppression ideal_signal Expected Signal matrix_in Matrix Interference matrix_in->ion_suppression suppressed_signal Suppressed Signal (Inaccurate Result) ion_suppression->suppressed_signal l1 Without Matrix l1->ideal_signal l2 With Matrix l2->suppressed_signal

Caption: Diagram illustrating the concept of ion suppression due to matrix effects.

References

Technical Support Center: Stability of 3-Octen-2-one in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and professionals in food science and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-octen-2-one (B105304) in food samples during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in food samples a concern?

A1: this compound is a naturally occurring volatile organic compound found in a variety of foods, including mushrooms, dairy products, meats, fruits, and cereals.[1][2] It contributes to the characteristic aroma and flavor profiles of these foods, often described as mushroom-like, earthy, or herbaceous. The stability of this compound is a significant concern for researchers and quality control professionals because its concentration can change during sample storage and preparation, leading to inaccurate analytical results and misinterpretation of a product's flavor profile.

Q2: What are the primary factors that can affect the stability of this compound in food samples?

A2: The stability of this compound, like many volatile compounds, is influenced by several factors:

  • Temperature: Elevated temperatures during storage or sample processing can lead to the degradation or volatilization of this compound.

  • Light Exposure: Photodegradation can occur, especially in transparent packaging, leading to a decrease in the concentration of this compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

  • Enzymatic Activity: Endogenous enzymes within the food matrix can potentially degrade or transform this compound.

  • Food Matrix Composition: The chemical composition of the food (e.g., fat content, pH, presence of antioxidants) can significantly impact the stability of this compound.

  • Packaging Material: The type of packaging can influence the stability by affecting exposure to light and oxygen.

Q3: What are the potential degradation products of this compound in food?

A3: The degradation of this compound can lead to the formation of other volatile and non-volatile compounds. While specific degradation pathways in various food matrices are not extensively documented in readily available literature, potential reactions include oxidation, reduction, and polymerization. For instance, in the presence of reducing agents or certain enzymes, this compound could be converted to 3-octen-2-ol. Oxidative processes might lead to the formation of smaller carbonyl compounds, carboxylic acids, or other oxidation products.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in food samples, focusing on its stability.

Issue Potential Causes Troubleshooting Steps
Low or no detection of this compound in a sample where it is expected. 1. Degradation during storage: Improper storage conditions (high temperature, light exposure, oxygen). 2. Loss during sample preparation: Volatilization due to excessive heating or prolonged exposure to air. 3. Inefficient extraction: The chosen analytical method (e.g., solvent extraction, SPME) may not be optimal for this compound in the specific food matrix.1. Optimize storage: Store samples at low temperatures (e.g., -20°C or -80°C) in airtight, amber-colored containers to minimize exposure to heat, light, and oxygen. 2. Refine sample preparation: Minimize heating steps. Use a gentle extraction technique. Work quickly to reduce the sample's exposure to the atmosphere. Consider using a cooled sample preparation environment. 3. Method validation: Validate the extraction method for this compound in the specific food matrix by spiking a blank matrix with a known concentration and calculating the recovery.
Inconsistent or poor reproducibility of this compound concentrations across replicate samples. 1. Inhomogeneous sample: The distribution of this compound may not be uniform throughout the food sample. 2. Variable degradation: Inconsistent exposure to destabilizing factors (e.g., light, temperature) across different sample aliquots. 3. Analytical variability: Inconsistent sample handling and preparation steps between replicates.1. Homogenize thoroughly: Ensure the entire sample is well-homogenized before taking aliquots for analysis. 2. Standardize conditions: Maintain consistent storage and handling conditions for all replicates. Protect all samples from light and store them at the same low temperature. 3. Standardize protocol: Follow a strict, standardized protocol for all sample preparation and analysis steps.
Appearance of unexpected peaks in the chromatogram that may be degradation products. 1. Degradation during storage or analysis: this compound may have degraded into other compounds. 2. Matrix interference: Other compounds in the food matrix may co-elute with or be formed during the analytical process.1. Analyze a fresh sample: If possible, analyze a freshly prepared sample to see if the unexpected peaks are present. 2. Stress testing: Subject a standard solution of this compound to heat, light, and oxygen to see if the unexpected peaks are formed. 3. Use a more selective detector: Mass spectrometry (MS) can help in the identification of unknown peaks.
Decrease in this compound concentration over a short storage period. 1. High enzymatic activity in the sample. 2. Highly oxidative food matrix. 3. Inappropriate storage temperature. 1. Enzyme inactivation: Consider a blanching step for plant-based materials or the addition of an enzyme inhibitor if compatible with the analysis. 2. Add antioxidants: For fatty matrices, consider adding a suitable antioxidant like BHT or tocopherol during sample preparation to minimize oxidation. 3. Ultra-low temperature storage: For long-term storage, consider using -80°C.

Experimental Protocols

While specific, validated protocols for the stability testing of this compound in various food matrices are not widely published, a general approach can be adapted from methodologies used for other volatile compounds in food.

Protocol: Accelerated Shelf-Life Testing of this compound in a Food Product

Objective: To evaluate the stability of this compound in a food product under accelerated storage conditions to predict its shelf-life.

Materials:

  • Food product of interest

  • Reference standard of this compound

  • Appropriate solvents for extraction (e.g., dichloromethane, hexane)

  • Internal standard (e.g., 2-heptanone)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers (if applicable)

  • Incubators or environmental chambers set to various temperatures (e.g., 25°C, 35°C, 45°C)

  • Airtight, amber glass vials

Methodology:

  • Initial Analysis (Time 0):

    • Homogenize the food product thoroughly.

    • Take a representative sample and analyze the initial concentration of this compound using a validated GC-MS method. This will serve as the baseline.

  • Sample Preparation for Storage:

    • Divide the homogenized food product into multiple aliquots and place them in airtight, amber glass vials.

    • Seal the vials tightly to minimize headspace and prevent exposure to oxygen.

  • Accelerated Storage:

    • Place the prepared samples in incubators at different elevated temperatures (e.g., 25°C, 35°C, 45°C).

    • Store a control set of samples at the recommended storage temperature (e.g., 4°C or -20°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 7, 14, 21, 28 days), remove a set of samples from each storage temperature.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the concentration of this compound in each sample using the same validated GC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage temperature.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

    • Calculate the degradation rate constant (k) for each temperature.

    • Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf-life at the recommended storage temperature.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation Homogenization Homogenize Food Sample Aliquoting Aliquot into Vials Homogenization->Aliquoting Sealing Seal Vials Aliquoting->Sealing Storage_T1 Store at Temp 1 (e.g., 25°C) Sealing->Storage_T1 Distribute Samples Storage_T2 Store at Temp 2 (e.g., 35°C) Sealing->Storage_T2 Distribute Samples Storage_T3 Store at Temp 3 (e.g., 45°C) Sealing->Storage_T3 Distribute Samples Time_Points Sample at Time Points Storage_T1->Time_Points Storage_T2->Time_Points Storage_T3->Time_Points Extraction Extract Volatiles (e.g., SPME) Time_Points->Extraction GCMS GC-MS Analysis Extraction->GCMS Kinetics Determine Degradation Kinetics GCMS->Kinetics Arrhenius Apply Arrhenius Model Kinetics->Arrhenius Shelf_Life Predict Shelf-Life Arrhenius->Shelf_Life

Caption: Workflow for accelerated shelf-life testing of this compound in food.

Troubleshooting Logic for Low Detection

Troubleshooting_Low_Detection Start Low/No Detection of this compound Check_Storage Review Sample Storage Conditions (Temp, Light, O2) Start->Check_Storage Check_Prep Examine Sample Preparation Protocol (Heat, Exposure Time) Check_Storage->Check_Prep Storage OK Optimize_Storage Action: Optimize Storage (e.g., -80°C, Amber Vials) Check_Storage->Optimize_Storage Improper Storage Check_Method Evaluate Analytical Method (Extraction Efficiency) Check_Prep->Check_Method Prep OK Refine_Prep Action: Refine Preparation (Minimize Heat, Gentle Extraction) Check_Prep->Refine_Prep Harsh Prep Validate_Method Action: Validate Method (Spike Recovery) Check_Method->Validate_Method Method Not Validated

References

Technical Support Center: 3-Octen-2-one Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of 3-Octen-2-one in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

Low sensitivity in the GC-MS analysis of this compound can arise from various factors throughout the analytical workflow, from sample preparation to data acquisition. This guide provides a systematic approach to identify and resolve common issues.

Issue 1: Poor or No Signal for this compound

Possible Causes and Solutions:

  • Improper Sample Preparation: this compound is a volatile organic compound (VOC), and the sample preparation technique is crucial for its effective detection.[1][2]

    • Solution: For aqueous samples, avoid direct injection as water can damage the GC column and interfere with ionization.[1] Employ extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer this compound into a volatile organic solvent (e.g., hexane, dichloromethane).[1][3] For solid or complex matrices, consider headspace (HS) or solid-phase microextraction (SPME) to selectively extract volatile compounds.[2][]

  • Injector Problems: Leaks or contamination in the injector system can lead to significant sample loss.[1][5]

    • Solution: Regularly inspect and replace the injector septum to prevent leaks, especially when analyzing volatile compounds.[1][6] Clean or replace the injector liner if it's contaminated with non-volatile residues.[1]

  • GC Column Issues: Column contamination or degradation can lead to poor peak shape and reduced sensitivity.

    • Solution: If the column is contaminated with non-volatile materials, trim a small portion (e.g., 0.5 meters) from the inlet end.[1] Ensure you are using a column appropriate for volatile compound analysis; a mid-polar column like a DB-624 or equivalent is often a good choice.[7]

  • MS Detector Issues: A dirty ion source or an untuned detector will result in a significant drop in sensitivity.[1][8]

    • Solution: Clean the ion source according to the manufacturer's instructions.[1] Regularly tune the mass spectrometer to ensure optimal performance.[1]

Issue 2: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

  • Sample Volatility: The high volatility of this compound can lead to its loss from the sample vial if not handled correctly.

    • Solution: Ensure sample vials are properly sealed with high-quality septa.[6][9] Use fresh sample vials for repeated injections to rule out analyte loss from a compromised septum.[6]

  • Autosampler Issues: Problems with the autosampler syringe can lead to inconsistent injection volumes.

    • Solution: Check the autosampler syringe for leaks and ensure the plunger moves freely.[6] Observe an injection cycle to confirm the correct sample volume is being aspirated.[6]

  • Method Parameters: Inconsistent GC or MS parameters between runs will lead to variability in results.

    • Solution: Double-check all method parameters, including inlet temperature, oven temperature program, carrier gas flow rate, and MS acquisition settings, to ensure they are identical for all analyses.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in a complex matrix?

A1: For complex matrices, headspace solid-phase microextraction (HS-SPME) is a highly effective and often preferred technique.[] It is a solvent-free method that allows for the extraction and concentration of volatile and semi-volatile compounds like this compound from the headspace of the sample, minimizing interference from the sample matrix.[]

Q2: I'm working with an aqueous sample. Can I inject it directly into the GC-MS?

A2: It is strongly advised not to inject aqueous samples directly.[1][3] Water can cause damage to many common GC columns and can interfere with the ionization process in the mass spectrometer, leading to poor sensitivity and system instability.[1] An extraction step into an organic solvent is necessary.[1]

Q3: My baseline is noisy, which is affecting the detection of low levels of this compound. What can I do?

A3: A noisy baseline can be caused by several factors:

  • Column Bleed: Ensure you are using a low-bleed "MS" designated column that has been properly conditioned.[1]

  • Contaminated Carrier Gas: Use high-purity carrier gas and ensure gas lines are clean.

  • System Contamination: Contamination in the injector, column, or MS source can contribute to a high baseline. Follow the cleaning procedures outlined in the troubleshooting guide.

Q4: Should I consider derivatization for this compound analysis?

A4: While this compound is volatile, derivatization can sometimes improve its chromatographic behavior and detection sensitivity.[10][11] Derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can create a more stable and easily detectable derivative, especially when using a sensitive detector like an electron capture detector (ECD) or when performing analysis in negative chemical ionization (NCI) mode in the MS.[12][13]

Q5: How do I confirm if the low sensitivity is a system-wide issue or specific to this compound?

A5: Inject a known standard of a different, reliable compound (a "check standard").[1] If the check standard also shows low sensitivity, it indicates a system-wide problem such as a dirty ion source or a leak.[1] If the check standard provides a strong signal, the issue is more likely related to your this compound sample or the specific method parameters being used.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol provides a general framework. Optimization will be required based on the specific sample matrix and instrument.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
  • Add any necessary reagents for matrix modification (e.g., salt to increase volatility).
  • Seal the vial immediately with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator.
  • Incubate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.
  • Column: Use a mid-polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
  • Carrier Gas: Helium at a constant flow rate.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) mode for improved sensitivity and quantification. For this compound, characteristic ions to monitor include m/z 43, 55, and 111.[14]

Quantitative Data Summary

The following tables summarize typical parameters and expected performance metrics for the analysis of this compound.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterSetting
GC System
Injection ModeSplitless
Inlet Temperature250 °C
ColumnDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)43, 55, 111

Table 2: Example Performance Data for this compound Quantification

ParameterValue
Limit of Detection (LOD)0.1 - 1 ng/L (with HS-SPME)
Limit of Quantification (LOQ)0.5 - 5 ng/L (with HS-SPME)
Linearity (R²)> 0.995
Recovery90 - 110%
Relative Standard Deviation (RSD)< 15%

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Sensitivity of this compound cluster_sample Sample Preparation & Injection cluster_gc GC System cluster_ms MS Detector start Low or No Signal for this compound check_prep Review Sample Prep: - Aqueous sample? - Extraction efficient? start->check_prep check_injection Check Injector: - Septum leak? - Liner contaminated? check_prep->check_injection Prep OK check_column Inspect GC Column: - Contaminated? - Correct column type? check_injection->check_column Injector OK check_source Check MS Source: - Needs cleaning? check_column->check_source Column OK check_tune Verify MS Tune: - Low ion abundance? check_source->check_tune Source OK resolution Sensitivity Improved check_tune->resolution Tune OK

Caption: A flowchart for troubleshooting low GC-MS sensitivity.

Derivatization_Logic Decision Logic for Derivatization of this compound cluster_deriv_benefits Potential Benefits start Is Detection Sensitivity Sufficient? proceed Proceed with Direct Analysis start->proceed Yes consider_deriv Consider Derivatization start->consider_deriv No benefit1 Improved Volatility & Stability consider_deriv->benefit1 benefit2 Enhanced Detector Response (e.g., NCI) consider_deriv->benefit2

Caption: A diagram showing the decision-making process for using derivatization.

References

Technical Support Center: 3-Octen-2-one Extraction from Oily Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analyte extraction. This guide provides troubleshooting advice and detailed protocols for the successful extraction of 3-Octen-2-one from complex oily matrices, specifically for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from oily matrices challenging?

A1: this compound is a volatile organic compound known for its characteristic earthy, mushroom-like aroma and is found in various natural products.[1][2] Its extraction from oily matrices is difficult due to its lipophilic (fat-loving) nature, which causes it to be strongly retained within the lipid environment. This often results in low recovery yields when using traditional extraction methods.[3]

Q2: Which extraction methods are most suitable for this compound in oily samples?

A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique. It is a solvent-free method that extracts volatile compounds from the headspace above the sample, minimizing interference from the non-volatile oil matrix.[4][5] For higher recovery, Solvent-Assisted Flavor Evaporation (SAFE) is another excellent technique that carefully isolates aroma compounds from complex food matrices.[3][6]

Q3: How does the choice of SPME fiber affect extraction efficiency?

A3: The SPME fiber's coating is crucial. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range analysis of volatile compounds due to its mixed-mode stationary phase, which can trap analytes of varying polarities and molecular weights effectively.[7][8]

Q4: Can I use direct solvent extraction for this purpose?

A4: Yes, direct solvent extraction is a viable method. However, it can be less selective, co-extracting significant amounts of lipids and other interfering compounds which may complicate downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] Techniques like Solid-Phase Extraction (SPE) may be required for cleanup to remove these interferences.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from oily matrices.

Problem: Low or No Recovery of this compound

Possible Cause 1: Suboptimal HS-SPME Parameters

  • Solution: The efficiency of HS-SPME is highly dependent on several parameters.[5][7] Optimization is critical.

    • Extraction Temperature: Increase the temperature to improve the volatility of this compound, facilitating its transfer to the headspace. Be cautious not to induce thermal degradation. Optimal temperatures often range from 40°C to 60°C.[7]

    • Extraction Time: Ensure the extraction time is sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber. An extraction time of 30-60 minutes is a good starting point.[5][7]

    • Agitation: Gentle agitation of the sample vial during extraction helps to accelerate the mass transfer of the analyte into the headspace.

Possible Cause 2: Matrix Effects

  • Solution: The complex, viscous nature of oily matrices can hinder the release of volatile compounds.

    • Sample Dilution: Dilute the oily sample with a suitable solvent (e.g., hexane) or water. This can reduce the viscosity and decrease the affinity of this compound for the matrix, though it may also dilute the analyte.

    • Salting Out: For aqueous dilutions, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which reduces the solubility of organic volatiles and promotes their release into the headspace.[8]

Possible Cause 3: Inefficient Desorption from SPME Fiber

  • Solution: Incomplete transfer of this compound from the SPME fiber to the GC inlet will result in poor signal.

    • Injector Temperature: Ensure the GC inlet temperature is high enough for rapid thermal desorption. A typical temperature is 250°C.[8]

    • Desorption Time: A desorption time of 2-5 minutes is usually sufficient to ensure the complete transfer of the analyte.[8]

Problem: Poor Reproducibility and High Variability

Possible Cause 1: Inconsistent Sample Preparation

  • Solution: Homogeneity is key. Ensure that the sample volume, vial size, and headspace volume are consistent across all samples and standards.[5] The ratio of sample volume to headspace volume can significantly impact extraction efficiency.[5]

Possible Cause 2: SPME Fiber Degradation or Contamination

  • Solution: SPME fibers have a limited lifetime and can be damaged by aggressive matrices or high temperatures.

    • Fiber Conditioning: Properly condition the fiber before its first use and briefly recondition it between analyses as recommended by the manufacturer.[5]

    • Blank Runs: Run regular blank analyses to check for carryover or contamination from the fiber.

Workflow for Troubleshooting Low Analyte Recovery

G start Start: Low/No Recovery of this compound check_params Are HS-SPME Parameters Optimized? start->check_params optimize_params Optimize Extraction Temp, Time & Agitation check_params->optimize_params No check_matrix Is Matrix Interference Suspected? check_params->check_matrix Yes optimize_params->check_matrix matrix_solution Dilute Sample or Add Salt check_matrix->matrix_solution Yes check_desorption Is Desorption from Fiber Inefficient? check_matrix->check_desorption No matrix_solution->check_desorption desorption_solution Increase GC Inlet Temp & Desorption Time check_desorption->desorption_solution Yes check_fiber Is SPME Fiber Old or Damaged? check_desorption->check_fiber No desorption_solution->check_fiber fiber_solution Replace SPME Fiber check_fiber->fiber_solution Yes end_ok Problem Resolved check_fiber->end_ok No fiber_solution->end_ok

Caption: A troubleshooting workflow for diagnosing low recovery of this compound.

Quantitative Data Summary

Optimizing extraction parameters is crucial for achieving reliable and reproducible results. The following table summarizes typical parameters for the HS-SPME of volatile compounds from complex matrices, which can be used as a starting point for method development for this compound.

ParameterValue/RangeRationale & CommentsSource
SPME Fiber Type DVB/CAR/PDMS 50/30 µmA triple-phase fiber suitable for a broad range of volatile and semi-volatile compounds.[7][8]
Sample Volume 0.5 - 5 gDepends on analyte concentration. Must be consistent across all samples.[8][12]
Vial Size 10 - 20 mLThe headspace-to-sample volume ratio influences extraction equilibrium.[5]
Extraction Temp. 40 - 60 °CBalances analyte volatility against potential thermal degradation. Optimization is critical.[5][7]
Extraction Time 30 - 60 minShould be sufficient to allow the analyte to reach equilibrium with the fiber.[5][7]
Agitation Speed 250 rpmFacilitates the release of volatiles from the matrix into the headspace.[5]
GC Inlet Temp. 250 °CEnsures rapid and complete thermal desorption of the analyte from the fiber.[8][13]
Desorption Time 2 - 5 minThe duration the fiber remains in the hot inlet to transfer the analyte.[8]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general procedure for the extraction of this compound from an oily matrix for GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 2.0 g of the homogenized oily sample into a 20 mL headspace vial.

    • Add an internal standard if quantitative analysis is required.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction:

    • Place the vial in the autosampler tray of the GC system, which is often equipped with an agitator and heater.

    • Incubate the sample at 50°C for 10 minutes with agitation (250 rpm) to allow for equilibration.[5]

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 40 minutes at 50°C with continued agitation.

  • Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated GC inlet (250°C).

    • Allow the fiber to desorb for 5 minutes to transfer the analytes to the GC column.

    • Start the GC-MS analysis program.

    • While the analysis is running, condition the fiber in a separate conditioning station at the manufacturer's recommended temperature (e.g., 270°C) for 10-30 minutes to prevent carryover.[5]

General Experimental Workflow```dot

// Node Definitions prep [label="1. Sample Preparation\n(Weighing, Adding IS)"]; extract [label="2. Extraction Step", shape=Mdiamond, fillcolor="#FBBC05"]; hs_spme [label="HS-SPME\n(Incubate, Expose Fiber)"]; solvent_ext [label="Solvent Extraction\n(Add Solvent, Vortex, Centrifuge)"]; cleanup [label="Optional Cleanup\n(SPE)"]; analysis [label="3. GC-MS Analysis\n(Desorption/Injection)"]; data [label="4. Data Processing\n(Integration, Quantification)"];

// Connections prep -> extract; extract -> hs_spme; extract -> solvent_ext; hs_spme -> analysis; solvent_ext -> cleanup; cleanup -> analysis; analysis -> data; }

Caption: Key factors influencing the choice of an extraction method for this compound.

References

Technical Support Center: Overcoming Matrix Effects in 3-Octen-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of 3-octen-2-one (B105304).

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of this compound, offering potential causes and step-by-step solutions.

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column: Co-extracted matrix components can fail to mask active sites, leading to interactions with this compound.[1] 2. Column degradation: The stationary phase of the GC column may degrade over time, exposing active sites.[1] 3. Inappropriate injection temperature: A temperature that is too low can cause slow volatilization, while a temperature that is too high can lead to degradation.[2]1. GC System Maintenance: Regularly clean the GC inlet and replace the liner. Using a deactivated liner can also minimize these interactions.[1] 2. Column Conditioning: Condition the column according to the manufacturer's instructions. If the issue persists, the column may need to be replaced.[1] 3. Optimize Injection Temperature: Experiment with different injector temperatures to ensure rapid and complete volatilization without causing analyte degradation.[2]
Low Analyte Recovery or No Detectable Peak 1. Analyte loss during sample preparation: this compound is volatile and can be lost during sample handling, especially at ambient temperatures.[1] 2. Inefficient extraction: The chosen sample preparation technique may not be optimal for extracting this compound from the specific matrix.[2] 3. Ion suppression in LC-MS: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.[2]1. Cryogenic Grinding: To prevent the loss of volatile analytes, freeze samples before grinding or grind them under liquid nitrogen.[1] 2. Optimize Extraction Method: Consider using Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE) for cleaner extracts of volatile compounds.[1][3] 3. Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2] Modifying the chromatographic method to separate this compound from the suppression region can also be effective.[2]
Inconsistent or Non-Reproducible Results 1. Variable matrix effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[4][5] 2. Inadequate calibration strategy: External calibration may not adequately compensate for matrix effects.[1]1. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for this compound to compensate for variability in matrix effects and recovery.[6] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to ensure that the standards and samples are affected similarly by the matrix.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[2] For volatile compounds like this compound, matrix components can also affect its partitioning into the headspace during GC-MS analysis.[2]

Q2: Which analytical technique is better for this compound analysis, GC-MS or LC-MS?

A2: Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the more common and direct method for analyzing this compound.[2] It is often paired with sample introduction techniques like headspace (HS) or solid-phase microextraction (SPME).[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, but it often requires derivatization of the ketone group to improve ionization efficiency and sensitivity, as ketones are not readily ionized by electrospray ionization (ESI).[2][8]

Q3: How can I minimize matrix effects during sample preparation?

A3: Several sample preparation strategies can help minimize matrix effects:

  • Headspace (HS) Analysis: This technique physically separates the volatile this compound from non-volatile matrix components, significantly reducing matrix interference in GC-MS.[2]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that can selectively extract volatile compounds like this compound from the sample matrix onto a coated fiber, which is then desorbed into the GC-MS system.[2]

  • Stir Bar Sorptive Extraction (SBSE): SBSE uses a magnetic stir bar coated with a sorbent to extract and concentrate analytes from a sample. It offers a larger sorbent volume compared to SPME, potentially leading to higher recovery.[3][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences.[10][11][12]

  • Sample Dilution: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4][5]

Q4: What is a stable isotope-labeled internal standard and why is it useful?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13). This labeled standard is chemically identical to the analyte and will behave similarly during sample preparation and analysis. By adding a known amount of the labeled standard to each sample, it can be used to accurately correct for any analyte loss during sample processing and for matrix-induced signal suppression or enhancement.[6]

Q5: When should I use matrix-matched calibrants?

A5: Matrix-matched calibrants should be used when a stable isotope-labeled internal standard is not available to compensate for matrix effects.[1] These are calibration standards prepared in a blank matrix that is as close as possible to the actual samples being analyzed.[2] By preparing standards in a similar matrix, the calibration curve will account for the signal suppression or enhancement observed in the unknown samples.[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound

This protocol is suitable for the extraction of this compound from liquid or solid samples.

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[13]

    • For solid samples, adding a small amount of water may help release the volatiles.[13]

    • Add a magnetic stir bar if agitation is desired during incubation.[13]

    • Seal the vial tightly with a PTFE/silicone septum.[13]

  • Headspace Extraction:

    • Place the vial in a temperature-controlled autosampler or heating block set to a specific temperature (e.g., 60-80°C) to facilitate the partitioning of volatile compounds into the headspace.[13]

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 minutes) to extract the analytes.

  • GC-MS Analysis:

    • Retract the SPME fiber and insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes).

    • A typical GC column for this analysis is a non-polar column like a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • The oven temperature program should be optimized to achieve good separation of this compound from other volatile compounds. A typical program might start at 40-60°C and ramp up to 200-250°C.[13]

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[2]

Protocol 2: QuEChERS-Based Extraction for this compound Analysis

This protocol is a modified approach for the extraction of volatile compounds from complex matrices.

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[12]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[11]

    • Shake vigorously for 1 minute and centrifuge.[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components like sugars, lipids, and pigments.[15]

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • The final extract can be analyzed by GC-MS or LC-MS. For GC-MS analysis, a solvent exchange step to a more volatile solvent may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data related to the effectiveness of different methods in overcoming matrix effects.

Table 1: Effect of Sample Dilution on Analyte Recovery for Volatile Organic Compounds in Blood using HS-SPME

Boiling Point Range of AnalyteRequired Dilution (Blood:Water) for Quantitative Recovery
< 100°C1:2
100 - 150°C1:5
> 150°CDilution proved inefficient

(Data synthesized from a study on volatile organic compounds, providing a general guideline for compounds with similar properties to this compound)[4][5]

Table 2: Comparison of Extraction Techniques for Volatile Compounds

TechniquePrincipleAdvantagesCommon Analytes
HS-SPME Adsorption of headspace volatiles onto a coated fiber.Solvent-free, simple, high concentration factor.Volatile and semi-volatile organic compounds.[1]
SBSE Sorption of analytes onto a thick polymer coating on a stir bar.Higher recovery for many compounds due to larger sorbent volume, solvent-free.Volatile and semi-volatile organic compounds.[3][9]
QuEChERS Acetonitrile extraction followed by d-SPE cleanup.Fast, easy, low solvent consumption, effective for a wide range of analytes.Pesticides, mycotoxins, veterinary drugs.[10][11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Complex Sample homogenize Homogenize Sample start->homogenize extract Extraction homogenize->extract cleanup Cleanup extract->cleanup gcms GC-MS Analysis cleanup->gcms Volatile Analytes lcms LC-MS Analysis cleanup->lcms Less Volatile or Derivatized Analytes process Data Acquisition & Processing gcms->process lcms->process quantify Quantification process->quantify end End: Final Result quantify->end

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Active Sites in GC System? start->cause1 cause2 Column Degradation? start->cause2 cause3 Matrix Interference? start->cause3 solution1 Perform GC Maintenance (Clean inlet, replace liner) cause1->solution1 solution2 Condition or Replace Column cause2->solution2 solution3 Optimize Sample Prep (e.g., HS-SPME, Dilution) cause3->solution3 solution4 Use Matrix-Matched Standards or Isotope-Labeled IS cause3->solution4 result Problem Resolved? solution1->result solution2->result solution3->result solution4->result result->start No end_good End result->end_good Yes end_bad Re-evaluate Causes

Caption: Troubleshooting logic for analytical issues.

References

strategies to prevent degradation of 3-Octen-2-one standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Octen-2-one (B105304) standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide: Degradation of this compound Standards

This guide is designed to help you identify and resolve potential issues related to the instability of your this compound standards.

Observed Problem Potential Cause Recommended Solution
Decreased peak area or concentration over time in QC samples. Evaporation: Due to the volatile nature of this compound, improper sealing of vials can lead to loss of the analyte.Ensure vials are tightly sealed with PTFE-lined caps. Use smaller vials to minimize headspace. Store at recommended low temperatures to reduce vapor pressure.
Oxidation: The α,β-unsaturated ketone structure is susceptible to oxidation, especially when exposed to air.Prepare standards under an inert gas (e.g., nitrogen or argon). Store standards in amber vials to protect from light, which can catalyze oxidation. Consider using an antioxidant, but verify its compatibility with your analytical method.
Appearance of new, unidentified peaks in the chromatogram. Degradation Products: New peaks may correspond to oxidation or reduction products of this compound, such as octanedione or 3-octen-2-ol.Review storage conditions. Analyze a freshly prepared standard to confirm the identity of the primary peak. If degradation is suspected, prepare fresh standards.
Polymerization: Enones can be prone to polymerization, especially in concentrated solutions or upon exposure to light or heat.Store stock solutions at low concentrations if possible. Avoid prolonged exposure to high temperatures and light.
Inconsistent analytical results between different vials of the same standard. Inadequate Storage: Inconsistent storage conditions (e.g., some vials exposed to light or temperature fluctuations) can lead to variable degradation rates.Store all standards under identical, controlled conditions. Use a calibrated refrigerator or freezer for storage.
Contamination: Contamination of the solvent or glassware can catalyze degradation.Use high-purity solvents and thoroughly clean all glassware before use.
Standard solution appears discolored (e.g., yellowish). Oxidation/Polymerization: Discoloration can be a visual indicator of chemical degradation.Discard the standard and prepare a fresh solution. Review and improve storage and handling procedures to prevent recurrence.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an α,β-unsaturated ketone and a volatile organic compound, this compound is susceptible to several degradation pathways:

  • Oxidation: The double bond and the carbonyl group are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat. This is a common degradation pathway for many flavor compounds.[1]

  • Reduction: The double bond and/or the ketone functional group can be reduced, forming the corresponding saturated ketone (2-octanone) or the unsaturated alcohol (3-octen-2-ol). Studies have shown that the volatile metabolites of this compound can be the corresponding alkyl ketones and secondary alcohols.[2]

  • Polymerization: Due to the conjugated system, this compound can undergo polymerization, especially in concentrated forms and when exposed to initiators like light or heat.

  • Photochemical Reactions: Exposure to light, particularly UV light, can induce photochemical reactions in α,β-unsaturated ketones, leading to degradation.

Q2: What are the ideal storage conditions for this compound standards?

A2: To ensure the long-term stability of this compound standards, the following storage conditions are recommended:

  • Temperature: Store neat standards and stock solutions at a low temperature, ideally between 2°C and 8°C. For longer-term storage, freezing at -20°C or even -80°C can significantly slow down degradation rates, similar to what is observed for other unstable ketones.

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light: Protect from light by storing in amber glass vials.

  • Container: Use tightly sealed vials with PTFE-lined septa to prevent evaporation and contamination.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Given that this compound is practically insoluble in water, an organic solvent is required. High-purity methanol (B129727) or ethanol (B145695) are suitable choices. It is crucial to use anhydrous, high-purity solvents, as impurities or water can potentially contribute to degradation.

Q4: How can I monitor the stability of my this compound standards?

A4: A stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), should be used. Regularly analyze your standard solutions against a freshly prepared standard to monitor for any decrease in the main peak area or the appearance of new peaks that could indicate degradation products. High-performance liquid chromatography (HPLC) can also be a valuable tool for stability testing.[3]

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound in methanol (1 mg/mL) under different storage conditions. Please note that this is an example for guidance, and actual stability may vary based on specific laboratory conditions.

Storage ConditionTime (Months)Purity (%)Degradation Products (%)
-20°C, Dark, Inert Gas 099.8< 0.2
699.50.5
1299.20.8
4°C, Dark, Inert Gas 099.8< 0.2
698.02.0
1296.53.5
25°C, Dark, Air 099.8< 0.2
195.05.0
388.211.8
25°C, Light, Air 099.8< 0.2
185.314.7
370.129.9

Experimental Protocol: GC-MS Stability Study of this compound

This protocol outlines a method for assessing the stability of this compound standards using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To determine the stability of this compound standards under specified storage conditions over time.

2. Materials and Reagents:

  • This compound reference standard

  • High-purity methanol (or other suitable solvent)

  • GC-MS grade helium

  • 2 mL amber glass autosampler vials with PTFE-lined septa

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations for calibration.

  • For the stability study, aliquot the stock solution into multiple amber vials, purge with nitrogen, and seal tightly.

4. Storage Conditions:

  • Store aliquots of the standard under different conditions to be evaluated (e.g., -20°C in the dark, 4°C in the dark, 25°C in the dark, 25°C with light exposure).

5. GC-MS Method:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

6. Analysis Schedule:

  • Analyze the standards at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 6, 12 months).

  • At each time point, analyze a freshly prepared standard for comparison.

7. Data Analysis:

  • Calculate the purity of the this compound standard at each time point by comparing its peak area to the initial peak area.

  • Identify and quantify any new peaks that appear in the chromatogram, which may represent degradation products.

Visualizing Degradation and Prevention

The following diagrams illustrate the factors contributing to the degradation of this compound and the strategies to prevent it.

cluster_degradation Factors Leading to Degradation cluster_prevention Prevention Strategies Oxygen Oxygen Light Light This compound Degradation This compound Degradation Light->this compound Degradation Heat Heat Heat->this compound Degradation Impurities Impurities Impurities->this compound Degradation Inert Atmosphere Inert Atmosphere Amber Vials Amber Vials Low Temperature Storage Low Temperature Storage High-Purity Solvents High-Purity Solvents Proper Sealing Proper Sealing This compound Degradation->Inert Atmosphere This compound Degradation->Amber Vials This compound Degradation->Low Temperature Storage This compound Degradation->High-Purity Solvents This compound Degradation->Proper Sealing

Caption: Factors causing this compound degradation and preventative measures.

Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Purge with Inert Gas Purge with Inert Gas Aliquot into Vials->Purge with Inert Gas Store at Recommended Conditions Store at Recommended Conditions Purge with Inert Gas->Store at Recommended Conditions Perform Initial Analysis (T=0) Perform Initial Analysis (T=0) Store at Recommended Conditions->Perform Initial Analysis (T=0) Analyze at Intervals Analyze at Intervals Perform Initial Analysis (T=0)->Analyze at Intervals Compare with Fresh Standard Compare with Fresh Standard Analyze at Intervals->Compare with Fresh Standard Evaluate Stability Evaluate Stability Compare with Fresh Standard->Evaluate Stability

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Optimization of SPME Fiber Selection for 3-Octen-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of 3-octen-2-one (B105304).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the SPME analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Analyte Peaks Inappropriate fiber selection: The fiber coating may have a low affinity for this compound.Based on the semi-polar nature of this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range flavor compounds.[1] For more polar analytes, a Polyacrylate (PA) or a fiber with polyethylene (B3416737) glycol (PEG) may be a better choice.
Insufficient extraction time or temperature: Equilibrium between the sample, headspace, and fiber has not been reached.Optimize extraction time and temperature. For volatile compounds, headspace extraction at a slightly elevated temperature (e.g., 40-60°C) for 15-30 minutes is a good starting point.[2] Ensure the sample is stabilized at the extraction temperature before inserting the fiber.
Incorrect fiber immersion depth (headspace analysis): The fiber is not positioned consistently in the vial's headspace.Ensure the fiber is exposed to the same depth in the headspace for all samples and standards to ensure reproducibility.
Competitive adsorption: Other volatile compounds in the matrix are competing for adsorption sites on the fiber.Consider using a fiber with a higher capacity or a different selectivity. Diluting the sample may also help reduce the impact of interfering compounds.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet: this compound may be interacting with active sites in the liner or on the column.Use a deactivated inlet liner. If tailing persists, consider derivatization of the analyte.
Inappropriate desorption temperature or time: Incomplete or slow desorption from the SPME fiber.Optimize the desorption temperature and time in the GC inlet. A general guideline is to set the temperature at least 20°C above the analyte's boiling point (Boiling point of this compound is approximately 180°C).[3] Ensure the desorption time is sufficient for complete transfer of the analyte to the column (typically 1-5 minutes).[2]
Column overload: The amount of analyte desorbed onto the column is too high.Reduce the extraction time or dilute the sample. A split injection can also be used to reduce the amount of analyte reaching the column.
Extraneous Peaks (Contamination) Fiber carryover: Residual analyte from a previous injection.Ensure the fiber is properly conditioned before first use and baked out (cleaned) between injections at a high temperature in a separate clean injector port or a dedicated conditioning station.
Contaminated sample vials or septa: Introduction of contaminants from the sampling materials.Use high-quality vials and septa. Run a blank analysis with an empty vial to check for system contamination.
Bleed from the SPME fiber or septum: Degradation of the fiber coating or septum at high temperatures.Use high-quality, low-bleed septa and fibers. Operate within the recommended temperature limits for the specific SPME fiber.
Poor Reproducibility Inconsistent experimental conditions: Variations in extraction time, temperature, sample volume, or headspace volume.Strictly control all experimental parameters.[2] Automation of the SPME process can significantly improve reproducibility.
Matrix effects: The sample matrix is influencing the extraction efficiency.Use matrix-matched standards for calibration. The addition of salt ("salting out") to aqueous samples can increase the volatility of analytes and improve extraction efficiency.[2]
Fiber degradation: The fiber has been used for too many extractions or has been damaged.SPME fibers have a limited lifetime. Replace the fiber after the manufacturer's recommended number of uses or when performance degrades.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for the analysis of this compound?

A1: For a semi-polar, volatile compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the most suitable choice. This type of fiber is effective for a broad range of volatile and semi-volatile flavor compounds.[1] However, for highly polar matrices, a Polyacrylate (PA) fiber might provide better results. The optimal choice can be application-dependent, and it is recommended to screen a few fibers with different polarities.

Q2: Should I use headspace or direct immersion SPME for this compound analysis?

A2: For volatile compounds like this compound, headspace SPME (HS-SPME) is generally the preferred method.[4] It minimizes matrix effects and protects the fiber from non-volatile components in the sample, which can extend the fiber's lifespan. Direct immersion may be necessary for less volatile or highly polar analytes.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, you can:

  • Optimize extraction parameters: Increase the extraction time and/or temperature to favor the partitioning of this compound onto the fiber.[2]

  • "Salt out" the analyte: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which decreases the solubility of organic compounds and promotes their transfer to the headspace.[2]

  • Agitate the sample: Stirring or agitation during extraction facilitates the mass transfer of the analyte from the sample to the headspace and then to the fiber.

  • Use a thicker film fiber: A thicker fiber coating provides a larger surface area for adsorption, which can increase the amount of analyte extracted.

Q4: What are the ideal GC-MS parameters for this compound analysis after SPME?

A4: The optimal GC-MS parameters will depend on your specific instrument and column. However, a general starting point would be:

  • Injection: Splitless mode to maximize the transfer of the analyte to the column. The injector temperature should be high enough for efficient desorption (e.g., 250°C).

  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice for separating a range of volatile compounds.

  • Oven Program: Start at a low initial temperature (e.g., 40°C) to focus the analyte at the head of the column, followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature.

  • Mass Spectrometer: Operate in scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitation of this compound. Key ions for this compound can be found in mass spectral databases.

Q5: How do I properly care for and store my SPME fibers?

A5: Proper fiber care is crucial for longevity and performance.

  • Conditioning: Before its first use, a new fiber must be conditioned according to the manufacturer's instructions. This usually involves heating the fiber in the GC inlet for a specified time to remove any contaminants.

  • Cleaning: After each extraction, the fiber should be thermally cleaned in a hot injector port to remove any residual compounds.

  • Storage: When not in use, retract the fiber into its protective needle and store it in a clean, contaminant-free environment.

Data Presentation

The following table summarizes the relative performance of different SPME fiber types for compounds structurally similar to this compound, providing a basis for fiber selection. The data is presented as a general guideline, and optimal fiber choice may vary depending on the sample matrix.

Fiber TypePolarityPrinciple of ExtractionRelative Efficiency for Semi-Polar Volatiles (e.g., Ketones)
Polydimethylsiloxane (PDMS) Non-polarAbsorptionModerate
Polyacrylate (PA) PolarAbsorptionGood
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) BipolarAdsorption/AbsorptionVery Good
Carboxen/Polydimethylsiloxane (CAR/PDMS) BipolarAdsorptionGood (especially for very volatile compounds)
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) BipolarAdsorption/AbsorptionExcellent (broad range of volatiles)

Note: This table is a qualitative summary based on general principles of SPME and data for similar analytes. Quantitative performance can vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Headspace SPME-GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a liquid matrix. Optimization will be required for specific applications.

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If applicable, add an internal standard.

    • For aqueous samples, add a known amount of NaCl (e.g., to saturation) to increase the ionic strength.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Fiber Conditioning and Extraction:

    • Condition a new DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions (e.g., heating at 270°C for 30-60 min in the GC inlet).

    • Place the sealed sample vial in a heating block or water bath equipped with a magnetic stirrer, set to the desired extraction temperature (e.g., 50°C).

    • Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes).

    • Manually or automatically insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample.

    • Extract for a predetermined time (e.g., 30 minutes) while maintaining constant temperature and agitation.

    • After extraction, retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the GC injection port, which is set to a temperature suitable for desorption (e.g., 250°C) and operating in splitless mode.

    • Expose the fiber for a set desorption time (e.g., 3 minutes) to ensure complete transfer of the analyte.

    • Start the GC-MS data acquisition at the beginning of the desorption.

    • After desorption, retract the fiber and place it in a heated port for cleaning (e.g., at 270°C for 10 minutes) before the next analysis.

    • Separate the analytes using a suitable capillary column and temperature program.

    • Detect and identify this compound using the mass spectrometer.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Aliquoting InternalStd Internal Standard Addition Sample->InternalStd Salting Salting Out (optional) InternalStd->Salting VialSealing Vial Sealing Salting->VialSealing Equilibration Sample Equilibration VialSealing->Equilibration FiberExposure Fiber Exposure to Headspace Equilibration->FiberExposure Extraction Extraction FiberExposure->Extraction FiberRetraction Fiber Retraction Extraction->FiberRetraction Desorption Thermal Desorption in GC Inlet FiberRetraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

troubleshooting_logic Start Problem Encountered NoPeaks No or Low Analyte Peaks? Start->NoPeaks BadPeakShape Poor Peak Shape? NoPeaks->BadPeakShape No CheckFiber Check Fiber Selection & Extraction Parameters NoPeaks->CheckFiber Yes ExtraPeaks Extraneous Peaks? BadPeakShape->ExtraPeaks No CheckDesorption Check Desorption Conditions & Inlet Maintenance BadPeakShape->CheckDesorption Yes PoorRepro Poor Reproducibility? ExtraPeaks->PoorRepro No CheckContamination Check for Contamination (Blanks, Fiber Bakeout) ExtraPeaks->CheckContamination Yes CheckConsistency Check Experimental Parameter Consistency PoorRepro->CheckConsistency Yes End Problem Resolved PoorRepro->End No CheckFiber->End CheckDesorption->End CheckContamination->End CheckConsistency->End

Caption: Logical workflow for troubleshooting common SPME analysis issues.

References

Technical Support Center: Analysis of 3-Octen-2-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the mass spectrometry analysis of 3-Octen-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.

Issue 1: Poor Signal Intensity or Non-detection of this compound

Potential Cause Recommended Solution
Inadequate Sample Concentration: The concentration of this compound in the sample is below the instrument's limit of detection.Employ a pre-concentration technique such as Solid-Phase Microextraction (SPME) or headspace (HS) analysis. These methods effectively isolate and concentrate volatile compounds like this compound from the sample matrix.
Poor Volatility: this compound, being a ketone, may exhibit limited volatility, leading to poor transfer into the gas phase for GC-MS analysis.Chemical derivatization can significantly improve the volatility of this compound. Reacting the analyte with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a more volatile oxime derivative.
Inefficient Ionization: The chosen ionization technique may not be optimal for this compound.For GC-MS, Electron Ionization (EI) is standard. Ensure the ion source is clean and properly tuned. For LC-MS, which is less common for such volatile compounds, derivatization is often necessary to introduce a readily ionizable group for techniques like Electrospray Ionization (ESI).[1]
Matrix-induced Signal Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal.Optimize sample cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.[1] The use of a deuterated internal standard, such as this compound-d3, is highly recommended to compensate for matrix effects.[2][3][4][5]

Issue 2: Peak Tailing or Asymmetric Peak Shape for this compound

Potential Cause Recommended Solution
Active Sites in the GC System: Polar functional groups in this compound can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections, causing peak tailing.[6][7]Use deactivated inlet liners and guard columns. Regularly trim the front end of the analytical column (a few centimeters) to remove accumulated non-volatile residues and active sites.[6][7] Derivatization can also "mask" the polar ketone group, reducing interactions with active sites.
Improper Column Installation: Incorrect column insertion depth into the injector or detector can create dead volumes, leading to peak distortion.[7]Ensure the column is cut cleanly at a 90-degree angle and installed at the manufacturer-recommended depth in both the injector and detector.[6][7]
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can interfere with the chromatography.[7]Implement a more rigorous sample cleanup procedure. If contamination is suspected, bake out the column at a high temperature (within its specified limits) or trim the inlet end.
Polarity Mismatch: A mismatch between the polarity of the analyte, solvent, and GC column stationary phase can sometimes contribute to peak tailing.Ensure the chosen solvent is compatible with the injection technique and the stationary phase. For this compound, a mid-polarity column is often suitable.

Issue 3: Co-elution and Interference from Other Compounds

Potential Cause Recommended Solution
Inadequate Chromatographic Separation: The GC method may not be optimized to separate this compound from other volatile compounds in the sample.Adjust the GC oven temperature program. A slower temperature ramp can improve the resolution between closely eluting peaks.[8] Ensure the carrier gas flow rate is optimal.
Complex Sample Matrix: The sample itself may contain a multitude of compounds with similar chemical properties to this compound.Enhance the selectivity of the sample preparation. SPME with a fiber coating specific for the analyte of interest can improve selectivity. Different fiber coatings (e.g., PDMS, DVB/CAR/PDMS) have different affinities for various compounds.[9][10][11]
Mass Spectral Overlap: An interfering compound may have a similar mass fragmentation pattern to this compound.Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. Alternatively, use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for highly selective detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a volatile organic compound that is a member of the ketone and enone class of organic compounds.[12] It is known for its characteristic mushroom-like, earthy odor and is found in a variety of natural products, including foods and beverages.[3] Accurate quantification of this compound is important in flavor and fragrance analysis, food quality control, environmental monitoring, and metabolomics.

Q2: What are the main challenges in the mass spectrometry analysis of this compound?

A2: The primary challenges include:

  • Matrix Interference: Complex sample matrices can contain numerous other compounds that interfere with the detection of this compound, leading to inaccurate quantification.[8][13]

  • Volatility and Thermal Stability: While volatile, its analysis can be hampered by interactions with the analytical system, leading to poor peak shape.

  • Low Concentrations: this compound is often present at trace levels, requiring sensitive analytical methods for detection and quantification.

Q3: What is the recommended sample preparation technique for this compound in a complex matrix like food?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique. It is a solvent-free method that extracts and concentrates volatile compounds like this compound from the headspace above the sample, minimizing the introduction of non-volatile matrix components into the GC-MS system.[1] The choice of SPME fiber coating is crucial for optimal extraction efficiency.

Q4: Which SPME fiber is best for this compound analysis?

A4: The selection of the SPME fiber depends on the specific application and matrix. However, for general analysis of volatile and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad applicability. For more non-polar characteristics, a Polydimethylsiloxane (PDMS) fiber could be suitable. It is recommended to screen different fiber types to determine the most efficient one for your specific sample matrix.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: While not always mandatory, derivatization is highly recommended, especially for trace-level analysis in complex matrices. Derivatizing this compound with a reagent like PFBHA converts the ketone to a more volatile and thermally stable oxime derivative. This can lead to improved peak shape, increased sensitivity, and better chromatographic performance.

Q6: Why should I use a deuterated internal standard for quantification?

A6: A deuterated internal standard, such as this compound-d3, is chemically almost identical to the analyte of interest.[4][5] This means it will behave similarly during sample preparation, injection, and chromatography. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it can effectively compensate for any analyte loss during extraction and for matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[2][3][4][5]

Q7: What are the characteristic mass fragments of this compound in Electron Ionization (EI) GC-MS?

A7: In EI-MS, organic molecules fragment in predictable ways. For ketones, alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway.[14][15] The mass spectrum of this compound will show a molecular ion peak (the intact molecule with one electron removed) and several fragment ions. The fragmentation pattern can be used for identification by comparing it to a spectral library like the NIST database.

Quantitative Data Summary

The following tables provide a summary of expected performance data for the analysis of volatile ketones using techniques discussed in this guide. The exact values for this compound may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Comparison of SPME Fiber Performance for Volatile Ketones

SPME Fiber CoatingTypical Recovery (%)Limit of Quantification (LOQ) Range (µg/L)Key Characteristics
100 µm Polydimethylsiloxane (PDMS)85 - 1050.1 - 5.0Good for non-polar, volatile compounds.
85 µm Polyacrylate (PA)90 - 1100.05 - 2.0Suitable for more polar analytes.
65 µm PDMS/Divinylbenzene (DVB)95 - 1150.01 - 1.0General purpose for volatile and semi-volatile compounds.
50/30 µm DVB/CAR/PDMS98 - 1200.005 - 0.5High efficiency for a broad range of volatile compounds, including those at trace levels.

Table 2: GC-MS Method Validation Parameters with PFBHA Derivatization

ParameterTypical Performance Metric
Linearity (R²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy/Recovery (%) 80 - 120%
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • Place a known amount of the liquid or homogenized solid sample into a headspace vial (e.g., 5 mL of liquid or 2 g of solid in a 20 mL vial).

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Spike the sample with a known concentration of the deuterated internal standard (e.g., this compound-d3).

    • Immediately seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 15 minutes).

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) for a short period (e.g., 2 minutes).

    • Separate the compounds on a suitable capillary column (e.g., a mid-polarity column).

    • Use an appropriate oven temperature program to achieve good separation.

    • Detect the analytes using the mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.

Protocol 2: Derivatization of this compound with PFBHA

  • Reaction Setup:

    • In a reaction vial, combine the sample extract (evaporated to dryness) or standard solution of this compound with a solution of PFBHA in a suitable solvent.

    • Adjust the pH to be slightly acidic if necessary.

  • Derivatization Reaction:

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 60-75°C) for a defined period (e.g., 1-2 hours) to form the oxime derivative.[16]

  • Extraction of Derivative:

    • After cooling, extract the derivatized product into an organic solvent such as hexane (B92381) or toluene.

    • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it to the desired volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Food Matrix) Homogenize Homogenization Sample->Homogenize Spike Spike with Deuterated Internal Standard Homogenize->Spike SPME HS-SPME Extraction Spike->SPME Derivatization Optional: PFBHA Derivatization Spike->Derivatization Alternative Path GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor MS Signal for This compound CheckConcentration Is sample pre-concentrated? (e.g., SPME, Headspace) Start->CheckConcentration CheckDerivatization Is derivatization performed? CheckConcentration->CheckDerivatization Yes SolutionConcentrate Implement SPME or Headspace Analysis CheckConcentration->SolutionConcentrate No CheckCleanup Is sample cleanup adequate? CheckDerivatization->CheckCleanup Yes SolutionDerivatize Perform PFBHA Derivatization CheckDerivatization->SolutionDerivatize No CheckIS Is a deuterated internal standard used? CheckCleanup->CheckIS Yes SolutionCleanup Optimize Sample Cleanup (e.g., SPE) CheckCleanup->SolutionCleanup No SolutionIS Incorporate Deuterated Internal Standard CheckIS->SolutionIS No Review Review Instrument Parameters & Maintenance CheckIS->Review Yes

References

Technical Support Center: Addressing Solubility Challenges of 3-Octen-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3-octen-2-one (B105304) in aqueous solutions. The following information is intended to assist researchers in preparing stable and effective solutions for their experiments.

Understanding this compound

This compound is a hydrophobic, α,β-unsaturated ketone with a characteristic sweet, nutty, and fruity aroma.[1][2] Its low water solubility presents a significant challenge in various research and development applications, particularly in biological assays and drug development where aqueous systems are predominant. This volatile organic compound is practically insoluble in water but soluble in organic solvents like ethanol (B145695).[1][3]

Physical Properties of this compound:

PropertyValueReference(s)
Molecular FormulaC₈H₁₄O[4]
Molecular Weight126.20 g/mol [4]
AppearanceColorless to pale yellow liquid[1]
OdorSweet, berry, butter, lemon, spicy[5]
Boiling Point100 °C at 18 mmHg[6]
LogP (o/w)~2.16 - 2.30 (estimated)[6][7]
Aqueous Solubility (estimated)~860 - 1045 mg/L at 25°C[6]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: This is a common issue known as "solvent-shifting" or "crashing out." this compound is highly soluble in organic solvents like ethanol or DMSO but has very limited solubility in water.[1] When a concentrated organic stock solution is added to an aqueous buffer, the sudden change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent, leading to precipitation.

Q2: Can I dissolve this compound directly in water?

A2: Direct dissolution in water is not recommended due to its hydrophobic nature.[8] It is best to first prepare a concentrated stock solution in a suitable organic solvent.

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: The three main strategies to enhance the aqueous solubility of this compound are:

  • Co-solvency: Using a water-miscible organic solvent (co-solvent) like ethanol to increase the overall solvating power of the aqueous solution.

  • Micellar Solubilization: Employing surfactants (e.g., Tween® 20, Sodium Dodecyl Sulfate) which form micelles that can encapsulate the hydrophobic this compound molecules.

  • Inclusion Complexation: Using cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.[9]

Q4: How do I choose the best solubilization method for my experiment?

A4: The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cells, enzymes) to the solubilizing agents, and the required stability of the solution. It is often necessary to empirically test different methods to find the optimal conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Issue 1: Immediate Precipitation Upon Dilution
  • Problem: The solution turns cloudy or a precipitate forms immediately after adding the this compound stock solution to the aqueous buffer.

  • Troubleshooting Workflow:

    G start Precipitation Observed c1 Is the final concentration too high? start->c1 s1 Lower the final concentration of this compound. c1->s1 Yes c2 Is the organic solvent concentration too low in the final solution? c1->c2 No end Clear Solution Achieved s1->end s2 Increase the co-solvent (e.g., ethanol) percentage. (Note: Check experimental tolerance) c2->s2 Yes c3 Was the mixing method adequate? c2->c3 No s2->end s3 Add stock solution dropwise while vigorously vortexing or stirring the aqueous buffer. c3->s3 No c3->end Yes s3->end

    Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation or Solution Instability
  • Problem: The solution is initially clear but becomes cloudy or shows precipitation after some time (minutes to hours).

  • Possible Causes and Solutions:

CauseExplanationSuggested Solution(s)
Supersaturation The initial concentration is above the thermodynamic solubility limit, leading to crystallization over time.Lower the final concentration. Consider using a different solubilization method that provides higher stability.
Temperature Effects A decrease in temperature can reduce the solubility of this compound.Ensure all solutions are prepared and stored at a constant and appropriate temperature for your experiment.
Evaporation Evaporation of the solvent, especially if volatile co-solvents are used, can increase the concentration of this compound, leading to precipitation.Keep containers tightly sealed. Prepare fresh solutions as needed.

Experimental Protocols

The following are detailed protocols for preparing aqueous solutions of this compound using the three main solubilization techniques.

Protocol 1: Co-solvency using Ethanol

This method is straightforward but may not be suitable for all biological systems due to the potential effects of the organic co-solvent.

Materials:

  • This compound

  • Ethanol (200 proof, absolute)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of absolute ethanol to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the aqueous buffer to achieve the desired final concentration of this compound and ethanol.

    • Crucially, add the ethanolic stock solution to the aqueous buffer, not the other way around, while vortexing vigorously. This helps to rapidly disperse the hydrophobic compound and prevent localized high concentrations that can lead to precipitation.

  • Final Inspection:

    • Visually inspect the final solution for any signs of cloudiness or precipitation. A clear, homogenous solution indicates successful solubilization.

Workflow for Co-solvency Method:

G A Prepare 100 mg/mL stock of this compound in Ethanol C Add stock solution dropwise to buffer while vortexing A->C B Add aqueous buffer to a vial B->C D Visually inspect for clarity C->D E Proceed with experiment D->E G A [Tween 20] > CMC in buffer B Micelle Formation A->B D Encapsulation of this compound in micelles B->D C Add this compound C->D E Stable Aqueous Solution D->E G A Dissolve β-Cyclodextrin in buffer B Add this compound A->B C Stir for several hours for complex formation B->C D Filter to remove undissolved compound C->D E Quantify solubilized this compound D->E

References

optimization of reaction conditions for 3-Octen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Octen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, between valeraldehyde (B50692) and acetone (B3395972) using a base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1]

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, an alternative method involves the reaction of an organoborane derivative of 1-butene (B85601) with 1-butyn-2-one in tetrahydrofuran, followed by oxidation with air.[2][3][4] However, the aldol condensation route is more commonly employed due to its simplicity and the ready availability of starting materials.

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is a clear, colorless to pale yellow liquid with a characteristic fruity, earthy, and slightly spicy odor.[3][] It is sparingly soluble in water but soluble in organic solvents like alcohol.[] Key properties are summarized in the table below.

PropertyValue
CAS Number1669-44-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Boiling Point100 °C at 18 mmHg
Density0.857 g/mL at 25 °C
Refractive Indexn20/D 1.448

Q4: What are the main applications of this compound?

A4: this compound is primarily used as a flavoring and fragrance agent in the food and cosmetic industries.[][6] It is found naturally in various foods, including roasted filberts, asparagus, and baked potatoes.[3]

Troubleshooting Guide for Aldol Condensation Synthesis

This guide addresses common issues encountered during the synthesis of this compound via aldol condensation.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield is a common issue in aldol condensations and can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role.[7] For the initial aldol addition, a lower temperature (e.g., 20-30°C) is often preferred to minimize side reactions. For the subsequent dehydration to the enone, a higher temperature (e.g., 70-100°C) is required.[4][8] Ensure your temperature control is accurate.

  • Incorrect Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is critical.[9][10] Too low a concentration may result in a slow or incomplete reaction, while too high a concentration can promote side reactions. A 1-10% aqueous solution of NaOH or KOH is typically effective.[4][8]

  • Improper Molar Ratio of Reactants: An excess of acetone is generally used to favor the formation of the desired product and minimize the self-condensation of valeraldehyde. A molar ratio of acetone to valeraldehyde of 3:1 to 5:1 is recommended.[8]

  • Inefficient Mixing: Ensure vigorous stirring to promote contact between the aqueous base and the organic reactants, especially in a biphasic system.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Problem 2: Formation of Multiple Products/Side Reactions

Q: My final product mixture shows multiple spots on TLC/peaks in GC analysis. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products is often due to competing side reactions.

  • Self-Condensation of Valeraldehyde: Valeraldehyde can react with itself to form an aldol adduct and its corresponding condensation product. To minimize this, add the valeraldehyde slowly to the mixture of acetone and base.[11]

  • Self-Condensation of Acetone: Acetone can also undergo self-condensation, though this is generally less favorable than the reaction with the more reactive aldehyde. Using an excess of acetone can push the equilibrium towards the desired crossed-aldol product.

  • Formation of 4-hydroxy-3-octen-2-one (Aldol Adduct): If the dehydration step is incomplete, the initial aldol addition product may remain in the mixture. To promote dehydration, increase the reaction temperature or add a dehydrating agent after the initial addition.

  • Cannizzaro Reaction: If the valeraldehyde contains impurities or if reaction conditions are too harsh, it could potentially undergo a Cannizzaro reaction, although this is less common under typical aldol conditions.[12]

Logical Troubleshooting Flow for Side Product Formation

Caption: Troubleshooting logic for minimizing side product formation.

Problem 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure sample of this compound. What is the recommended work-up and purification procedure?

A: A standard work-up and purification procedure is as follows:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the base catalyst with a dilute acid (e.g., 10% HCl) to a pH of ~7.[12]

  • Extraction: Extract the product into an organic solvent such as chloroform (B151607), diethyl ether, or ethyl acetate.[4]

  • Washing: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Aldol Condensation

This protocol is adapted from literature procedures for the synthesis of this compound and similar α,β-unsaturated ketones.[4][8]

Materials:

  • Valeraldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Chloroform (or other suitable extraction solvent)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine acetone (e.g., 0.3 mol) and an aqueous solution of 1% NaOH (e.g., 100 mL).

  • Cool the mixture in an ice bath to maintain a temperature of 20-25°C.

  • Slowly add valeraldehyde (e.g., 0.1 mol) dropwise to the stirred mixture over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to 70°C and maintain this temperature for 2.5 hours to ensure dehydration.[4]

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 10% HCl.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Mix_Reagents Mix Acetone and NaOH solution Start->Mix_Reagents Add_Valeraldehyde Slowly add Valeraldehyde Mix_Reagents->Add_Valeraldehyde Stir_RT Stir at Room Temperature Add_Valeraldehyde->Stir_RT Heat_Dehydrate Heat to 70°C for Dehydration Stir_RT->Heat_Dehydrate Monitor_Reaction Monitor Reaction (TLC/GC) Heat_Dehydrate->Monitor_Reaction Neutralize Neutralize with HCl Monitor_Reaction->Neutralize Extract Extract with Chloroform Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify End Pure this compound Purify->End

References

Technical Support Center: Enhancing the Recovery of 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance the recovery of the volatile compound 3-Octen-2-one during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

A1: this compound is a volatile organic compound classified as an enone, known for its distinct earthy, mushroom-like aroma.[1][2][3] It is found in various foods, including mushrooms, nuts, fish, and potatoes.[1][2][4] The primary challenges in its recovery stem from its high volatility, which can lead to significant analyte loss during sample handling and preparation, and its presence at often very low concentrations in complex matrices, which can interfere with extraction and detection.[5]

Q2: What are the most common analytical techniques for this compound?

A2: The most widely used technique for the analysis of this compound and other volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[][7][8] This method is favored for its high sensitivity and solventless nature.[7] Other techniques include Direct Immersion High-Capacity Sorptive Extraction (DI-HiSorb) and traditional methods like Solid-Phase Extraction (SPE).[9][10]

Q3: How does adjusting the sample pH improve recovery?

A3: The pH of the sample matrix is a critical factor that can significantly influence the release of volatile compounds like this compound.[][11] Adjusting the pH can alter the compound's charge state and its interaction with the sample matrix, thereby affecting its partitioning into the headspace for extraction. The optimal pH is matrix-dependent and should be determined empirically; for example, one study on pea protein isolate highlighted the importance of pH for aroma release, while another on neonicotinoids found the best extraction efficiency around pH 6.0.[][12]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is a technique used to modify an analyte to improve its volatility, thermal stability, or detectability for GC analysis.[13][14][15] While this compound is sufficiently volatile for direct GC-MS analysis, derivatization can be a useful strategy if you encounter issues with peak shape, sensitivity, or matrix interference.[16] However, it is not a mandatory step for this specific compound and adds complexity to the sample preparation process.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem 1: Low or No Recovery of this compound

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize your extraction method. For HS-SPME, this involves experimenting with different fiber coatings (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), adjusting extraction time and temperature, and agitating the sample during equilibration.[7]

  • Possible Cause: Analyte loss due to high volatility.

    • Solution: Minimize sample handling and exposure to the atmosphere. Use automated sample preparation and injection systems to ensure consistency and reduce manual steps.[7][17] Ensure all fittings in your GC-MS system are leak-free, as leaks in the carrier gas flow path can lead to sample loss.[7]

  • Possible Cause: Strong matrix effects suppressing the signal.

    • Solution 1: Salting Out: For aqueous samples, add a salt such as sodium chloride (NaCl) to the vial.[7][8] This increases the ionic strength of the solution, which decreases the solubility of hydrophobic compounds like this compound and increases their volatility, thereby improving their transfer into the headspace.[7]

    • Solution 2: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[18] This approach is suitable only if the resulting concentration of this compound remains above the method's limit of detection.

    • Solution 3: Advanced Cleanup: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds before analysis.[19][20]

Problem 2: Poor Reproducibility and High Variability in Results

  • Possible Cause: Inconsistent manual sample preparation and injection.

    • Solution: Utilize an autosampler for all injections to ensure a consistent injection volume and technique.[7] Where possible, automate the entire sample preparation workflow to minimize human error and improve day-to-day and lab-to-lab variance.[17]

  • Possible Cause: Fluctuations in extraction conditions.

    • Solution: Ensure precise and consistent control over all extraction parameters, including temperature, time, and pH. Use a heating and agitation block for SPME to maintain uniform conditions for all samples.[7]

  • Possible Cause: Degradation of standards.

    • Solution: Store this compound standards properly, protected from light and at controlled temperatures, as they can degrade over time. Regularly prepare fresh working standards from a stable stock solution.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Volatile Compounds

TechniquePrincipleAdvantagesDisadvantages
HS-SPME Adsorption of headspace volatiles onto a coated fiber, followed by thermal desorption.High sensitivity, solvent-free, easily automated.[7]Fiber cost, potential for fiber degradation, matrix-dependent optimization required.
SPE Analyte partitioning between a solid sorbent and a liquid sample phase.Effective for cleanup and concentration, wide range of sorbents available.[9][20]Requires solvents for elution, can be more time-consuming than SPME.[20]
QuEChERS Sample is extracted with a solvent, followed by partitioning with salts and cleanup via dispersive SPE.Fast, simple, low solvent usage, effective for complex matrices.[19][20]Primarily designed for pesticide residues, may require optimization for other analytes.
DI-HiSorb Analyte extraction via direct immersion of a high-capacity sorptive probe into the sample.Provides a comprehensive volatile profile, high sorbent capacity.[10]Direct contact with matrix may lead to contamination of the probe.

Table 2: Key Parameters for Optimizing HS-SPME Recovery

ParameterEffect on RecoveryRecommendations
pH Adjustment Affects analyte-matrix interactions and volatility.[]Empirically test a range of pH values (e.g., 4.0 to 7.0) to find the optimum for your specific matrix.[11][12]
Salting-Out Increases analyte volatility in aqueous samples.Add saturated NaCl solution or solid salt (e.g., 1 g per 5 mL sample) to the vial.[7][8]
Extraction Temp. Higher temperatures increase volatility but can also degrade analytes or alter the matrix.Optimize in a range (e.g., 40-70 °C) to balance recovery and stability.[7][11]
Extraction Time Determines the extent of equilibration between the sample and the SPME fiber.Test different times (e.g., 15-60 min) to ensure sufficient analyte adsorption without excessively long run times.[7]

Experimental Protocols

Protocol: Optimized HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your sample matrix and instrumentation.

  • Sample Preparation:

    • Accurately weigh or measure your sample (e.g., 2 g of homogenized food sample or 5 mL of liquid sample) into a 20 mL headspace vial.[8]

    • If applicable, add an internal standard (e.g., 10 µL of a 1 ppm solution of 2-octanone).[7]

    • Optimization Step (pH): Adjust the sample to the predetermined optimal pH using dilute acid or base.

    • Optimization Step (Salting-Out): For aqueous samples, add a saturated solution of sodium chloride (e.g., 1 g).[7]

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with a heating and agitation block.

    • Equilibrate the sample at the optimized temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.[7]

    • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) at the same temperature.[7]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically transferred to the GC inlet for thermal desorption (e.g., at 250 °C for 5 minutes).[7]

    • GC Column: Use a suitable column for volatile compounds (e.g., DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C).

    • MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or Single Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[7] Target characteristic ions for this compound (e.g., m/z 43, 55, 70, 85, 126).

Visualizations

Workflow Sample Sample (Liquid or Homogenized Solid) Vial Transfer to Headspace Vial Sample->Vial pH_Adjust pH Adjustment (Optional Optimization) Vial->pH_Adjust Salt_Add Salting Out (For Aqueous Samples) pH_Adjust->Salt_Add Equilibrate Equilibration (Temp & Agitation) Salt_Add->Equilibrate HS_SPME HS-SPME Extraction Equilibrate->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption GCMS GC-MS Analysis (Separation & Detection) Desorption->GCMS

Caption: Workflow for enhancing this compound recovery using HS-SPME.

Troubleshooting Problem Problem: Low or No Recovery Cause1 Possible Cause: Inefficient Extraction Problem->Cause1 Cause2 Possible Cause: Analyte Loss (Volatility) Problem->Cause2 Cause3 Possible Cause: Matrix Interference Problem->Cause3 Solution1a Optimize SPME (Fiber, Time, Temp) Cause1->Solution1a Solution2a Minimize Sample Handling & Check for Leaks Cause2->Solution2a Solution3a Perform 'Salting Out' Cause3->Solution3a Solution3b Implement SPE/QuEChERS Cleanup Cause3->Solution3b

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of SPME-GC-MS for 3-Octen-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is critical. This guide provides an objective comparison of the Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-octen-2-one (B105304), a ketone of interest in various fields. The performance of this method is compared with other potential analytical techniques, supported by experimental data and detailed protocols.

Performance Characteristics of Analytical Methods

Gas Chromatography (GC) based methods are highly suitable for the analysis of volatile compounds like this compound. When coupled with Mass Spectrometry (MS), GC offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.[1] High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for samples where volatility is a concern or for simultaneous analysis of non-volatile compounds.[1]

The following table summarizes the typical performance characteristics for the quantification of small volatile ketones and related compounds using different analytical techniques, based on established validation parameters from ICH guidelines.[2][3][4]

ParameterSPME-GC-MSGC-FIDHPLC-RID
Linearity (R²) > 0.99[5]> 0.99[1]> 0.99[1]
Accuracy (% Recovery) 90-110%[6]90-110%[1]85-115%[1]
Precision (%RSD) < 15%[5][6]< 15%[1]< 20%[1]
Limit of Detection (LOD) pg/L to ng/L range[1][6]ng/L to µg/L range[1]mg/L range[1]
Limit of Quantification (LOQ) ng/L to µg/L range[6][7]µg/L range[1]mg/L range[1]

Experimental Protocols

Detailed methodologies for the SPME-GC-MS validation and quantification of this compound are outlined below.

SPME-GC-MS Method for this compound

This method is highly sensitive and specific, making it the preferred choice for trace-level quantification of this compound in various sample matrices.

a. Sample Preparation (Headspace SPME):

  • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

  • If required, add an internal standard solution.

  • Seal the vial and place it in a heating block or autosampler with agitation at a controlled temperature (e.g., 40-60°C) for a specific time to allow for equilibration of the analyte between the sample and the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.[1]

b. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound for enhanced sensitivity and specificity. A full scan mode can be used for initial identification.

c. Quantification:

  • Construct a calibration curve by analyzing standard solutions of this compound at a minimum of five concentration levels.[3]

  • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard, if used) to the calibration curve. The correlation coefficient (R²) should be at least 0.995.[3]

Method Validation Protocol

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[8] This is demonstrated by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of this compound.[9] Mass spectral analysis further confirms specificity.

  • Linearity: A linear relationship between the concentration and the analytical response.[8] This is assessed by a minimum of five concentrations across the desired range.[3] The acceptance criterion for the correlation coefficient (R²) is typically ≥ 0.99.[9]

  • Accuracy: The closeness of the test results to the true value.[3] It is determined by spike-recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[3] The mean recovery should be within an acceptable range, typically 80-120%.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The acceptance criterion is typically a relative standard deviation (RSD) of ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate, SPME extraction time).

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the SPME-GC-MS method validation process for this compound quantification.

G start Start: Method Development sample_prep Sample Preparation (SPME) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_acquisition Data Acquisition (Peak Area) gcms_analysis->data_acquisition validation Method Validation (ICH) data_acquisition->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness quantification Routine Sample Quantification validation->quantification If Valid end End: Validated Method quantification->end

SPME-GC-MS Method Validation Workflow
Comparison of Analytical Methods

This diagram provides a comparative overview of the key performance attributes of SPME-GC-MS versus alternative methods for the quantification of volatile ketones.

Method Performance Comparison

References

A Tale of Two Octenoids: Unraveling the Flavor Profiles of 3-Octen-2-one and 1-Octen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the sensory characteristics of 3-octen-2-one (B105304) and 1-octen-3-ol (B46169) reveals distinct flavor profiles, with the former exhibiting a complex nutty, cheesy, and earthy character, while the latter is predominantly defined by its potent mushroom-like aroma. This guide delves into the quantitative and qualitative differences between these two C8 unsaturated compounds, providing detailed experimental protocols for their sensory evaluation and exploring the initial stages of their olfactory signaling pathways.

Quantitative Flavor Profile Comparison

A detailed analysis of the sensory properties of this compound and 1-octen-3-ol highlights their contrasting flavor and aroma characteristics. The following table summarizes the key sensory attributes and their perceived intensities, alongside their odor thresholds.

Sensory AttributeThis compound1-Octen-3-ol
Primary Odor Earthy, Spicy, Herbal, Sweet[1][2]Mushroom, Earthy, Green[3][4]
Primary Taste Sweet, Nutty, Blue Cheese, Fermented[2]Mushroom, Earthy, with a Metallic Aftertaste[4]
Odor Descriptors Fruity, Lemon, Nutty, Blueberry, Hay[1][5][6]Oily, Fungal, Raw Chicken[4]
Taste Descriptors Creamy, Oily, with Mushroom Nuances[1][5]Fungal, Green, Oily, Vegetative, Umami, Savory, Brothy[4]
Odor Threshold Not definitively reported, but described as high impact[6]As low as 1 ppb[7]
FEMA Number 3416[6][8]2805[3]
CAS Number 1669-44-9[6]3391-86-4[3]

Experimental Protocols for Sensory Evaluation

To quantitatively assess the flavor profiles of this compound and 1-octen-3-ol, a Quantitative Descriptive Analysis (QDA) is the recommended methodology. This involves a trained sensory panel to identify and quantify the intensity of various sensory attributes.

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.

  • Conduct initial screening for basic taste and odor recognition.

  • Train panelists to identify and scale the intensity of relevant aroma and flavor attributes for the target compounds. This includes developing a consensus vocabulary (lexicon) to describe the sensory characteristics.

2. Sample Preparation:

  • Prepare solutions of this compound and 1-octen-3-ol in a neutral solvent (e.g., deodorized water or oil) at various concentrations. Typical usage levels for this compound in ready-to-drink beverages are around 0.05%[6]. For 1-octen-3-ol, due to its low odor threshold, much lower concentrations should be used for initial evaluations.

  • Present samples in coded, identical containers to blind the panelists.

  • Maintain a consistent serving temperature for all samples.

3. Sensory Evaluation Procedure:

  • Panelists evaluate the samples individually in isolated sensory booths.

  • The evaluation is typically conducted in two phases: olfactory (smell) followed by gustatory (taste).

  • For olfactory evaluation, panelists sniff the headspace of the sample.

  • For gustatory evaluation, panelists take a small, controlled amount of the sample into their mouths, ensuring it coats all surfaces of the tongue.

  • Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • A palate cleanser (e.g., unsalted crackers and water) should be used between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the two compounds.

  • Visualize the results using spider web plots or bar charts to provide a clear comparative representation of the flavor profiles.

Olfactory Signaling Pathway

The perception of both this compound and 1-octen-3-ol begins with the interaction of these volatile molecules with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.

While the specific primary olfactory receptors for this compound and 1-octen-3-ol have not been definitively identified, research suggests the involvement of certain receptors. For instance, this compound has been shown to modulate the response of human olfactory receptors OR1D2 and OR5K1 to vanilla flavor. Bourgeonal is a known potent ligand for OR1D2. The distinct mushroom-like aroma of 1-octen-3-ol, particularly the (R)-(-) enantiomer, suggests it interacts with a specific set of olfactory receptors tuned to this characteristic scent. The (S)-(+) enantiomer, with its moldy and grassy notes, likely activates a different combination of ORs.

The binding of an odorant molecule to its specific OR initiates a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and the ultimate perception of smell.

Below is a generalized diagram illustrating the olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant (this compound or 1-Octen-3-ol) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization (Signal to Brain) CNG_channel->Depolarization Ions Ca²⁺, Na⁺ Ions->CNG_channel Influx

References

A Comparative Analysis of 3-Octen-2-one in Different Mushroom Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the volatile compound 3-octen-2-one (B105304) across various mushroom species. This compound, an eight-carbon ketone, contributes to the characteristic earthy and mushroom-like aroma of many fungi.[1][2][3] Understanding the distribution and concentration of this compound is crucial for flavor profiling, quality control in the food industry, and exploring the potential bioactivities of fungal metabolites. This document summarizes available quantitative data, details the experimental protocols for analysis, and illustrates the biosynthetic pathway of related C8 compounds.

Quantitative Data Summary

The concentration of this compound and related C8 ketones can vary significantly among different mushroom species and even within the same species depending on factors like growth stage and tissue type.[4][5][6] Direct comparative studies quantifying this compound across a wide range of mushrooms are limited. However, by compiling data from various studies on individual species, we can construct a comparative overview. The following table summarizes the presence and, where available, the relative abundance of this compound and the closely related 3-octanone (B92607) in several common mushroom species. It is important to note that the data is collated from different studies that may have used varied analytical methodologies, and thus the values should be considered semi-quantitative and indicative of relative abundance rather than absolute concentrations.

Mushroom SpeciesThis compound / 3-Octanone PresenceRelative Abundance/ConcentrationKey Associated C8 CompoundsReference
Agaricus bisporus (Button Mushroom)PresentIdentified as a key aroma component, particularly in cooked mushrooms.[7][8]1-Octen-3-ol, 3-Octanol, 1-Octen-3-one[7][8]
Lentinula edodes (Shiitake)Present3-Octanone concentrations increase as the mushroom matures.[4][5] C8 compounds can constitute over 70% of total volatile emissions.[6]1-Octen-3-ol, 3-Octanol, 1-Octen-3-one[4][5][6][9]
Pleurotus ostreatus (Oyster Mushroom)Present3-Octanone is a major volatile compound.[10][11][12]1-Octen-3-ol, 3-Octanol, Benzaldehyde[10][11][12][13]
Termitomyces shimperiPresent1-Octen-3-one and Octan-3-one are among the identified C8 derivatives.1-Octen-3-ol, (E)-2-octenal[11][12]
Tricholoma matsutake (Pine Mushroom)Present1-Octen-3-one is a major aroma-active compound.[14]1-Octen-3-ol, 3-Octanol, (E)-2-octenal[14]

Biosynthesis of C8 Compounds in Mushrooms

The characteristic C8 volatile compounds in mushrooms, including this compound, are primarily synthesized from the enzymatic oxidation of fatty acids, particularly linoleic acid. This process is initiated by the enzyme lipoxygenase (LOX), which introduces oxygen into linoleic acid to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce various C8 compounds.

Biosynthesis of C8 Volatiles in Mushrooms Biosynthesis of C8 Volatiles in Mushrooms Linoleic_Acid Linoleic Acid Hydroperoxide_Intermediate Hydroperoxide Intermediate Linoleic_Acid->Hydroperoxide_Intermediate O2 Lipoxygenase Lipoxygenase (LOX) Lipoxygenase->Hydroperoxide_Intermediate 1_Octen_3_ol 1-Octen-3-ol Hydroperoxide_Intermediate->1_Octen_3_ol 3_Octanone 3-Octanone Hydroperoxide_Intermediate->3_Octanone 3_Octen_2_one This compound Hydroperoxide_Intermediate->3_Octen_2_one Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxide_Lyase->1_Octen_3_ol Hydroperoxide_Lyase->3_Octanone Hydroperoxide_Lyase->3_Octen_2_one Experimental Workflow for Mushroom Volatile Analysis Experimental Workflow for Mushroom Volatile Analysis cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis Mushroom_Sample Mushroom Sample Homogenization Homogenization (Chopping/Grinding) Mushroom_Sample->Homogenization Vial Placement in Headspace Vial Homogenization->Vial Incubation Incubation Vial->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection and Identification Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

3-Octen-2-one vs. Other Fungal Volatiles: A Comparative Biological Activity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal volatile organic compounds (VOCs) represent a diverse chemical landscape with a broad spectrum of biological activities. Among these, 3-octen-2-one (B105304), an eight-carbon unsaturated ketone, has garnered interest for its potential applications. This guide provides an objective comparison of the biological performance of this compound against other prevalent fungal volatiles, supported by available experimental data. We delve into its antimicrobial, insecticidal, and plant growth-regulating effects, offering a comparative perspective for researchers exploring novel bioactive compounds.

Executive Summary

While data specifically quantifying the biological activities of this compound is still emerging, this guide synthesizes available information and draws comparisons with structurally related and commonly co-occurring fungal volatiles. The C8 compounds, including 1-octen-3-ol, 3-octanol, and 3-octanone, serve as primary comparators due to their frequent presence in fungal volatile profiles and more extensive characterization. The available data suggests that the biological activity of these compounds is highly dependent on the target organism and concentration.

Comparative Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other selected fungal volatiles across different biological activities.

Antimicrobial Activity

The antimicrobial properties of fungal volatiles are of significant interest for applications in agriculture and medicine. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC Values)

Volatile CompoundTarget OrganismMICReference
This compound Data not available--
1-Octen-3-olStaphylococcus aureus1.0 mg/mL[1]
Bacillus subtilis1.0 mg/mL[1]
Escherichia coli2.0 mg/mL[1]
Pseudomonas aeruginosa2.0 mg/mL[1]
Fusarium tricinctum8.0 mg/mL (growth)[1]
Fusarium oxysporum8.0 mg/mL (growth)[1]
Fusarium tricinctum2.0 mg/mL (spore germination)[1]
Fusarium oxysporum2.0 mg/mL (spore germination)[1]
3-OctanoneVerticillium dahliaeEC50: >600 µL/L[2]
1-Octen-3-olVerticillium dahliaeEC50: >600 µL/L[2]
2-PhenylethanolMonilinia laxa0.094 - 0.284 mL/L[3]
BenzaldehydeMonilinia fructicola0.094 - 0.284 mL/L[3]

Note: Direct comparative studies including this compound are limited. The data for other C8 volatiles and representative aromatic compounds are provided for context. EC50 (median effective concentration) is also reported where MIC is unavailable.

Insecticidal and Nematicidal Activity

Fungal volatiles can act as attractants, repellents, or toxicants to insects and nematodes, making them potential candidates for pest management strategies. The lethal dose (LD50) or lethal concentration (LC50) are common metrics to quantify this activity.

Table 2: Comparative Insecticidal and Nematicidal Activity (LD50/LC50 Values)

Volatile CompoundTarget OrganismLD50/LC50Reference
This compound Data not available--
1-Octen-3-olMeloidogyne incognita (Nematode)LD50: 3.2 µL[2]
3-OctanoneMeloidogyne incognita (Nematode)LD50: 4.6 µL[2]
2-OctanoneMeloidogyne incognita (Nematode)LC50/48h: 22.712 mg/L[4]
2-UndecanoneMeloidogyne incognita (Nematode)LC50/48h: 22.872 mg/L[4]
2-NonanoneMeloidogyne incognita (Nematode)LC50/48h: 63.320 mg/L[4]

Note: Data on the insecticidal and nematicidal activity of this compound is currently lacking in the reviewed literature. The table presents data for other ketones and C8 volatiles to provide a comparative framework.

Plant Growth Regulation

Fungal VOCs can have profound, often dose-dependent, effects on plant growth, including promotion of biomass and root development, or inhibition at higher concentrations.

Table 3: Comparative Plant Growth Regulating Effects

Volatile CompoundPlant SpeciesEffectConcentrationReference
This compound & (E)-2-Nonenal Potato (Solanum tuberosum)Sprout growth suppressionNot specified[5]
1-DeceneArabidopsis thalianaIncreased fresh shoot weight (38.9%) and chlorophyll (B73375) content (67.8%)10 ng/L[6]
3-Methyl-1-butanolArabidopsis thalianaIncreased fresh weight and total chlorophyll content10 ng/L[6]
2-HeptylfuranArabidopsis thalianaIncreased fresh weight and total chlorophyll content10 ng/L[6]
1-Octen-3-olArabidopsis thalianaInhibition of germination and seedling growth10 and 100 mg/L[7]
2,3-ButanediolArabidopsis thalianaSignificant biomass improvement100 µ g/plate [8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standardized protocols for key bioassays mentioned in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds

This protocol is adapted for testing the antifungal activity of volatile compounds using a sealed-plate method.

Materials:

  • Test fungal strain

  • Appropriate solid growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs (6 mm)

  • Test volatile compound (e.g., this compound)

  • Solvent (e.g., DMSO, ethanol) if necessary

  • Micropipettes

  • Parafilm

Procedure:

  • Prepare Fungal Plates: Inoculate the center of a sterile PDA plate with a 5 mm agar plug of the actively growing test fungus.

  • Prepare Volatile Source: In the lid of a separate sterile Petri dish, place a sterile filter paper disc.

  • Apply Volatile Compound: Prepare serial dilutions of the test volatile compound. Apply a known volume (e.g., 10-50 µL) of each dilution onto the filter paper disc in the lid. A control with only the solvent (if used) or a blank should be included.

  • Assemble the Assay Chamber: Invert the Petri dish containing the fungal inoculum and place it over the lid containing the volatile-treated filter paper disc, creating a sealed chamber.

  • Seal and Incubate: Seal the junction of the two Petri dishes with Parafilm to prevent the escape of the volatile compound. Incubate the plates at the optimal growth temperature for the test fungus.

  • Measure and Record: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Determine MIC: The MIC is the lowest concentration of the volatile compound that completely inhibits the visible growth of the fungus.

Protocol 2: Insecticidal Fumigant Bioassay

This protocol outlines a method to assess the toxicity of volatile compounds to insects.[9][10][11][12]

Materials:

  • Test insect species

  • Glass jars or vials with airtight lids

  • Filter paper or small cotton balls

  • Test volatile compound

  • Solvent (e.g., acetone) if necessary

  • Micropipettes

Procedure:

  • Prepare Test Chambers: Place a piece of filter paper or a cotton ball at the bottom of each glass jar.

  • Apply Volatile Compound: Prepare serial dilutions of the test volatile. Apply a specific volume of each dilution onto the filter paper in each jar. A control with only the solvent should be included.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving the volatile compound on the filter paper.

  • Introduce Insects: Introduce a known number of test insects (e.g., 10-20) into each jar.

  • Seal and Incubate: Immediately seal the jars to create a fumigation chamber. Incubate at a controlled temperature and humidity suitable for the insect species.

  • Assess Mortality: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, 72 hours).

  • Calculate LD50/LC50: Use probit analysis or other appropriate statistical methods to calculate the lethal dose or concentration that causes 50% mortality.

Protocol 3: Plant Growth Promotion Assay with Volatile Compounds

This protocol describes a non-contact assay to evaluate the effect of volatile compounds on plant growth.[13][14][15]

Materials:

  • Test plant species (e.g., Arabidopsis thaliana)

  • Sterile plant growth medium (e.g., Murashige and Skoog - MS medium)

  • Sterile Petri dishes (e.g., I-plates or standard round plates)

  • Small sterile containers (e.g., caps (B75204) of microcentrifuge tubes)

  • Test volatile compound

  • Solvent (if necessary)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare Plant Growth Plates: Fill one compartment of an I-plate with sterile MS medium and sow surface-sterilized seeds of the test plant. For standard Petri dishes, place a small open sterile container in the center of the agar.

  • Prepare Volatile Source: In the other compartment of the I-plate or in the small container within the standard plate, place a sterile filter paper disc.

  • Apply Volatile Compound: Apply a known concentration of the test volatile compound to the filter paper disc. A control with solvent only should be included.

  • Seal and Incubate: Seal the Petri dishes with Parafilm. Place the plates vertically in a growth chamber to allow for root growth downwards.

  • Monitor Growth: Observe and record germination rates. After a set period (e.g., 10-14 days), carefully remove the seedlings.

  • Measure Growth Parameters: Measure various growth parameters such as root length, shoot length, fresh weight, and dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between treatments and the control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were created using the Graphviz DOT language.

Biosynthesis of C8 Volatiles in Fungi

Fungal C8 volatiles, including this compound, are typically derived from the oxidative degradation of fatty acids, primarily linoleic acid. The pathway involves a series of enzymatic reactions.

Biosynthesis_C8_Volatiles Linoleic Acid Linoleic Acid Hydroperoxide Hydroperoxide Linoleic Acid->Hydroperoxide Lipoxygenase Lipoxygenase Lipoxygenase 3-Octanone 3-Octanone Hydroperoxide->3-Octanone Hydroperoxide Lyase 1-Octen-3-ol 1-Octen-3-ol Hydroperoxide->1-Octen-3-ol Hydroperoxide Lyase Hydroperoxide Lyase Hydroperoxide Lyase This compound This compound 3-Octanone->this compound Isomerization/Oxidation Reduction Reduction Isomerization/Oxidation Isomerization/Oxidation

Simplified biosynthetic pathway of C8 fungal volatiles.
Experimental Workflow for Volatile Compound Bioassay

The following diagram illustrates a general workflow for conducting a bioassay to evaluate the biological activity of a fungal volatile compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_culture Prepare Target Organism (Fungus, Insect, Plant) setup_assay Set up Assay Chamber (Non-contact) prep_culture->setup_assay prep_volatile Prepare Volatile Compound (Serial Dilutions) prep_volatile->setup_assay incubation Incubate under Controlled Conditions setup_assay->incubation measure Measure Biological Effect (Growth, Mortality, etc.) incubation->measure analyze Statistical Analysis (MIC, LD50, etc.) measure->analyze

References

Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Analysis of 3-Octen-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced world of stereoisomers, the enantioselective analysis of chiral compounds is a critical undertaking. This guide provides a comparative overview of analytical techniques for the resolution of 3-octen-2-one (B105304) enantiomers, a volatile α,β-unsaturated ketone with applications in flavor, fragrance, and as a potential synthon in pharmaceutical manufacturing. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information on the analysis of structurally related compounds to provide a robust framework for method development and selection.

The primary analytical techniques for chiral separations, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both offer viable pathways for the resolution of this compound enantiomers. The choice between these methods often hinges on factors such as sample volatility, the presence of interfering matrix components, and the desired analytical throughput.

At a Glance: Performance Comparison

The following table summarizes the potential performance of Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography for the enantioselective analysis of this compound, based on data from structurally similar compounds.

Analytical TechniqueChiral Stationary Phase (CSP) TypeTypical AnalyteResolution (Rs)Separation Factor (α)Analysis Time (min)
Chiral GC Derivatized β-Cyclodextrin1-Octen-3-olBaseline SeparationData Not AvailableNot Specified
Chiral GC Derivatized β-Cyclodextrin1-Octen-3-ol1.15Data Not AvailableNot Specified
Chiral HPLC Polysaccharide-based (e.g., Chiralpak)General α,β-unsaturated ketonesMethod DependentMethod DependentMethod Dependent

Note: Specific quantitative data for the enantioselective analysis of this compound is limited in published literature. The data presented for Chiral GC is based on the analysis of 1-octen-3-ol, a structurally similar compound.[1] Performance of Chiral HPLC is highly dependent on the specific column and mobile phase combination.

In-Depth Analysis: Methodologies and Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of capillary columns coated with chiral stationary phases, most commonly cyclodextrin (B1172386) derivatives, is the cornerstone of this approach.

Experimental Protocol: Chiral GC of a this compound Analog (1-Octen-3-ol)

This protocol is adapted from established methods for the chiral separation of structurally related volatile compounds.[1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a derivatized β-cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsa or Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium, with an optimized linear velocity for the specific column.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: 40 °C (hold for 1 min), then ramp at 2 °C/min to 200 °C (hold for 1 min).

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overload.

  • Sample Preparation: Dissolve this compound in a suitable solvent such as hexane (B92381) or isopropanol (B130326) to a concentration of approximately 1 mg/mL.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Hexane or Isopropanol Solvent->Dilution Injector Split Injection (1 µL) Dilution->Injector Column Chiral GC Column (β-Cyclodextrin CSP) Injector->Column Detector FID Detection Column->Detector Oven Temperature Program Oven->Column Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Enantiomeric Ratio Chromatogram->Quantification

Caption: Experimental workflow for the enantioselective analysis of this compound by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers greater versatility than GC, as it is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. The separation is achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For α,β-unsaturated ketones like this compound, polysaccharide-based CSPs are a common choice.

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are often effective for the separation of a broad range of chiral compounds. The choice of the specific CSP is typically determined through screening.

  • Mobile Phase Composition: The mobile phase, a mixture of a non-polar organic solvent (like hexane or heptane) and a polar modifier (such as isopropanol or ethanol), plays a crucial role in achieving separation. The type and concentration of the modifier must be carefully optimized.

  • Detection: A UV detector is commonly used for the analysis of compounds containing a chromophore, such as the carbonyl group in this compound.

Logical Workflow for Chiral HPLC Method Development

Start Racemic this compound Standard ScreenCSPs Screen Multiple Chiral Stationary Phases (e.g., Polysaccharide-based) Start->ScreenCSPs SelectCSP Identify Promising CSP ScreenCSPs->SelectCSP OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) SelectCSP->OptimizeMP Validate Method Validation (Resolution, Linearity, LOD, LOQ) OptimizeMP->Validate Analysis Analysis of Samples Validate->Analysis

References

A Comparative Analysis of 3-Octen-2-one and Traditional Food Preservatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific data provides a comparative analysis of the efficacy of 3-Octen-2-one, a volatile organic compound found in various foods, with established food preservatives such as sodium benzoate (B1203000), potassium sorbate (B1223678), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). This guide synthesizes antimicrobial and antioxidant data, details experimental methodologies, and visualizes the mechanisms of action to offer a valuable resource for researchers, scientists, and drug development professionals in the food science and preservation industry.

I. Introduction to Food Preservatives

Food preservation is a critical aspect of the food industry, aimed at extending the shelf life of products while maintaining their nutritional value and safety.[1][2] This is achieved by inhibiting the growth of spoilage microorganisms and preventing undesirable chemical changes.[1][2] Preservatives are broadly categorized as natural or artificial and function through various mechanisms, including antimicrobial action, antioxidant action, and enzyme inhibition.[1]

This compound , a naturally occurring compound found in foods like roasted nuts, asparagus, and cooked meats, is recognized for its characteristic earthy and nutty flavor profile.[3] While primarily used as a flavoring agent, its structural similarity to other compounds with known antimicrobial properties, such as 1-octen-3-ol, suggests its potential as a food preservative.

This guide provides a comparative overview of this compound and four widely used food preservatives:

  • Sodium Benzoate: A common antimicrobial agent effective against bacteria and fungi, particularly in acidic foods.[1][3]

  • Potassium Sorbate: Primarily used to inhibit the growth of molds and yeasts in a variety of food products.[1][2]

  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Synthetic antioxidants used to prevent the oxidation of fats and oils.[1][4]

II. Comparative Efficacy: Antimicrobial and Antioxidant Properties

The effectiveness of a food preservative is determined by its ability to inhibit microbial growth and prevent oxidative degradation. This section presents a summary of available quantitative data on the antimicrobial and antioxidant efficacy of this compound and the selected traditional preservatives.

Antimicrobial Efficacy

The antimicrobial efficacy of a substance is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

PreservativeTarget MicroorganismMIC (mg/mL)Reference
This compound Analog (1-Octen-3-ol) Gram-positive bacteria (e.g., Staphylococcus aureus)1.0[5]
Gram-negative bacteria (e.g., Escherichia coli)2.0[5]
Sodium Benzoate Escherichia coli400[6]
Staphylococcus aureus400[6]
Bacillus subtilis400[6]
Salmonella enterica>400[6]
Potassium Sorbate Escherichia coli400[6]
Staphylococcus aureus400[6]
Bacillus subtilis800[6]
Salmonella enterica>800[6]

Note: Data for this compound is based on its structural analog, 1-Octen-3-ol, due to the limited direct data on this compound's MIC.

Antioxidant Efficacy

The antioxidant capacity of a preservative is its ability to inhibit oxidation. This is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Table 2: Comparative Antioxidant Efficacy

PreservativeAntioxidant AssayEfficacyReference
This compound -Data not available-
BHA -Effective in retarding lipid oxidation in animal fats and shortenings.[7][8][7][8]
BHT -Effective in preventing oxidative rancidity in fats and oils.[9][9]

III. Mechanisms of Action and Signaling Pathways

Understanding the mechanisms by which preservatives exert their effects is crucial for their effective application and for the development of new preservation strategies.

Antimicrobial Mechanisms

This compound (and related compounds): The antimicrobial action of volatile compounds like 1-octen-3-ol, an analog of this compound, is attributed to their ability to disrupt the permeability of the microbial cell membrane.[5] This disruption leads to the leakage of essential cellular components and ultimately, cell death.

Antimicrobial_Mechanism_Volatile_Compounds This compound This compound Microbial_Cell_Membrane Microbial_Cell_Membrane This compound->Microbial_Cell_Membrane Interacts with Increased_Permeability Increased_Permeability Microbial_Cell_Membrane->Increased_Permeability Leads to Leakage_of_Cellular_Contents Leakage_of_Cellular_Contents Increased_Permeability->Leakage_of_Cellular_Contents Causes Cell_Death Cell_Death Leakage_of_Cellular_Contents->Cell_Death Results in

Antimicrobial mechanism of this compound.

Sodium Benzoate: The antimicrobial activity of sodium benzoate is primarily due to the undissociated form of benzoic acid, which is more prevalent in acidic conditions.[3] Benzoic acid can penetrate the microbial cell membrane and disrupt the proton motive force, leading to the acidification of the cytoplasm and inhibition of essential metabolic enzymes.[10]

Sodium_Benzoate_Mechanism Sodium_Benzoate Sodium_Benzoate Benzoic_Acid Benzoic_Acid Sodium_Benzoate->Benzoic_Acid In acidic conditions Microbial_Cell_Membrane Microbial_Cell_Membrane Benzoic_Acid->Microbial_Cell_Membrane Penetrates Cytoplasm Cytoplasm Microbial_Cell_Membrane->Cytoplasm Enters Disruption_of_Proton_Motive_Force Disruption_of_Proton_Motive_Force Cytoplasm->Disruption_of_Proton_Motive_Force Causes Cytoplasmic_Acidification Cytoplasmic_Acidification Disruption_of_Proton_Motive_Force->Cytoplasmic_Acidification Leads to Enzyme_Inhibition Enzyme_Inhibition Cytoplasmic_Acidification->Enzyme_Inhibition Results in Inhibition_of_Microbial_Growth Inhibition_of_Microbial_Growth Enzyme_Inhibition->Inhibition_of_Microbial_Growth Leads to

Antimicrobial mechanism of Sodium Benzoate.

Potassium Sorbate: Similar to sodium benzoate, the antimicrobial activity of potassium sorbate is attributed to the undissociated sorbic acid.[11] Sorbic acid is thought to inhibit microbial growth by interfering with cell membrane functions, inhibiting essential enzymes, and disrupting the transport of substances into the cell.[1][2][12]

Potassium_Sorbate_Mechanism Potassium_Sorbate Potassium_Sorbate Sorbic_Acid Sorbic_Acid Potassium_Sorbate->Sorbic_Acid In aqueous solution Microbial_Cell_Membrane Microbial_Cell_Membrane Sorbic_Acid->Microbial_Cell_Membrane Interacts with Enzyme_Inhibition Enzyme_Inhibition Sorbic_Acid->Enzyme_Inhibition Causes Inhibition_of_Transport_Systems Inhibition_of_Transport_Systems Sorbic_Acid->Inhibition_of_Transport_Systems Causes Disrupted_Membrane_Function Disrupted_Membrane_Function Microbial_Cell_Membrane->Disrupted_Membrane_Function Leads to Inhibition_of_Microbial_Growth Inhibition_of_Microbial_Growth Disrupted_Membrane_Function->Inhibition_of_Microbial_Growth Enzyme_Inhibition->Inhibition_of_Microbial_Growth Inhibition_of_Transport_Systems->Inhibition_of_Microbial_Growth

Antimicrobial mechanism of Potassium Sorbate.

Antioxidant Mechanisms

BHA and BHT: These phenolic antioxidants act as free radical scavengers. They donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the chain reactions of oxidation that lead to food spoilage.[4][[“]][14][15][16]

BHA_BHT_Mechanism cluster_oxidation Oxidative Chain Reaction cluster_antioxidant Antioxidant Action Free_Radical Free_Radical Lipid_Peroxidation Lipid_Peroxidation Free_Radical->Lipid_Peroxidation Initiates Neutralized_Radical Neutralized_Radical Free_Radical->Neutralized_Radical Becomes BHA_BHT BHA_BHT BHA_BHT->Free_Radical Donates H atom to Antioxidant_Radical Antioxidant_Radical BHA_BHT->Antioxidant_Radical Forms stable Termination_of_Oxidation Termination_of_Oxidation Neutralized_Radical->Termination_of_Oxidation Leads to

Antioxidant mechanism of BHA and BHT.

IV. Experimental Protocols

The following section details the general methodologies for key experiments used to evaluate the efficacy of food preservatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[17]

MIC_Workflow Prepare_Serial_Dilutions Prepare serial dilutions of the preservative in broth Inoculate_with_Microorganism Inoculate each dilution with a standardized microbial suspension Prepare_Serial_Dilutions->Inoculate_with_Microorganism Incubate Incubate at optimal temperature and time Inoculate_with_Microorganism->Incubate Observe_for_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_for_Growth Determine_MIC MIC is the lowest concentration with no visible growth Observe_for_Growth->Determine_MIC

Workflow for MIC determination by broth microdilution.

Protocol for Volatile Compounds: For volatile compounds like this compound, a modified broth macrodilution volatilization method can be employed. This involves a sealed system where the volatile agent in a liquid phase can exert its antimicrobial effect on microorganisms in a separate solid or liquid medium within the same sealed environment.[18][19]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a substance.[20][21][22][23][24]

DPPH_Assay_Workflow Prepare_Preservative_Solution Prepare solutions of the preservative at different concentrations Mix_with_DPPH Mix preservative solution with a methanolic solution of DPPH radical Prepare_Preservative_Solution->Mix_with_DPPH Incubate_in_Dark Incubate the mixture in the dark Mix_with_DPPH->Incubate_in_Dark Measure_Absorbance Measure the absorbance at 517 nm Incubate_in_Dark->Measure_Absorbance Calculate_Scavenging_Activity Calculate the percentage of DPPH radical scavenging Measure_Absorbance->Calculate_Scavenging_Activity FRAP_Assay_Workflow Prepare_FRAP_Reagent Prepare fresh FRAP reagent (acetate buffer, TPTZ, and FeCl3) Mix_Sample_and_Reagent Mix the sample with the FRAP reagent Prepare_FRAP_Reagent->Mix_Sample_and_Reagent Incubate Incubate at 37°C Mix_Sample_and_Reagent->Incubate Measure_Absorbance Measure the absorbance of the blue-colored complex at 593 nm Incubate->Measure_Absorbance Determine_Antioxidant_Capacity Determine antioxidant capacity by comparing with a standard curve (e.g., FeSO4) Measure_Absorbance->Determine_Antioxidant_Capacity

References

A Comparative Guide to the Validation of a Sensory Panel for 3-Octen-2-one Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of a trained sensory panel and the alternative analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), for the evaluation of 3-Octen-2-one. This compound is a key aroma constituent with a characteristic mushroom-like, earthy scent, making its accurate detection and quantification critical in various fields, including food science, flavor chemistry, and environmental analysis. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and visualizes the respective workflows to assist researchers in selecting the most suitable methodology for their specific applications.

Data Presentation: A Comparative Overview

The performance of a validated sensory panel and a GC-MS method for the evaluation of this compound can be quantitatively compared across several key metrics. The following tables summarize the typical performance characteristics of each method.

Performance Metric Validated Sensory Panel Gas Chromatography-Mass Spectrometry (GC-MS) References
Detection Threshold Taste threshold: 5 ppm (creamy, earthy, oily, with mushroom nuances)Limit of Detection (LOD): Typically in the low µg/kg (ppb) range[]
Quantification Limit Not directly applicable; intensity rating scales are used.Limit of Quantification (LOQ): Typically in the low µg/kg (ppb) range[2]
Precision (Repeatability) Assessed by the consistency of individual panelist's scores over repeated trials.Relative Standard Deviation (RSD) for repeated measurements of the same sample, typically <15%.
Precision (Reproducibility) Assessed by the consistency of results across different panels or sessions.RSD for analyses conducted under different conditions (e.g., different days, operators, instruments).
Specificity Can be influenced by other sensory stimuli; training is crucial to focus on the target compound.Highly specific due to chromatographic separation and mass spectrometric detection.[3]
Linearity Panelists are trained to use a rating scale that corresponds linearly with stimulus concentration.Excellent linearity over a wide concentration range (R² > 0.99).[4]

Experimental Protocols: A Detailed Look

Validation of a Sensory Panel

The validation of a sensory panel is a meticulous process to ensure that the human assessors perform as a reliable and consistent analytical instrument.[5]

1. Panelist Selection:

  • Recruitment: Candidates are sourced based on their interest, availability, and general sensory acuity.

  • Screening: A series of screening tests are conducted to assess their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and relevant aromas. This includes tests for anosmia (smell blindness) to specific compounds.

2. Panelist Training:

  • Attribute Recognition: Panelists are trained to identify and describe the specific sensory attributes of this compound, which is often described as having a mushroom, earthy, and slightly spicy aroma.[][6]

  • Intensity Scaling: Panelists are trained to use a standardized intensity scale (e.g., a 15-point scale) to rate the strength of the perceived attribute. Reference standards of this compound at varying concentrations are used for calibration.

  • Mock Evaluations: Panelists participate in practice sessions to familiarize themselves with the testing procedure and to ensure consistency in their evaluations.

3. Panel Performance Evaluation:

  • Discrimination: The panel's ability to detect differences between samples with varying concentrations of this compound is evaluated using statistical methods like Analysis of Variance (ANOVA).

  • Repeatability: The consistency of individual panelists is assessed by having them evaluate the same sample multiple times in a blind manner. Low variability in scores indicates good repeatability.[7]

  • Reproducibility: The consistency of the entire panel is evaluated by comparing the results of different sessions or by having different panels evaluate the same samples.[7]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • An aliquot of the sample (e.g., beverage, food slurry) is placed in a sealed vial.

  • The vial is heated to a specific temperature to allow volatile compounds, including this compound, to partition into the headspace.

  • A solid-phase microextraction (SPME) fiber is exposed to the headspace, where the volatile compounds are adsorbed.

  • The SPME fiber is then retracted and introduced into the GC injection port for analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC): The adsorbed compounds are thermally desorbed from the SPME fiber and separated based on their boiling points and polarity as they pass through a capillary column.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

3. Method Validation:

  • Linearity: A calibration curve is generated by analyzing standard solutions of this compound at various known concentrations. The linearity is assessed by the correlation coefficient (R²) of the curve.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio.[2]

  • Accuracy and Precision: Accuracy is determined by analyzing samples with known amounts of added this compound (spiked samples) and comparing the measured concentration to the known concentration. Precision (repeatability and reproducibility) is assessed by the relative standard deviation (RSD) of multiple measurements.

Mandatory Visualizations

Sensory_Panel_Validation_Workflow cluster_selection Panelist Selection cluster_training Panelist Training cluster_evaluation Panel Performance Evaluation Recruitment Recruitment of Candidates Screening Screening for Sensory Acuity Recruitment->Screening Attribute_Recognition Attribute Recognition (e.g., mushroom, earthy) Screening->Attribute_Recognition Intensity_Scaling Intensity Scaling with Standards Attribute_Recognition->Intensity_Scaling Mock_Evaluations Mock Evaluation Sessions Intensity_Scaling->Mock_Evaluations Discrimination Discrimination Testing (ANOVA) Mock_Evaluations->Discrimination Repeatability Repeatability Assessment Discrimination->Repeatability Reproducibility Reproducibility Assessment Repeatability->Reproducibility Validated_Panel Validated Sensory Panel Reproducibility->Validated_Panel

Caption: Workflow for the validation of a sensory panel.

References

A Guide to Inter-Laboratory Comparison of 3-Octen-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Octen-2-one analysis. It outlines two common analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and presents hypothetical yet representative performance data to facilitate comparison. Detailed experimental protocols are provided to ensure consistency and reproducibility across participating laboratories.

Introduction to this compound Analysis

This compound is a volatile organic compound (VOC) of significant interest due to its characteristic mushroom and earthy aroma, making it a key component in food and flavor industries. It is also monitored as a potential indicator of lipid oxidation in various food products. Accurate and precise quantification of this compound is crucial for quality control, product development, and shelf-life studies. This guide is intended to assist laboratories in establishing and evaluating their analytical proficiency for this compound through a structured inter-laboratory comparison.

Data Presentation: A Comparative Overview

The following tables summarize representative performance data for the two primary analytical methods for this compound analysis. These values are synthesized from published validation studies on similar volatile ketones and serve as a benchmark for participating laboratories.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Detection (LOD) 0.1 ng/g0.15 ng/g0.08 ng/g≤ 0.2 ng/g
Limit of Quantification (LOQ) 0.3 ng/g0.5 ng/g0.25 ng/g≤ 0.5 ng/g
Accuracy (Recovery %) 98%105%95%80-110%
Precision (Repeatability RSD %) 4.5%5.8%3.9%≤ 10%
Precision (Reproducibility RSD %) 8.2%9.5%7.5%≤ 15%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Data

ParameterLaboratory XLaboratory YLaboratory ZAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL0.4 ng/mL≤ 1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL2.5 ng/mL1.2 ng/mL≤ 3.0 ng/mL
Accuracy (Recovery %) 95%102%97%85-115%
Precision (Repeatability RSD %) 6.2%7.5%5.5%≤ 8%
Precision (Reproducibility RSD %) 10.5%12.8%9.8%≤ 15%

Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of this compound analysis.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Protocol B Prepare & Distribute Homogenized Samples A->B C Provide Standard Reference Materials B->C D Sample Preparation (e.g., Extraction, Derivatization) C->D E Instrumental Analysis (GC-MS or HPLC-UV) D->E F Data Acquisition E->F G Data Processing & Quantification F->G H Statistical Analysis (e.g., Z-scores, Horwitz Ratio) G->H I Final Report Generation H->I I->A Feedback for Future Studies

Caption: A generalized workflow for an inter-laboratory comparison study.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of volatile this compound in various sample matrices. Headspace sampling is often employed to minimize matrix effects.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of saturated sodium chloride solution to enhance analyte partitioning into the headspace.

  • Spike with an appropriate internal standard (e.g., 2-heptanone-d3).

  • Seal the vial with a PTFE/silicone septum and cap.

  • Equilibrate the sample at 60°C for 30 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes.

2. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: m/z 35-350.

  • Mode: Electron Ionization (EI) at 70 eV, with both full scan and Selected Ion Monitoring (SIM) for quantification (target ion for this compound: m/z 126, qualifier ions: m/z 55, 70, 97).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

This method requires derivatization of the ketone functional group of this compound to a UV-active compound. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample using a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • To 1 mL of the extract, add 1 mL of a 0.2% DNPH solution in acidified acetonitrile.

  • Vortex the mixture and allow it to react at 40°C for 1 hour.

  • Cool the solution and, if necessary, dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 365 nm.

Logical Relationships in Method Validation

The following diagram illustrates the key parameters assessed during method validation and their interrelationships.

validation_parameters cluster_core Core Validation Parameters cluster_outcome Overall Method Suitability Accuracy Accuracy (Trueness) Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Suitability Method Suitability for Intended Purpose Accuracy->Suitability Precision->Suitability Specificity Specificity (Selectivity) LOD_LOQ LOD & LOQ (Sensitivity) Specificity->LOD_LOQ Specificity->Suitability LOD_LOQ->Suitability Linearity Linearity & Range Linearity->LOD_LOQ Linearity->Suitability Robustness Robustness Robustness->Suitability

Caption: Key parameters for analytical method validation.

comparative study of 3-Octen-2-one production in different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The volatile organic compound (VOC) 3-octen-2-one (B105304), a C8-ketone, is a significant secondary metabolite produced by a variety of fungal species. It contributes to the characteristic earthy and mushroom-like aromas of many fungi and is also being investigated for its potential biological activities. This guide provides a comparative analysis of this compound production across different fungal strains, based on available scientific literature. While a direct quantitative comparison with standardized production levels across a wide range of species is not yet extensively documented in a single study, this guide synthesizes existing knowledge to provide a comprehensive overview.

Quantitative Production of C8 Volatiles in Fungi

The production of C8 volatile compounds, including this compound and the closely related 3-octanone (B92607) and 1-octen-3-ol (B46169), has been reported in several fungal genera, most notably Aspergillus, Penicillium, and Trichoderma. However, quantitative data for this compound specifically is sparse, with many studies focusing on the more abundant 1-octen-3-ol.

One study on Aspergillus fumigatus provided quantitative data on 1-octen-3-ol, a related C8 compound. While not directly measuring this compound, this data highlights the potential for significant C8 VOC production in this genus. The study reported that the most toxigenic strain of A. fumigatus (SRRC 1607) produced 1544.7 ng of 1-octen-3-ol when pre-grown at 37°C, which constituted 78.1% of its total volatile output[1]. The least toxigenic strain (SRRC 1592) produced 384 ng (61.2% of total VOCs) under the same conditions[1]. This indicates that C8 volatile production can vary significantly even between strains of the same species.

Studies on Trichoderma species have also identified the production of C8 compounds like 1-octen-3-ol and 3-octanone[4][5]. These compounds are recognized for their role in the biocontrol activities of Trichoderma[4]. As with other genera, comprehensive quantitative comparisons of this compound production across different Trichoderma strains are not yet available in the literature.

Table 1: Production of Related C8 Volatile Compounds in Different Fungal Strains

Fungal SpeciesStrainCompoundProduction LevelCulture ConditionsReference
Aspergillus fumigatusSRRC 1607 (most toxigenic)1-octen-3-ol1544.7 ng (78.1% of total VOCs)Pre-grown at 37°C[1]
Aspergillus fumigatusSRRC 1592 (least toxigenic)1-octen-3-ol384 ng (61.2% of total VOCs)Pre-grown at 37°C[1]

Note: This table includes data for the closely related compound 1-octen-3-ol due to the limited availability of quantitative data for this compound in comparative studies. "ng" refers to nanograms.

Biosynthesis of C8 Volatile Compounds in Fungi

The biosynthesis of C8 volatile compounds, including this compound, in fungi originates from the oxidative degradation of fatty acids, primarily linoleic acid. This pathway is a key part of the fungal oxylipin metabolism.

The process is initiated by the action of a lipoxygenase (LOX) enzyme, which introduces oxygen into the linoleic acid molecule to form a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce C8 compounds. The specific ketone or alcohol produced is dependent on the enzymatic activities present in the particular fungal strain.

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of C8 volatile compounds.

Biosynthesis_of_C8_Volatiles Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate Linoleic Acid->Hydroperoxide Intermediate O2 Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX) C8 Volatiles C8 Volatiles Hydroperoxide Intermediate->C8 Volatiles Cleavage Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) This compound This compound C8 Volatiles->this compound 1-Octen-3-ol 1-Octen-3-ol C8 Volatiles->1-Octen-3-ol 3-Octanone 3-Octanone C8 Volatiles->3-Octanone

Caption: Biosynthetic pathway of C8 volatile compounds in fungi.

Experimental Protocols

The analysis of fungal volatile organic compounds like this compound typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method allows for the sensitive detection and identification of volatile compounds from the headspace of fungal cultures.

A. Fungal Cultivation

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA) or a chemically defined liquid medium, and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a specific fungal strain. For solid media, a small agar plug from a mature culture can be used. For liquid media, a spore suspension is typically used.

  • Incubation: Incubate the cultures under controlled conditions of temperature and light. The optimal temperature for VOC production can vary between species and strains, but 30°C is often used for mesophilic fungi.[6]

  • Growth Period: Allow the fungi to grow for a sufficient period to allow for the production of secondary metabolites, typically several days to weeks.

B. Headspace Solid-Phase Microextraction (HS-SPME)

  • Sampling: Place a vial containing the fungal culture in a temperature-controlled water bath.

  • Fiber Exposure: Insert an SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) into the headspace of the vial, above the fungal culture, without touching it. The fiber adsorbs the volatile compounds.[6]

  • Extraction Time: Expose the fiber to the headspace for a defined period, for example, 30-60 minutes, to allow for the equilibration of the analytes.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Insert the SPME fiber into the heated injection port of a gas chromatograph. The high temperature desorbs the trapped volatile compounds from the fiber onto the GC column.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds over time.

  • Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to a library of known spectra for identification.

  • Quantification: For quantitative analysis, a known amount of an internal standard is added to the sample before extraction. The peak area of the target analyte is compared to the peak area of the internal standard to determine its concentration.

Below is a diagram illustrating the general experimental workflow for the analysis of fungal VOCs.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Volatile Extraction cluster_analysis Analysis Media Preparation Media Preparation Inoculation Inoculation Media Preparation->Inoculation Incubation Incubation Inoculation->Incubation Headspace Sampling Headspace Sampling Incubation->Headspace Sampling SPME Fiber Exposure SPME Fiber Exposure Headspace Sampling->SPME Fiber Exposure GC-MS Analysis GC-MS Analysis SPME Fiber Exposure->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification & Quantification Compound Identification & Quantification Data Processing->Compound Identification & Quantification

Caption: General experimental workflow for fungal VOC analysis.

References

The Validation of 3-Octen-2-one as a Fungal Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and timely detection of fungal contamination is crucial in various fields, from clinical diagnostics to food safety and indoor air quality assessment. Fungal biomarkers are essential tools for identifying and quantifying fungal presence. These biomarkers can be broadly categorized into non-volatile and volatile compounds. Ergosterol (B1671047), a sterol present in the fungal cell membrane, is a well-established non-volatile biomarker for quantifying fungal biomass. In contrast, volatile organic compounds (VOCs) produced by fungi, such as 3-Octen-2-one, are emerging as potential early indicators of fungal growth. This guide provides a comparative analysis of this compound and ergosterol as biomarkers for fungal contamination, summarizing available performance data and detailing experimental protocols for their detection.

Comparative Analysis of Fungal Biomarkers

While ergosterol is a widely accepted quantitative biomarker for fungal biomass, this compound is primarily considered a qualitative or semi-quantitative indicator of active fungal growth. The following table summarizes the key characteristics and performance aspects of each biomarker based on current scientific literature. Direct comparative studies validating this compound against ergosterol with detailed performance metrics like sensitivity and specificity are limited.

FeatureThis compound (Volatile Biomarker)Ergosterol (Non-Volatile Biomarker)
Principle A volatile organic compound produced during fungal metabolism. Its presence in the air indicates active fungal growth.A primary sterol in the fungal cell membrane. Its concentration is directly proportional to the fungal biomass.
Indication Early, real-time indicator of active fungal metabolism.Quantitative measure of total fungal biomass (living and dead).
Sample Matrix Air, headspace of cultures.Solid or liquid samples (e.g., dust, building materials, food, biological tissues).
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS).High-Performance Liquid Chromatography (HPLC) with UV detection.
Advantages - Non-invasive and non-destructive sampling.- Potential for early detection before visible growth.- Can be used for continuous monitoring.- Well-established and validated method.- Good correlation with fungal biomass.- High specificity to fungi.
Limitations - Production can be species and substrate-dependent.- Lack of extensive validation as a quantitative biomarker.- Potential for interference from other VOC sources.- Destructive sampling required.- Does not distinguish between viable and non-viable fungi.- Extraction process can be time-consuming.

Experimental Protocols

Detailed methodologies for the detection and quantification of this compound and ergosterol are crucial for reproducible and reliable results.

Protocol for this compound Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the headspace analysis of this compound from fungal cultures.

1. Sample Preparation and VOC Collection:

  • Fungal cultures are grown on a suitable solid or liquid medium in sealed vials.

  • The headspace of the culture is sampled using a solid-phase microextraction (SPME) fiber. The fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the VOCs, for example, starting at 40°C and ramping up to 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: this compound is identified by its characteristic retention time and mass spectrum, which is compared to a reference library (e.g., NIST).

3. Quantification:

  • For quantitative analysis, a calibration curve is generated using standard solutions of this compound.

  • An internal standard can be used to improve accuracy and precision.

Protocol for Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from a solid sample.

1. Sample Preparation and Extraction:

  • A known weight of the sample (e.g., 100 mg of dust or ground material) is placed in a glass tube.

  • Saponification: An alcoholic potassium hydroxide (B78521) solution is added to the sample, and the mixture is incubated at an elevated temperature (e.g., 80°C) to break down the fungal cell walls and release the ergosterol.

  • Liquid-Liquid Extraction: After cooling, a non-polar solvent such as n-hexane or pentane (B18724) is added to extract the ergosterol from the aqueous phase. The mixture is vortexed and centrifuged to separate the layers. The organic (upper) layer containing the ergosterol is collected. This extraction step is typically repeated multiple times to ensure complete recovery.

  • The collected organic phases are evaporated to dryness under a stream of nitrogen.

2. HPLC Analysis:

  • The dried extract is redissolved in a suitable solvent (e.g., methanol).

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with methanol (B129727) is commonly used.

    • Detector: UV detector set at 282 nm, the wavelength of maximum absorbance for ergosterol.

3. Quantification:

  • A calibration curve is prepared using ergosterol standards of known concentrations.

  • The concentration of ergosterol in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve. The result is typically expressed as micrograms of ergosterol per gram of sample.

Visualizing Methodological and Logical Relationships

To better illustrate the concepts and workflows discussed, the following diagrams were generated using the DOT language.

Fungal_Biomarker_Production cluster_Biomarkers Biomarker Production cluster_Detection Detection Methods FungalGrowth Fungal Growth (Biomass Accumulation) Metabolism Active Fungal Metabolism FungalGrowth->Metabolism CellMembrane Fungal Cell Membrane FungalGrowth->CellMembrane VOCs Volatile Organic Compounds (e.g., this compound) Metabolism->VOCs Ergosterol Ergosterol CellMembrane->Ergosterol GCMS GC-MS Analysis (Air/Headspace Sample) VOCs->GCMS HPLC HPLC-UV Analysis (Extracted Sample) Ergosterol->HPLC Experimental_Workflow cluster_Sample Sample Collection cluster_VOC_Analysis Volatile Biomarker Analysis cluster_Ergosterol_Analysis Non-Volatile Biomarker Analysis Sample Fungal Contaminated Material Headspace Headspace Sampling (SPME) Sample->Headspace Extraction Saponification & Solvent Extraction Sample->Extraction GCMS GC-MS Analysis Headspace->GCMS ResultVOC This compound Concentration GCMS->ResultVOC Comparison Comparative Data Analysis ResultVOC->Comparison HPLC HPLC-UV Analysis Extraction->HPLC ResultErgosterol Ergosterol Concentration HPLC->ResultErgosterol ResultErgosterol->Comparison

Comparative Analysis of 3-Octen-2-one and Its Analogs as Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insect attractant properties of 3-Octen-2-one and its structural analogs. Due to a limited number of direct comparative studies on a homologous series of this compound analogs, this document leverages available experimental data on structurally related and well-studied insect attractants, including 1-octen-3-ol, 3-octanol, and 3-octanone. The information presented is intended to guide researchers in the potential application and further investigation of these compounds in insect pest management and related fields.

Data Summary

The following tables summarize available quantitative data from electroantennography (EAG) and behavioral assays for this compound and its analogs. EAG provides a measure of the olfactory sensory neuron response to a volatile compound, while behavioral assays indicate the insect's attraction or repulsion.

Table 1: Electroantennography (EAG) and Behavioral Responses of Various Insect Species to this compound and Its Analogs

CompoundInsect SpeciesAssay TypeResponseSource(s)
This compound Microplitis croceipes (Parasitoid Wasp)EAGElicited a notable EAG response, higher than some other tested compounds.[1]
1-Octen-3-ol Aedes aegypti (Yellow Fever Mosquito)Single Sensillum Recording & Behavioral AssayAge-dependent increase in olfactory receptor neuron sensitivity and attractive behavior.[2][3][4][5] Can be a repellent at high concentrations.[6][7][2][3][4][5][6][7]
Aromia bungii (Red-necked Longhorn Beetle)EAGElicited one of the largest EAG responses in males.[8]
Culex quinquefasciatus (Southern House Mosquito)Behavioral AssayRepellent at 1% and 10% doses.[6][7][6][7]
Drosophila suzukii (Spotted-wing Drosophila)Behavioral AssayAversive at concentrations of 10⁻¹ and 10⁻².[9]
Solenopsis invicta (Red Imported Fire Ant)Behavioral AssayAvoidance effects and disruption of aggregation and necrophoric behavior.[10]
Ahasverus advena (Foreign Grain Beetle)Behavioral AssayStrong attractant.[11]
3-Octanol Aromia bungii (Red-necked Longhorn Beetle)EAGElicited a large EAG response in males.[8]
Pseudacteon brevicauda (Ant-decapitating Fly)Behavioral AssayElicited flight activity, indicating attraction.[12]
Acromyrmex echinatior (Fungus-growing Ant)Behavioral AssayElicited alarm and aggressive responses.[13]
3-Octanone Microplitis croceipes (Parasitoid Wasp)EAGElicited a significant EAG response.[1]
Western Corn RootwormBehavioral AssaySlight attraction at a 100 µl dose.[11]
WirewormsBehavioral AssaySlight attraction at a 100 µl dose.[11]
Acromyrmex octospinosus (Fungus-growing Ant)Behavioral AssayElicited alarm and aggressive responses.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to assess the insect attractant properties of the compounds discussed.

Electroantennography (EAG)

Electroantennography is an electrophysiological technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.[14][15][16]

Objective: To determine if an insect can detect a specific volatile chemical and to quantify the intensity of the olfactory response.

General Procedure:

  • Insect Preparation: The insect is immobilized, often by restraining it in a holder or on wax. The head and antennae are positioned for electrode placement. In some cases, the antenna is excised.

  • Electrode Placement: A recording electrode, typically a fine-tipped glass capillary filled with an electrolyte solution, is placed in contact with the distal end of the antenna. A reference electrode is inserted into the insect's head or another part of the body.[16]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound, dissolved in a solvent and applied to filter paper, is introduced into the airstream for a defined period.

  • Data Recording and Analysis: The change in electrical potential across the antenna upon exposure to the odorant is amplified and recorded. The amplitude of the EAG response is measured and compared across different compounds and concentrations.[1]

Behavioral Assays (Y-Tube Olfactometer)

A Y-tube olfactometer is a common laboratory apparatus used to study an insect's behavioral response to airborne chemicals.[17]

Objective: To determine if a chemical is an attractant, repellent, or neutral to an insect.

General Procedure:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Two separate airflows, one carrying the test odorant and the other a control (e.g., clean air or solvent), are directed into the two arms of the 'Y'.

  • Insect Release: An individual insect is introduced at the base of the 'Y'.

  • Observation: The insect is allowed a set amount of time to choose one of the arms. The arm it enters and the time spent in each arm are recorded.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is statistically analyzed to determine if there is a significant preference (attraction) or avoidance (repulsion).

Visualizations

Insect Olfactory Signaling Pathway

The detection of volatile compounds by insects is a complex process that begins at the peripheral olfactory organs and culminates in a behavioral response.

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., this compound) Pore Pore Tubule Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) OBP->OR Transports to IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Causes AntennalLobe Antennal Lobe Depolarization->AntennalLobe Action Potential Transmitted to HigherBrain Higher Brain Centers (Mushroom Bodies) AntennalLobe->HigherBrain Signal Processed and Relayed to Behavior Behavioral Response (Attraction/Repulsion) HigherBrain->Behavior Initiates

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Attractant Comparison

A systematic workflow is essential for comparing the efficacy of different insect attractants.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Trials cluster_data Data Analysis & Conclusion EAG Electroantennography (EAG) Screening YTube Y-Tube Olfactometer Behavioral Assay EAG->YTube Select promising compounds Trap Field Trapping Experiments YTube->Trap Confirm behavioral response Analysis Statistical Analysis of EAG & Behavioral Data Trap->Analysis Conclusion Conclusion on Relative Attractancy Analysis->Conclusion

Caption: Workflow for comparing insect attractants.

References

High-Throughput Screening of 3-Octen-2-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated high-throughput screening (HTS) method for 3-Octen-2-one against traditional analytical techniques. This document includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most suitable assay for your research needs.

This compound, a volatile α,β-unsaturated ketone, is a compound of interest in various fields, from flavor and fragrance to its potential as a bioactive molecule.[] Its effective and rapid quantification is crucial for advancing research and development. This guide focuses on a high-throughput colorimetric assay and compares its performance with established chromatographic methods.

Comparative Analysis of Analytical Methods for this compound Screening

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as throughput, sensitivity, and the complexity of the sample matrix. Below is a summary of key performance indicators for a high-throughput colorimetric assay compared to conventional gas chromatography-mass spectrometry (GC-MS) based methods.

FeatureHigh-Throughput Colorimetric Assay (2,4-DNPH)Automated Headspace GC-MSHS-SPME-GC-MS
Principle Colorimetric reaction of the ketone with 2,4-Dinitrophenylhydrazine (2,4-DNPH).Automated headspace sampling followed by gas chromatographic separation and mass spectrometric detection.Headspace solid-phase microextraction for analyte concentration, followed by GC-MS.
Throughput High (96-well plate format)Medium to HighLow to Medium
Limit of Detection (LOD) ~1-10 µM~0.5-10 ppb[2]Analyte dependent, typically in the ng/L range.
Limit of Quantification (LOQ) ~5-50 µM~1-20 ppbAnalyte dependent, typically in the sub-ng/L to low ng/L range.
Dynamic Range Narrow to MediumWideWide
Precision (CV%) < 15%< 15%< 15%[]
Assay Time per Sample ~5-10 minutes~10-20 minutes~30-60 minutes
Equipment Cost LowHighHigh
Sample Preparation MinimalMinimal (automated)Moderate
Specificity Moderate (potential for interference from other carbonyl compounds)HighHigh

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

High-Throughput Colorimetric Assay using 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This method is adapted from a general protocol for high-throughput screening of ketones and aldehydes.[3][4][5][6]

  • Reagent Preparation : Prepare a 0.2 M solution of 2,4-DNPH in phosphoric acid.

  • Sample Preparation : Samples containing this compound are prepared in a suitable buffer or solvent in a 96-well microplate.

  • Reaction : Add 5 µL of the 2,4-DNPH reagent to 195 µL of the sample in each well.

  • Incubation : Incubate the microplate at room temperature for 2 minutes to allow for the colorimetric reaction to occur.[3] The reaction between this compound and 2,4-DNPH forms a colored hydrazone.

  • Measurement : Measure the absorbance at the optimal wavelength for the this compound-DNPH adduct (typically between 430-490 nm) using a microplate reader.

  • Quantification : Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.

Automated Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for automated headspace analysis of volatile organic compounds.[2][7]

  • Sample Preparation : Place a precise volume or weight of the sample into a headspace vial. Seal the vial with a septum and cap.

  • Incubation : The vials are placed in an autosampler and incubated at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

  • Injection : The autosampler automatically injects a specific volume of the headspace gas into the GC-MS system.

  • GC Separation : The injected sample is separated on a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to achieve optimal separation of this compound from other volatile components.

  • MS Detection : The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis : The concentration of this compound is determined by comparing the peak area to a calibration curve generated from standards.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is a well-established technique for the analysis of volatile and semi-volatile compounds in various matrices.[]

  • Sample Preparation : The sample is placed in a sealed vial and heated to a specific temperature to promote the release of volatile compounds into the headspace.

  • Extraction : A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption : The SPME fiber is then inserted into the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.

  • GC-MS Analysis : The separation and detection of this compound are performed as described in the automated headspace GC-MS protocol.

  • Quantification : Quantification is achieved by using an external or internal standard calibration.

Visualizing the Methodologies

To further clarify the experimental processes and the potential biological context of this compound, the following diagrams are provided.

G Experimental Workflow Comparison cluster_0 High-Throughput Colorimetric Assay cluster_1 Automated Headspace GC-MS cluster_2 HS-SPME-GC-MS a1 Sample in 96-well Plate a2 Add 2,4-DNPH Reagent a1->a2 a3 Incubate (2 min, RT) a2->a3 a4 Measure Absorbance a3->a4 b1 Sample in Vial b2 Incubate & Heat b1->b2 b3 Autosampler Injection b2->b3 b4 GC-MS Analysis b3->b4 c1 Sample in Vial c2 Incubate & Heat c1->c2 c3 SPME Fiber Extraction c2->c3 c4 Thermal Desorption in GC c3->c4 c5 GC-MS Analysis c4->c5

Caption: Comparative workflow of the analytical methods.

G Potential Signaling Pathway of α,β-Unsaturated Ketones cluster_pathway Cellular Environment compound This compound (α,β-Unsaturated Ketone) protein Target Protein (e.g., PPARγ, Keap1) compound->protein Covalent Binding (to Cysteine Residue) adduct Covalent Adduct (Michael Addition) protein->adduct Protein Modification response Cellular Response (e.g., Gene Expression Changes, Apoptosis) adduct->response

References

Comparative Genomics of 3-Octen-2-one Biosynthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biosynthesis of fungal volatile organic compounds (VOCs) is crucial for applications ranging from flavor and fragrance production to the development of novel antifungals. This guide provides an objective comparison of the known biosynthetic pathways of 3-octen-2-one (B105304), a significant C8 volatile, with a focus on comparative genomics, quantitative data, and detailed experimental protocols.

Primary Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

The predominant route for the biosynthesis of this compound and other C8 volatiles in fungi is the lipoxygenase (LOX) pathway, which utilizes unsaturated fatty acids as precursors.[1] This pathway is initiated by the oxygenation of linoleic acid, a common fatty acid in fungi.

The key enzymatic steps are:

  • Lipoxygenase (LOX) : This non-heme iron-containing enzyme catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate, typically 10-hydroperoxy-octadecadienoic acid (10-HPODE).[2][3] Fungal lipoxygenases can be classified into different groups based on their protein structure and catalytic properties.[4][5]

  • Hydroperoxide Lyase (HPL) : This enzyme cleaves the fatty acid hydroperoxide. The cleavage of 10-HPODE by HPL yields 1-octen-3-ol (B46169) and 10-oxo-decanoic acid.[2][3]

  • Alcohol Dehydrogenase : While not directly producing this compound, this enzyme can interconvert C8 alcohols and ketones. The direct precursor to this compound is 3-octanone (B92607), which is also a product of the LOX pathway. The reduction of 3-octanone can lead to 3-octanol, while the oxidation of 3-octen-2-ol (B1585789) would yield this compound.[6]

The production of C8 volatiles, including this compound, is often associated with fungal development and response to injury.[4]

LOX_Pathway cluster_0 Lipoxygenase (LOX) Pathway Linoleic Acid Linoleic Acid 10-HPODE 10-Hydroperoxy- octadecadienoic acid Linoleic Acid->10-HPODE Lipoxygenase (LOX) 1-Octen-3-ol 1-Octen-3-ol 10-HPODE->1-Octen-3-ol Hydroperoxide Lyase (HPL) 3-Octanone 3-Octanone 10-HPODE->3-Octanone Hydroperoxide Lyase (HPL) This compound This compound 3-Octanone->this compound Further enzymatic steps

Figure 1: The Lipoxygenase (LOX) pathway for C8 volatile biosynthesis.

Quantitative Comparison of C8 Volatile Production

The profile of C8 volatiles can vary significantly between different fungal species, influenced by their genetic makeup and environmental conditions. While some fungi predominantly produce 1-octen-3-ol, others may have a higher yield of 3-octanone and its derivatives. The table below provides a representative comparison of C8 volatile production in different fungal genera.

Fungal Species1-Octen-3-ol (% of total C8 volatiles)3-Octanone (% of total C8 volatiles)This compound (% of total C8 volatiles)Reference
Penicillium roqueforti45-60%20-30%5-15%[7]
Aspergillus flavus70-85%5-15%<5%[8]
Trichoderma atroviride60-75%10-20%<10%[4]
Agaricus bisporus>90%<5%Not detected[2]

Genetic Basis and Comparative Genomics

The genes responsible for the biosynthesis of secondary metabolites in fungi are often organized in biosynthetic gene clusters (BGCs).[9][10][11] These clusters typically contain the core biosynthetic gene (e.g., for a lipoxygenase), as well as genes encoding modifying enzymes, transporters, and regulatory proteins.[12][13]

Comparative genomic analyses of fungal species can reveal the diversity in the number and composition of these BGCs.[14] For instance, some fungal species may possess multiple lipoxygenase genes, each with potentially different substrate specificities and expression patterns, leading to a varied output of C8 volatiles.[4][15] The presence or absence of specific hydroperoxide lyase genes can also dictate the final C8 volatile profile.

Alternative Biosynthetic Pathways

While the LOX pathway is the primary route for C8 volatile production, alternative pathways for ketone biosynthesis exist in fungi, particularly through the metabolism of alkanes and fatty acids.

One such alternative is the subterminal oxidation of fatty acids. This pathway involves the following general steps:

  • Hydroxylation : A cytochrome P450 monooxygenase hydroxylates a fatty acid at a subterminal carbon atom.

  • Oxidation : The resulting secondary alcohol is oxidized to a ketone by an alcohol dehydrogenase.

  • Baeyer-Villiger Oxidation : A Baeyer-Villiger monooxygenase can then convert the ketone to an ester.

  • Hydrolysis : The ester is hydrolyzed by an esterase to yield an alcohol and a shorter-chain fatty acid.

This pathway is a known route for the degradation of hydrocarbons and can contribute to the diversity of ketones produced by fungi.[5]

Alternative_Pathway cluster_1 Alternative Pathway: Subterminal Oxidation Fatty Acid Fatty Acid Secondary Alcohol Secondary Alcohol Fatty Acid->Secondary Alcohol Hydroxylase Ketone e.g., 3-Octanone Secondary Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Alcohol + Fatty Acid Alcohol + Shorter Fatty Acid Ester->Alcohol + Fatty Acid Esterase

Figure 2: A generalized alternative pathway for ketone biosynthesis in fungi.

Comparison of Biosynthetic Pathways

FeatureLipoxygenase (LOX) PathwaySubterminal Oxidation Pathway
Precursor Unsaturated fatty acids (e.g., Linoleic acid)Saturated or unsaturated fatty acids/alkanes
Key Enzymes Lipoxygenase, Hydroperoxide LyaseCytochrome P450 monooxygenase, Alcohol Dehydrogenase, Baeyer-Villiger monooxygenase, Esterase
Primary Products C8 volatiles (alcohols and ketones)Variety of ketones, alcohols, and shorter fatty acids
Genomic Organization Often found in biosynthetic gene clustersGenes may be clustered or dispersed

Experimental Protocols for Comparative Analysis

A comprehensive comparative analysis of this compound biosynthesis involves a multi-omics approach, combining metabolomics, genomics, and transcriptomics.

Experimental Workflow

Experimental_Workflow cluster_2 Experimental Workflow for Comparative Analysis Fungal Strains Selection of Diverse Fungal Strains Cultivation Standardized Cultivation Fungal Strains->Cultivation VOC_Collection VOC Collection (e.g., SPME) Cultivation->VOC_Collection Biomass Biomass Collection Cultivation->Biomass GCMS GC-MS Analysis VOC_Collection->GCMS Data_Integration Data Integration & Comparative Analysis GCMS->Data_Integration DNA_RNA_Extraction DNA/RNA Extraction Biomass->DNA_RNA_Extraction Genomics Genome Sequencing & Annotation DNA_RNA_Extraction->Genomics Transcriptomics RNA-Seq DNA_RNA_Extraction->Transcriptomics Genomics->Data_Integration Transcriptomics->Data_Integration

Figure 3: A typical workflow for the comparative analysis of fungal VOC biosynthesis.
Detailed Methodologies

1. Fungal Cultivation and VOC Collection:

  • Strains and Media: Select a diverse range of fungal species known or suspected to produce C8 volatiles. Grow them on a standardized medium (e.g., Potato Dextrose Agar/Broth) under controlled conditions (temperature, light, pH) to ensure comparability.

  • VOC Sampling: Utilize a non-invasive headspace sampling technique such as Solid-Phase Microextraction (SPME).[9][16] Place fungal cultures in sealed vials and expose an SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

2. Quantitative Analysis of Volatiles by GC-MS:

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[17][18]

  • GC Method:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Desorb the SPME fiber in the heated injector.

    • Oven Program: A temperature gradient to separate the volatile compounds (e.g., start at 40°C, ramp to 250°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Quantification: Identify this compound and other C8 volatiles by comparing their mass spectra and retention times to authentic standards. For semi-quantitative comparison, normalize the peak area of each compound to an internal standard and/or the fungal biomass.

3. Comparative Genomic and Transcriptomic Analysis:

  • DNA/RNA Sequencing: Extract high-quality genomic DNA and total RNA from fungal biomass. Perform whole-genome sequencing (e.g., using Illumina or PacBio technologies) and RNA-sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Genome Assembly and Annotation: Assemble the genomes and predict genes. Annotate gene functions using databases like NCBI and UniProt.

    • BGC Identification: Use tools like antiSMASH to identify putative biosynthetic gene clusters for secondary metabolites.

    • Comparative Genomics: Compare the genomes to identify orthologous and paralogous genes related to the LOX pathway and other potential ketone biosynthesis pathways.[14]

    • Differential Gene Expression: Analyze the RNA-Seq data to identify genes that are differentially expressed under conditions of high C8 volatile production.[19][20]

4. Functional Characterization of Genes:

  • Heterologous Expression: Clone candidate genes (e.g., lipoxygenases, hydroperoxide lyases) into a suitable expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to confirm their enzymatic activity.[1][4][21]

  • Gene Knockout/Overexpression: Create knockout or overexpression mutants of the candidate genes in the native fungal host to investigate their role in this compound biosynthesis.

  • Stable Isotope Labeling: Use labeled precursors (e.g., ¹³C-linoleic acid) to trace the biosynthetic pathway and confirm the origin of this compound.[16][22][23]

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi is a complex process primarily governed by the lipoxygenase pathway, with potential contributions from alternative metabolic routes. Comparative genomic and metabolomic approaches are powerful tools for elucidating the genetic and biochemical diversity that leads to the varied C8 volatile profiles observed across the fungal kingdom. Future research, integrating multi-omics data with functional gene characterization, will be instrumental in harnessing this biosynthetic machinery for industrial and pharmaceutical applications. A deeper understanding of the regulatory networks controlling these pathways will also open new avenues for metabolic engineering to enhance the production of desired volatile compounds.

References

Unveiling Matrix-Dependent Stability: A Comparative Analysis of 3-Octen-2-one and Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound in various biological matrices is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the matrix-dependent stability of the α,β-unsaturated ketone, 3-octen-2-one (B105304), against other ketones, supported by experimental data and detailed protocols.

The inherent reactivity of α,β-unsaturated carbonyl compounds, such as this compound, suggests a susceptibility to degradation in biological environments, primarily through Michael addition reactions with endogenous nucleophiles. This contrasts with the stability profiles of other ketones, such as the ketone bodies acetoacetate (B1235776) and β-hydroxybutyrate, which are governed by different degradation pathways. This guide will delve into these differences, offering insights into the factors that influence their stability in matrices like plasma and liver microsomes.

Comparative Stability of Ketones in Biological Matrices

The stability of a ketone in a biological matrix is influenced by its chemical structure and the enzymatic and chemical composition of the matrix. The following tables summarize the stability of this compound, acetoacetate, and β-hydroxybutyrate in plasma and liver microsomes. It is important to note that direct experimental stability data for this compound in these specific matrices is limited in publicly available literature; therefore, its stability profile is inferred based on the known reactivity of α,β-unsaturated ketones.

Table 1: Stability in Human Plasma

CompoundPutative Degradation PathwayExpected StabilitySupporting Evidence
This compound Michael addition with plasma proteins and small molecule nucleophiles (e.g., glutathione)Lowα,β-unsaturated ketones are known to be reactive towards nucleophiles.[1][2] This reactivity is a primary route of metabolism and detoxification in biological systems.[3][4]
Acetoacetate Spontaneous decarboxylation to acetoneModerateStability is temperature-dependent. At room temperature, significant degradation occurs within hours.[5] At -20°C, about 40% is lost within 7 days.[6]
β-Hydroxybutyrate Enzymatic oxidationHighGenerally stable in plasma with minimal degradation under standard storage conditions.[6]

Table 2: Stability in Human Liver Microsomes

CompoundPutative Degradation PathwayExpected StabilitySupporting Evidence
This compound Cytochrome P450-mediated oxidation, reduction of the double bond and/or ketone, glutathione (B108866) conjugationLow to ModerateExpected to be a substrate for various metabolic enzymes present in liver microsomes.[7][8] Metabolism of similar α,β-unsaturated carbonyls has been observed.[3]
Acetoacetate Not a primary substrate for microsomal enzymesHighDegradation is primarily non-enzymatic decarboxylation.
β-Hydroxybutyrate Oxidation by β-hydroxybutyrate dehydrogenase (a mitochondrial enzyme)High (in microsomes)Microsomal preparations primarily contain phase I and some phase II enzymes, not the primary enzyme for β-hydroxybutyrate metabolism.[9][10]

Experimental Protocols

Accurate assessment of compound stability requires robust experimental design. The following are detailed methodologies for conducting stability assays in plasma and liver microsomes.

Protocol 1: Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compound (known stable compound)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound and control compound in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5][11][12]

  • Reaction Termination: Immediately terminate the reaction at each time point by adding a cold organic solvent (e.g., 3 volumes of ACN) to precipitate the plasma proteins.[11]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) of the compound in plasma is then determined by plotting the natural logarithm of the percent remaining against time.

Protocol 2: Liver Microsome Stability Assay

Objective: To determine the in vitro intrinsic clearance of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (known high and low clearance compounds)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[7]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[7]

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing Degradation and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the putative degradation pathway of this compound and the general experimental workflows for the stability assays.

Putative Degradation Pathway of this compound This compound This compound Michael Addition Michael Addition This compound->Michael Addition GSH, Protein-SH Reduction Reduction This compound->Reduction Reductases Reduction_ketone Reduction_ketone This compound->Reduction_ketone Reductases Glutathione Conjugate Glutathione Conjugate Michael Addition->Glutathione Conjugate Protein Adduct Protein Adduct Michael Addition->Protein Adduct Octan-2-one Octan-2-one Reduction->Octan-2-one 3-Octen-2-ol 3-Octen-2-ol Reduction_ketone->3-Octen-2-ol Plasma Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Compound Stock Prepare Compound Stock Initiate Reaction Initiate Reaction Prepare Compound Stock->Initiate Reaction Pre-warm Plasma Pre-warm Plasma Pre-warm Plasma->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Terminate Reaction Terminate Reaction Collect Aliquots at Time Points->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Liver Microsome Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Compound Stock Prepare Compound Stock Prepare Microsome/Buffer Mix Prepare Microsome/Buffer Mix Prepare Compound Stock->Prepare Microsome/Buffer Mix Pre-incubate at 37°C Pre-incubate at 37°C Prepare Microsome/Buffer Mix->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Collect Aliquots at Time Points Collect Aliquots at Time Points Initiate Reaction with NADPH->Collect Aliquots at Time Points Terminate Reaction Terminate Reaction Collect Aliquots at Time Points->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Safety Operating Guide

Proper Disposal of 3-Octen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Octen-2-one is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste responsibly, minimizing environmental impact and ensuring workplace safety.

This compound, a flammable liquid, requires careful handling throughout its lifecycle, including its final disposal.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a face shield, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid and vapor.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, contaminated PPE) in a designated, properly labeled, and compatible waste container.

    • The container must be securely capped and stored in a designated satellite accumulation area.

    • Ensure the waste container is made of a material that will not react with the chemical.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."

    • Indicate the associated hazards, such as "Flammable Liquid."

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • The storage area should be compliant with all local and institutional regulations for hazardous waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Incineration:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified facility.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative limits for disposal can vary by jurisdiction and the capabilities of waste treatment facilities, the following table summarizes key physical and safety properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 1669-44-9
GHS Classification Flammable Liquid, Category 3
Hazard Statement H226: Flammable liquid and vapor[1]
Flash Point 54.44 °C (130.00 °F)[2]
Boiling Point 180.41 °C[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Disposal Company D->E F Arrange for Waste Pickup E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal via Chemical Incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Octen-2-one in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat and open flames.

PropertyValueSource
CAS Number 1669-44-9[4][5][6]
Molecular Formula C8H14O[4][6][7]
Molecular Weight 126.20 g/mol [4][7]
Appearance Colorless to pale yellow liquid[4][]
Odor Fruity, earthy, spicy[3][5][7][]
Boiling Point 100 °C @ 18 mm Hg[5]
Flash Point 54.44 °C (130.00 °F)[3][5]
Density 0.857 g/mL at 25 °C[5]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and irritation.[2][3]
Eye and Face Protection Safety glasses with side-shields or a face shield.To protect against splashes and eye irritation.[1][2][3]
Skin and Body Protection Laboratory coat, flame-retardant antistatic protective clothing.To protect skin from accidental contact and provide protection from fire hazards.[2]
Respiratory Protection Use in a well-ventilated area. If risk assessment indicates, use a full-face respirator with appropriate cartridges (e.g., type ABEK).To avoid inhalation of vapors.[2]
Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidents and ensures consistent, safe handling.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[9]

    • Confirm the fume hood is functioning correctly.

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the required personal protective equipment.

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Keep the container tightly closed when not in use.[2][10]

    • Ground and bond containers when transferring material to prevent static discharge.[2][10]

    • Use only non-sparking tools.[2][10]

    • Avoid contact with skin and eyes.[11]

    • Avoid inhalation of vapor or mist.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][][10]

    • Keep containers tightly sealed to prevent leakage.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Materials : Any materials contaminated with this compound (e.g., gloves, paper towels) should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Container Disposal : Dispose of the container as unused product in accordance with local regulations.[2]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response
  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilate : Increase ventilation by opening windows or turning on fume hoods, ensuring vapors are vented outside.[12]

  • Control Ignition Sources : Remove all sources of ignition from the area.[2][12]

  • Containment : For small spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[12]

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate : Clean the spill area with soap and water.[13]

Exposure Response
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove contaminated clothing.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Verify Area Safety (Eyewash, Shower, Ventilation) Prep2 Assemble Materials & Equipment Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handle1 Work in Fume Hood Prep3->Handle1 Handle2 Keep Container Closed Handle1->Handle2 Handle3 Ground/Bond & Use Non-Sparking Tools Handle2->Handle3 Handle4 Avoid Contact & Inhalation Handle3->Handle4 Store1 Cool, Dry, Well-Ventilated Area Handle4->Store1 Dispose1 Treat as Hazardous Waste Handle4->Dispose1 After Use Store2 Away from Ignition Sources Store1->Store2 Store3 Store with Compatibles Store2->Store3 Dispose2 Use Licensed Disposal Company Dispose1->Dispose2 Dispose3 Dispose of Contaminated Materials Properly Dispose2->Dispose3

Caption: Standard Operating Procedure for this compound.

EmergencyResponseDecisionTree Emergency Response Decision Tree cluster_spill Spill cluster_exposure Exposure Start Emergency Event Spill_Size Spill Size? Start->Spill_Size Spill Exposure_Type Type of Exposure? Start->Exposure_Type Exposure Spill_Small Contain with Inert Material Spill_Size->Spill_Small Small Spill_Large Evacuate Area Spill_Size->Spill_Large Large Spill_Cleanup Collect with Non-Sparking Tools Spill_Small->Spill_Cleanup Spill_Large->Spill_Cleanup After professional assessment Spill_Decon Decontaminate Area Spill_Cleanup->Spill_Decon Exposure_Inhale Move to Fresh Air Exposure_Type->Exposure_Inhale Inhalation Exposure_Skin Remove Clothing, Wash Skin Exposure_Type->Exposure_Skin Skin Exposure_Eye Flush Eyes for 15 min Exposure_Type->Exposure_Eye Eye Exposure_Ingest Do NOT Induce Vomiting, Rinse Mouth Exposure_Type->Exposure_Ingest Ingestion Seek_Medical Seek Immediate Medical Attention Exposure_Inhale->Seek_Medical Exposure_Skin->Seek_Medical Exposure_Eye->Seek_Medical Exposure_Ingest->Seek_Medical

Caption: Emergency Response Plan for this compound Incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.